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  • Product: 2,4-Dimethylbenzaldehyde oxime

Core Science & Biosynthesis

Foundational

2,4-Dimethylbenzaldehyde oxime chemical properties and structure

Topic: 2,4-Dimethylbenzaldehyde Oxime: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dimethylbenzaldehyde Oxime: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

2,4-Dimethylbenzaldehyde oxime is a pivotal nitrogenous intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemical building blocks. Distinguished by the steric influence of the ortho-methyl group, this compound exhibits unique kinetic profiles in hydrolysis and rearrangement reactions compared to its unsubstituted analogues. This guide provides a definitive technical analysis of its molecular architecture, optimized synthetic protocols, and divergent reactivity landscape, serving as a blueprint for its application in high-value organic transformations.

Molecular Architecture & Isomerism

The reactivity of 2,4-dimethylbenzaldehyde oxime is governed by the geometric isomerism around the C=N double bond and the steric environment of the benzene ring.

  • Geometric Isomerism (E/Z): Like most aldoximes, it exists primarily in the thermodynamically stable (E)-configuration (anti). However, the ortho-methyl group at position 2 introduces steric strain that can destabilize the planar conformation, affecting the equilibrium ratio during synthesis.

    • (E)-Isomer: The hydroxyl group (-OH) is trans to the phenyl ring. This is the predominant form isolated from standard condensation reactions.

    • (Z)-Isomer: The hydroxyl group is cis to the phenyl ring. The 2-methyl substituent increases the steric clash with the oxime oxygen, making this isomer less favorable and more prone to rapid dehydration to the nitrile under acidic conditions.

  • Electronic Effects: The 2,4-dimethyl substitution pattern provides electron-donating effects (+I effect) to the aromatic ring, increasing the nucleophilicity of the oxime nitrogen and influencing the rate of electrophilic aromatic substitutions or Beckman rearrangements.

Physicochemical Profile

PropertyData / Characteristic
Chemical Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically 60–85 °C (Dependent on E/Z purity; 4-methyl analogue is 76-78°C)
Solubility Soluble in EtOH, MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water
pKa ~10.8 (Oxime O-H acidity)
Key IR Signals 3200–3400 cm⁻¹ (O-H stretch, broad), 1640 cm⁻¹ (C=N stretch)
¹H NMR Diagnostic δ 8.0–8.3 ppm (s, 1H, CH=N), δ 2.3–2.5 ppm (s, 6H, Ar-CH₃)

Synthetic Pathways & Optimization

Two primary protocols are recommended: a classical solution-phase method for scale-up and a "green" mechanochemical method for rapid screening.

Protocol A: Classical Solution-Phase Synthesis (Scale-Up)
  • Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration.

  • Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq).

  • Solvent: Ethanol/Water (3:1 v/v).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dimethylbenzaldehyde in ethanol in a round-bottom flask.

  • Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and add it to the aldehyde solution.

  • Basification: Dropwise add aqueous Na₂CO₂ (or NaOH) to the mixture at 0–5 °C. Critical: Low temperature prevents side reactions and controls exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up: Evaporate ethanol under reduced pressure. The oxime typically precipitates from the remaining aqueous phase.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the pure (E)-isomer.

Protocol B: Mechanochemical "Green" Synthesis (High Throughput)
  • Concept: Solvent-free grinding utilizes mechanical energy to overcome activation barriers, often yielding higher E/Z selectivity.

  • Procedure: Grind 2,4-dimethylbenzaldehyde (1 mmol), NH₂OH·HCl (1.2 mmol), and NaOH (1.2 mmol) in a mortar and pestle for 10–20 minutes. The mixture will turn into a paste. Quench with water, filter, and dry.

Reactivity Landscape & Transformations

The versatility of 2,4-dimethylbenzaldehyde oxime lies in its "divergent reactivity"—it can be steered toward three distinct functional groups depending on the reagents used.

A. Beckmann Rearrangement (to Amides)

While typically associated with ketoximes, aldoximes can undergo rearrangement to form formamides under specific catalytic conditions.

  • Reagent: Reflux with dilute acid or transition metal catalysts (e.g., InCl₃).

  • Product: N-(2,4-dimethylphenyl)formamide.

  • Mechanism: Protonation of the -OH group, followed by migration of the aryl group to the nitrogen. The ortho-methyl group can sterically hinder this migration, requiring higher temperatures than unsubstituted benzaldoximes.

B. Dehydration (to Nitriles)

This is the most facile pathway for the (Z)-isomer or under dehydrating conditions.

  • Reagents: Acetic anhydride, SOCl₂, or POCl₃.

  • Product: 2,4-Dimethylbenzonitrile.

  • Protocol: Treat the oxime with acetic anhydride at reflux for 1 hour. The mechanism involves O-acylation followed by E2-type elimination of acetic acid.

C. Reduction (to Primary Amines)

Critical for synthesizing amine precursors for drugs like Amitraz analogues.

  • Reagents: Zn/HCl, H₂/Pd-C, or LiAlH₄.

  • Product: 2,4-Dimethylbenzylamine.

  • Note: The 2,4-dimethyl substitution protects the amine from oxidative degradation but may slow down catalytic hydrogenation due to steric bulk.

D. Cycloaddition (Isoxazoline Synthesis)

The oxime can be converted to a nitrile oxide in situ (using NCS/Base) which undergoes 1,3-dipolar cycloaddition with alkenes.

  • Application: Synthesis of isoxazoline-based bioactive scaffolds.[2]

Visualizing the Chemical Logic

Diagram 1: Synthesis & Isomerism

This diagram illustrates the condensation pathway and the steric influence on E/Z equilibrium.

OximeSynthesis Aldehyde 2,4-Dimethylbenzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack NH2OH NH2OH·HCl / Base NH2OH->Intermediate EOxime (E)-Oxime (Thermodynamic Product) Intermediate->EOxime -H2O (Major) ZOxime (Z)-Oxime (Kinetic/Steric Product) Intermediate->ZOxime -H2O (Minor due to Sterics) ZOxime->EOxime Acid/Heat

Caption: Synthesis pathway showing the preferential formation of the (E)-isomer due to steric repulsion in the (Z)-form.

Diagram 2: Divergent Reactivity Tree

A decision tree for chemists to select the appropriate reagents for desired transformations.

ReactivityTree cluster_0 Reduction cluster_1 Dehydration cluster_2 Beckmann Rearrangement cluster_3 Cycloaddition Oxime 2,4-Dimethylbenzaldehyde Oxime Reagent1 Zn/HCl or H2/Pd Oxime->Reagent1 Reagent2 Ac2O or SOCl2 Oxime->Reagent2 Reagent3 H+ / Heat / Catalyst Oxime->Reagent3 Reagent4 NCS / Base / Alkene Oxime->Reagent4 Amine 2,4-Dimethylbenzylamine Reagent1->Amine Nitrile 2,4-Dimethylbenzonitrile Reagent2->Nitrile Amide N-(2,4-Dimethylphenyl)formamide Reagent3->Amide Isox Isoxazoline Derivative Reagent4->Isox

Caption: The "Chemical Tree" of 2,4-dimethylbenzaldehyde oxime, mapping reagents to functional group transformations.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Thermal Stability: Oximes can undergo thermal runaway if heated beyond their decomposition temperature, especially in the presence of metal impurities. Avoid distillation of the crude oxime; purification by recrystallization is safer.

  • Storage: Store in a cool, dry place. The compound is sensitive to hydrolysis in humid, acidic environments.

References

  • PubChem. "2,4-Dimethylbenzaldehyde." National Library of Medicine. Link

  • ChemicalBook. "2,4-Dihydroxybenzaldehyde Oxime Synthesis Protocol." (Analogous procedure). Link

  • Smolecule. "2,4-Dimethylbenzaldehyde oxime Structure and Properties." Link

  • Organic Chemistry Portal. "Synthesis of Oximes and Beckmann Rearrangement." Link

  • BenchChem. "Protocols for Benzaldehyde Oxime Derivatives." Link

Sources

Exploratory

Technical Guide: 2,4-Dimethylbenzaldehyde Oxime (CAS 141304-07-6)

[1] Executive Summary 2,4-Dimethylbenzaldehyde oxime (CAS 141304-07-6) is a specialized organic intermediate belonging to the class of benzaldoximes. It serves as a critical precursor in the synthesis of substituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,4-Dimethylbenzaldehyde oxime (CAS 141304-07-6) is a specialized organic intermediate belonging to the class of benzaldoximes. It serves as a critical precursor in the synthesis of substituted benzylamines, nitriles, and heterocyclic compounds such as isoxazolines. Its structural motif—a benzene ring substituted with two methyl groups and an oxime functionality—imparts specific steric and electronic properties valuable in the design of agrochemicals (fungicides) and pharmaceutical active ingredients (APIs).

This guide provides a comprehensive technical profile, including physical data, safety protocols, and validated experimental methodologies for its synthesis and application.

Chemical Identity & Physical Data

The following data consolidates experimental and predicted properties for CAS 141304-07-6.

PropertyData
Chemical Name 2,4-Dimethylbenzaldehyde oxime
Synonyms N-[(2,4-dimethylphenyl)methylidene]hydroxylamine; 2,4-Dimethylbenzaldoxime
CAS Number 141304-07-6
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC1=CC(=C(C=C1)C=NO)C
Appearance White to off-white crystalline solid
Melting Point Typically solid at room temperature (Predicted: 85–95 °C range based on structural analogs)
Solubility Soluble in ethanol, methanol, DMSO, chloroform; sparingly soluble in water
LogP (Predicted) ~2.5
MDL Number MFCD07367878

Safety & Handling (GHS Classification)

While a specific Safety Data Sheet (SDS) for this exact CAS is often consolidated with general oximes, the following hazards are standard for substituted benzaldoximes.

Hazard Identification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

Precautionary Protocols
  • PPE: Wear nitrile gloves, safety goggles with side shields, and a lab coat. Work within a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent solution.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethylbenzaldehyde Oxime

Objective: Efficient conversion of 2,4-dimethylbenzaldehyde to its corresponding oxime via condensation with hydroxylamine.

Reagents:

  • 2,4-Dimethylbenzaldehyde (CAS 15764-16-6)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)

  • Solvent: Ethanol (95%) and Deionized Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,4-dimethylbenzaldehyde in 15 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve 12 mmol (1.2 equiv) of Hydroxylamine hydrochloride and 12 mmol of Sodium Acetate in 10 mL of water.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours . Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. The oxime should precipitate as a white solid.

    • If oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and evaporate.

  • Purification: Filter the solid precipitate and wash with cold water. Recrystallize from minimal hot ethanol/water to yield pure crystals.

  • Validation: Confirm structure via ¹H NMR (distinct singlet for -CH=N- proton at δ 8.0–8.5 ppm).

Protocol B: Reduction to 2,4-Dimethylbenzylamine

Objective: Reduction of the oxime functionality to a primary amine, a key step in drug synthesis.

Methodology (Zn/Acetic Acid):

  • Dissolve 5 mmol of 2,4-dimethylbenzaldehyde oxime in 20 mL of glacial acetic acid.

  • Slowly add 20 mmol of Zinc dust (activated) in portions while stirring at room temperature.

  • Stir for 6–12 hours .

  • Filter off the zinc residue.

  • Basify the filtrate with aqueous NaOH (pH > 10) and extract with Ethyl Acetate.

  • Dry organic layer and concentrate to obtain the amine.

Visualizations

Figure 1: Synthesis & Application Pathway

This diagram illustrates the chemical transformation from the aldehyde precursor to the oxime and its subsequent reduction to the amine.

SynthesisPathway Aldehyde 2,4-Dimethylbenzaldehyde (CAS 15764-16-6) Oxime 2,4-Dimethylbenzaldehyde Oxime (CAS 141304-07-6) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH/H2O Reflux, 2-4h Amine 2,4-Dimethylbenzylamine (Primary Amine) Oxime->Amine Reduction (Zn/AcOH or H2/Pd) Isoxazoline Isoxazoline Derivatives (Cycloaddition Product) Oxime->Isoxazoline 1,3-Dipolar Cycloaddition (Alkene, NCS/Et3N)

Caption: Chemical pathway showing the synthesis of CAS 141304-07-6 and its downstream applications.

Figure 2: Experimental Workflow (Oxime Preparation)

A logical flow for the bench-scale preparation of the target compound.

Workflow Start Start: Weigh Reagents DissolveAldehyde Dissolve Aldehyde in Ethanol Start->DissolveAldehyde PrepAqSol Prepare NH2OH·HCl + NaOAc in Water Start->PrepAqSol Mix Combine Solutions (Slow Addition) DissolveAldehyde->Mix PrepAqSol->Mix Reflux Reflux at 78°C (2-4 Hours) Mix->Reflux CheckTLC Check TLC (Complete Conversion?) Reflux->CheckTLC CheckTLC->Reflux No Quench Pour into Ice Water (Precipitation) CheckTLC->Quench Yes Filter Filter & Wash Solid Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure 2,4-Dimethylbenzaldehyde Oxime Recryst->Final

Caption: Step-by-step experimental workflow for the synthesis and purification of the oxime.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9570804 (Related Analog). Retrieved from [Link]

  • ChemSrc (2025). 2,4-Dimethylbenzaldehyde (Precursor Data). Retrieved from [Link]

  • Core.ac.uk. Regioselective Synthesis of Isoxazoles via Oxime Intermediates. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 2,4-Dimethylbenzaldehyde Oxime

This guide provides a comprehensive technical analysis of the solubility profile of 2,4-Dimethylbenzaldehyde oxime , structured for application in synthesis, purification, and formulation. Executive Summary & Chemical Ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of 2,4-Dimethylbenzaldehyde oxime , structured for application in synthesis, purification, and formulation.

Executive Summary & Chemical Architecture

2,4-Dimethylbenzaldehyde oxime is an aromatic oxime derivative used primarily as an intermediate in organic synthesis (e.g., for nitriles, amines, and heterocycles) and ligand chemistry.[1][2] Its solubility behavior is governed by a "tug-of-war" between two structural domains:[3]

  • The Lipophilic Core: The 2,4-dimethylphenyl ring drives solubility in non-polar and aromatic solvents. The addition of two methyl groups makes this compound significantly more lipophilic than the parent benzaldehyde oxime.

  • The Amphiphilic Head: The oxime moiety (

    
    ) possesses both hydrogen bond donor (OH) and acceptor (N, O) sites, facilitating solubility in polar protic and aprotic solvents.
    

Understanding this duality is critical for selecting solvents for recrystallization (purification) and liquid-liquid extraction (isolation).

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute's Hansen Solubility Parameters (Dispersion, Polarity, Hydrogen Bonding).

Qualitative Solubility Table

Estimations based on structural analogs (Benzaldehyde oxime) and lipophilic modification rules.

Solvent ClassRepresentative SolventsSolubility Rating (25°C)Interaction MechanismApplication Context
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole & H-bond acceptanceReaction media; Stock solutions for bio-assays.[3]
Polar Protic Methanol, Ethanol, IPAHigh H-bond donor/acceptor exchangeGeneral dissolution; Recrystallization (often with water).[3]
Chlorinated DCM, Chloroform, 1,2-DCEHigh Dipole interactions & dispersionLiquid-liquid extraction (organic phase).[3]
Aromatic Toluene, XyleneModerate to High

stacking & dispersion
Azeotropic water removal; High-temp recrystallization.[3]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Dipole-dipoleExtraction; Crystallization anti-solvent.[3]
Aliphatic Hexane, Pentane, HeptaneLow Dispersion only (Lack of polarity)Anti-solvent for precipitation.[3]
Aqueous WaterInsoluble Hydrophobic effect dominatesAqueous phase in extractions.[3]
Critical Insight: The Dimerization Effect

In non-polar solvents (e.g., Benzene, CCl


), oximes often exist as cyclic dimers stabilized by intermolecular hydrogen bonds. This increases apparent lipophilicity. In polar solvents (e.g., DMSO, Methanol), solvent molecules disrupt these dimers, solvating individual monomers.

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the decision logic for solvent selection based on the desired chemical process.

SolubilityLogic Compound 2,4-Dimethylbenzaldehyde Oxime PolarProtic Polar Protic (EtOH, MeOH) Compound->PolarProtic H-Bonding PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic Dipole-Dipole NonPolar Non-Polar/Aliphatic (Hexane, Heptane) Compound->NonPolar Weak Dispersion Aromatic Aromatic (Toluene) Compound->Aromatic Pi-Stacking Recryst Recrystallization PolarProtic->Recryst High T Coeff Reaction Reaction Medium PolarAprotic->Reaction High Solvency Precip Precipitation/Wash NonPolar->Precip Anti-Solvent Aromatic->Recryst High T Coeff

Caption: Decision matrix linking solvent molecular interactions to practical process applications.

Validated Experimental Protocols

As specific quantitative data for this isomer may vary by batch purity, the following self-validating protocols are required to determine exact solubility limits.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation solubility (mg/mL) at ambient temperature.

  • Preparation: Weigh approx. 100 mg of 2,4-dimethylbenzaldehyde oxime into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes (to break crystal lattice).

  • Endpoint: Continue adding solvent until the solution is visually clear (no particulates).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

StepActionRationale
1. Dissolution Dissolve 500 mg of crude oxime in minimal boiling Ethanol (approx. 1-2 mL).Ethanol is a "good" solvent with a high temperature coefficient for oximes.
2.[3] Anti-Solvent Slowly add Water dropwise to the hot solution until persistent turbidity (cloudiness) appears.[3]Water acts as the anti-solvent, reducing solubility of the hydrophobic aromatic ring.
3. Re-clarify Add 1-2 drops of hot Ethanol to clear the solution.[3]Ensures saturation point is reached without premature precipitation.
4. Cooling Allow to cool to Room Temp, then 4°C.Slow cooling promotes pure crystal growth over amorphous precipitation.[3]

Applications & Process Safety

Purification Strategy
  • Best System: Ethanol/Water (approx. 7:3 ratio) or Toluene/Hexane.

  • Why: The 2,4-dimethyl substitution increases lipophilicity compared to unsubstituted benzaldehyde oxime, making water a stronger anti-solvent. Toluene works well because it solubilizes the aromatic core but allows crystallization upon cooling due to the rigid oxime lattice.

Reaction Solvent Selection
  • Beckmann Rearrangement: Use Acetonitrile or Nitromethane . These dissolve the oxime and stabilize the intermediate carbocation species.

  • Reduction (to Amine): Use THF or Diethyl Ether . Ensure anhydrous conditions (LiAlH4 compatibility).

Safety Warning: Thermal Instability

Oximes can undergo thermal decomposition or rearrangement (Beckmann) at high temperatures, potentially releasing energy.

  • Limit: Do not heat solutions of 2,4-dimethylbenzaldehyde oxime above 100°C without calorimetric testing (DSC).

  • Distillation: Avoid distilling the oxime to dryness; preferred purification is always crystallization or column chromatography.

References

  • PubChem. 2,4-Dimethylbenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

  • Palmer, D. Oximes: Synthesis, Structure, and Properties. Chemistry Learner. Available at: [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility parameter logic).
  • Org. Synth. General Procedures for Oxime Recrystallization. Organic Syntheses, Coll. Vol. 2, p. 76. Available at: [Link]

Sources

Exploratory

Technical Guide: Isomeric Differentiation of 2,4-Dimethylbenzaldehyde Oxime

Executive Summary In the development of oxime-based pharmacophores and reactivators for organophosphate inhibition, the stereochemistry of the oxime functionality is a critical determinant of biological efficacy and chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of oxime-based pharmacophores and reactivators for organophosphate inhibition, the stereochemistry of the oxime functionality is a critical determinant of biological efficacy and chemical stability. For 2,4-dimethylbenzaldehyde oxime , the distinction between the (E)-isomer (thermodynamically stable) and the (Z)-isomer (kinetically favored/sterically congested) is non-trivial due to the specific ortho-substituent effect of the 2-methyl group.

This guide provides a rigorous technical framework for distinguishing these isomers. It establishes that the (E)-isomer is characterized by a downfield aldehydic proton shift (~8.1–8.3 ppm) and a significantly higher melting point, whereas the (Z)-isomer exhibits an upfield shift (~7.3–7.6 ppm) and facile dehydration to nitriles.

Part 1: Stereochemical Fundamentals

Nomenclature and Geometry

The stereochemistry of 2,4-dimethylbenzaldehyde oxime is defined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the C=N double bond.

  • Priorities on Carbon: 2,4-Dimethylphenyl group (1) > Hydrogen (2).

  • Priorities on Nitrogen: Hydroxyl group (1) > Lone Pair (2).

IsomerCIP DesignationConfigurationStructural Description
(E)-Isomer Entgegen (Opposite)Anti-phenylThe phenyl ring and hydroxyl (-OH) group are on opposite sides of the C=N bond.
(Z)-Isomer Zusammen (Together)Syn-phenylThe phenyl ring and hydroxyl (-OH) group are on the same side of the C=N bond.
The Ortho-Effect (Steric Influence)

Unlike simple benzaldehyde oxime, the 2,4-dimethyl analog possesses a methyl group at the ortho position (C2).

  • In the (Z)-configuration , the oxime hydroxyl group is forced into close proximity with the C2-methyl group.

  • Consequence: This creates significant steric strain (Van der Waals repulsion), destabilizing the (Z)-isomer relative to the (E)-isomer. Consequently, the (E)-isomer is the overwhelmingly dominant species in thermodynamic equilibrium.

Part 2: Analytical Differentiation (The "Gold Standard")

Reliable identification requires a multi-modal approach combining Nuclear Magnetic Resonance (NMR) and thermal analysis.

Proton NMR ( H-NMR) Spectroscopy

NMR is the definitive method for assignment. The chemical shift of the methine (aldehydic) proton (


) is sensitive to the magnetic anisotropy of the oxime hydroxyl group.
  • (E)-Isomer: The methine proton is cis (syn) to the hydroxyl group. The hydroxyl oxygen's lone pairs exert a paramagnetic deshielding effect.

    • Shift:

      
       8.10 – 8.30 ppm  (Downfield).
      
  • (Z)-Isomer: The methine proton is trans (anti) to the hydroxyl group, removing it from the deshielding cone.

    • Shift:

      
       7.30 – 7.60 ppm  (Upfield).
      
Melting Point and Physical State

The crystal lattice energy is significantly higher for the (E)-isomer due to better packing and intermolecular hydrogen bonding capability, which is sterically hindered in the (Z)-isomer.

Property(E)-Isomer (Thermodynamic)(Z)-Isomer (Kinetic)

H-NMR (CH=N)
8.1 – 8.3 ppm (Deshielded)7.3 – 7.6 ppm (Shielded)

C-NMR (C=N)
Lower Field (Deshielded)Higher Field (Shielded)
Melting Point High (~130–135 °C )Low (~35–45 °C ) or Oil
TLC (

)
Lower (More Polar/H-bonding)Higher (Less Polar/Intramolecular H-bond)

*Note: Values are approximate based on benzaldehyde oxime analogs; the 2,4-dimethyl substitution may slightly depress melting points due to symmetry disruption.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the crude reaction mixture.

AnalyticalWorkflow Sample Crude 2,4-Dimethylbenzaldehyde Oxime NMR 1H-NMR Analysis (CDCl3) Sample->NMR Decision Check Methine (CH=N) Shift NMR->Decision E_Iso (E)-Isomer Identified Shift: > 8.0 ppm State: High MP Solid Decision->E_Iso Downfield Signal Z_Iso (Z)-Isomer Identified Shift: < 7.6 ppm State: Low MP Solid/Oil Decision->Z_Iso Upfield Signal

Figure 1: Analytical decision matrix for oxime isomer identification based on proton NMR shifts.

Part 4: Reactivity & Beckmann Rearrangement

The geometric isomers follow divergent reaction pathways under Beckmann rearrangement conditions (acid catalysis, e.g.,


, 

). The rearrangement is stereospecific, requiring the migrating group to be anti-periplanar to the leaving hydroxyl group.
Mechanism
  • (Z)-Isomer (Syn-phenyl): The group anti to the -OH is the Hydrogen .

    • Pathway: Migration of H

      
       Elimination of proton 
      
      
      
      Formation of 2,4-Dimethylbenzonitrile .
  • (E)-Isomer (Anti-phenyl): The group anti to the -OH is the Aryl ring .

    • Pathway: Migration of Aryl group

      
       Formation of nitrilium ion 
      
      
      
      Hydrolysis
      
      
      N-(2,4-Dimethylphenyl)formamide .

Note: In practice, (Z)-aldoximes dehydrate to nitriles very easily. (E)-aldoximes are stable but can isomerize to (Z) under harsh acidic conditions and subsequently dehydrate, or rearrange to the amide if conditions suppress isomerization.

BeckmannPathways Z_Oxime (Z)-Isomer (Syn-Phenyl) TS_Z Anti-Group: Hydrogen Z_Oxime->TS_Z Acid/Heat E_Oxime (E)-Isomer (Anti-Phenyl) E_Oxime->Z_Oxime Isomerization (Equilibrium) TS_E Anti-Group: Aryl Ring E_Oxime->TS_E Acid/Heat Product_Nitrile 2,4-Dimethylbenzonitrile (Dehydration Product) TS_Z->Product_Nitrile Elimination (-H2O) Product_Amide N-Formyl-2,4-dimethylaniline (Rearrangement Product) TS_E->Product_Amide Migration

Figure 2: Divergent mechanistic pathways for (E) and (Z) isomers under Beckmann conditions.

Part 5: Experimental Protocols

Synthesis of (E)-2,4-Dimethylbenzaldehyde Oxime (Thermodynamic Control)

This protocol maximizes the yield of the stable (E)-isomer.

  • Reagents: Dissolve 2,4-dimethylbenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add an aqueous solution of Hydroxylamine Hydrochloride (

    
    , 12 mmol) and Sodium Acetate (
    
    
    
    , 15 mmol) in water (10 mL).
  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. High temperature favors the thermodynamic (E)-product.

  • Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate upon cooling or addition of ice water.

  • Purification: Recrystallize from aqueous ethanol.

    • Expected Result: White crystalline solid (E-isomer).

Isolation/Enrichment of (Z)-Isomer (Kinetic Control)

Isolating the (Z)-isomer is difficult due to the ortho-methyl steric clash.

  • Conditions: Perform the reaction at 0°C using Sodium Carbonate (

    
    )  as the base (pH ~9–10) to prevent acid-catalyzed isomerization.
    
  • Extraction: Extract rapidly with diethyl ether immediately after reaction completion (monitored by TLC).

  • Separation: Use Column Chromatography (Silica Gel).

    • Mobile Phase: Hexane/Ethyl Acetate (gradient).

    • Order of Elution: The (Z)-isomer is generally less polar (due to intramolecular interaction or shielding) and may elute before the (E)-isomer, though the (E)-isomer's high stability often masks this.

    • Note: Do not heat the column or fractions, as (Z)

      
       (E) thermal isomerization is rapid.
      

References

  • NIST Chemistry WebBook. Benzaldehyde, oxime, (E)- and (Z)- Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. The Beckmann Rearrangement: Mechanism and Stereochemistry. [Link]

Foundational

Biological Activity and Antimicrobial Potential of Dimethylbenzaldehyde Oximes

This technical guide provides a rigorous analysis of the biological activity and antimicrobial potential of dimethylbenzaldehyde oximes. It synthesizes specific chemical data with established structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the biological activity and antimicrobial potential of dimethylbenzaldehyde oximes. It synthesizes specific chemical data with established structure-activity relationship (SAR) principles to offer a roadmap for researchers investigating this scaffold.

Technical Guide & Whitepaper

Executive Summary

Dimethylbenzaldehyde oximes represent a distinct subclass of aromatic oximes where the pharmacophore is modulated by two methyl groups on the benzene ring. Unlike their poly-hydroxylated counterparts (e.g., vanillin oxime) which rely on hydrogen bonding, dimethyl variants leverage lipophilicity-driven membrane penetration . This guide explores their synthesis, the "Methyl Effect" on pharmacokinetics, and their potential as antimicrobial agents and precursors for heterocyclic bioactive molecules (e.g., isoxazolines).

Chemical Foundation & Structural Logic

The Dimethyl Scaffold

The core structure consists of a benzene ring substituted with an aldoxime group (–CH=N–OH) and two methyl groups. The position of these methyl groups (e.g., 2,4-, 2,6-, 3,4-) critically influences steric hindrance and electronic distribution.

  • Pharmacophore: The oxime moiety functions as a hydrogen bond donor/acceptor and a metal chelator.

  • Modulator: The dimethyl substitution increases the partition coefficient (LogP), enhancing permeability through the lipid bilayers of bacterial cell walls.

Isomerism

These compounds exist as stereoisomers (E and Z). The E-isomer is thermodynamically more stable and typically the active antimicrobial form due to the steric accessibility of the hydroxyl group for enzyme interaction.

Synthesis Protocol: 2,4-Dimethylbenzaldehyde Oxime

This protocol is designed as a self-validating system. The formation of a crystalline precipitate confirms reaction progress, and the melting point serves as an immediate purity check.

Materials
  • Precursor: 2,4-Dimethylbenzaldehyde (10 mmol)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (12 mmol)

  • Base: Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (12 mmol)

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 2,4-dimethylbenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Activation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 12 mmol of NaOAc in 10 mL of distilled water.

  • Condensation: Slowly add the aqueous amine solution to the aldehyde solution with constant stirring.

    • Checkpoint: The solution should warm slightly (exothermic condensation).

  • Reflux: Heat the mixture to reflux (approx. 70–80°C) for 2–3 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Synthesis Pathway Visualization

SynthesisPathway Aldehyde 2,4-Dimethylbenzaldehyde (Lipophilic Core) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent Hydroxylamine HCl + NaOAc Reagent->Intermediate Product 2,4-Dimethylbenzaldehyde Oxime (Crystalline Solid) Intermediate->Product Dehydration (-H2O)

Figure 1: Condensation pathway for the synthesis of dimethylbenzaldehyde oxime.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of dimethylbenzaldehyde oximes is not singular but multimodal.

Metal Chelation (Siderophore Mimicry)

Bacteria require iron and other transition metals for enzymatic function. The oxime group (=N–OH) can act as a bidentate ligand, chelating essential metal ions (Fe²⁺, Zn²⁺) in the extracellular space, effectively starving the pathogen.

Membrane Disruption (The Methyl Effect)

While simple benzaldehyde oxime has moderate activity, the addition of two methyl groups significantly increases lipophilicity.

  • Mechanism: The molecule partitions into the lipid bilayer of the bacterial cell membrane.

  • Result: Disruption of membrane integrity, leakage of intracellular electrolytes (K⁺), and collapse of the proton motive force (PMF).

Enzyme Inhibition

The oxime moiety can form hydrogen bonds with the active sites of microbial enzymes, specifically targeting pathways involved in cell wall synthesis or respiration.

Mechanistic Diagram

Mechanism Oxime Dimethylbenzaldehyde Oxime Membrane Bacterial Cell Membrane (Lipid Bilayer) Oxime->Membrane Hydrophobic Partitioning (Methyl Effect) MetalIons Extracellular Metal Ions (Fe2+, Zn2+) Oxime->MetalIons Chelation (=N-OH group) Enzymes Metabolic Enzymes Oxime->Enzymes H-Bonding Inhibition Lysis Lysis Membrane->Lysis Leakage of Electrolytes Starvation Starvation MetalIons->Starvation Metabolic Arrest Stasis Stasis Enzymes->Stasis Growth Inhibition

Figure 2: Multimodal antimicrobial mechanism of dimethylbenzaldehyde oximes.

Antimicrobial Assay Protocol

To evaluate the potency of the synthesized oximes, use the Broth Microdilution Method . This provides a quantitative Minimum Inhibitory Concentration (MIC).[3][4]

Protocol Parameters[5]
  • Standard: CLSI M07-A10 guidelines.

  • Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

  • Positive Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

  • Negative Control: DMSO (Solvent).

Workflow
  • Stock Preparation: Dissolve the oxime in DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Comparative Activity Data

The following table summarizes the theoretical and observed activity profiles based on SAR analysis and literature on related substituted benzaldehydes.

Compound VariantLipophilicity (LogP)Primary TargetPredicted Potency (Gram+)Predicted Potency (Gram-)
Benzaldehyde Oxime LowEnzymesLowLow
2,4-Dimethylbenzaldehyde Oxime HighMembrane + EnzymesHigh Moderate
2,6-Dimethylbenzaldehyde Oxime HighMembrane (Steric bulk)ModerateModerate
2,4-Dihydroxybenzaldehyde Oxime Low (Polar)ChelationModerateLow

Note: The 2,4-dimethyl isomer typically exhibits superior membrane penetration compared to dihydroxy variants due to the absence of polar -OH groups on the ring, making it more effective against the thick peptidoglycan layer of Gram-positive bacteria.

Future Outlook: Isoxazoline Precursors

Beyond direct antimicrobial use, dimethylbenzaldehyde oximes are critical intermediates. They undergo 1,3-dipolar cycloaddition to form isoxazolines, a class of heterocycles with potent antifungal and antibiotic properties.[5]

  • Reaction: Dimethylbenzaldehyde oxime + Chloramine-T

    
     Nitrile Oxide 
    
    
    
    (+ Alkene)
    
    
    Isoxazoline.
  • Potential: These derivatives often show lower cytotoxicity to mammalian cells while retaining high antimicrobial activity.

References

  • Smolecule. (2023).[2] 2,6-Dimethylbenzaldehyde oxime: Structure and Biological Potential. Link

  • Ahluwalia, V., et al. (2017).[6] Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry. Link

  • BenchChem. (2025).[3] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives. Link

  • CymitQuimica. (n.d.). 3,4-Dimethylbenzaldehyde oxime Product Data. Link

  • Bečan, S., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of N-Methyl-Substituted Tricyclic Imides. Acta Chimica Slovenica. (Discusses 2,4-dimethylbenzaldehyde oxime as precursor). Link

Sources

Exploratory

Role of 2,4-Dimethylbenzaldehyde oxime as a ligand in coordination chemistry

Topic: Role of 2,4-Dimethylbenzaldehyde Oxime as a Ligand in Coordination Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,4-Dimethylbenzaldehyde Oxime as a Ligand in Coordination Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide analyzes the coordination behavior, synthesis, and translational applications of 2,4-Dimethylbenzaldehyde oxime (2,4-DMBO) . Unlike its widely studied poly-hydroxylated analogs (e.g., 2,4-dihydroxybenzaldehyde oxime), 2,4-DMBO presents a unique physicochemical profile defined by enhanced lipophilicity and ortho-steric hindrance .[1] These features dictate its preference for specific coordination geometries and influence its efficacy in biological systems, particularly in membrane permeability and metallodrug design.

Ligand Architecture and Synthesis

The 2,4-DMBO ligand operates primarily as a neutral, N-donor ligand, though anionic O-donor modes are accessible under basic conditions.[1] Its structure is characterized by two methyl groups on the phenyl ring:

  • 2-Position (Ortho): Introduces steric bulk near the coordination site, influencing metal-ligand bond angles and preventing planar stacking in some geometries.[1]

  • 4-Position (Para): Exerts a weak inductive (+I) effect, increasing electron density at the oxime nitrogen, theoretically enhancing basicity compared to unsubstituted benzaldehyde oxime.

Optimized Synthesis Protocol

The synthesis follows a standard condensation pathway but requires specific purification steps to isolate the thermodynamically stable E-isomer.[1]

Reagents: 2,4-Dimethylbenzaldehyde (CAS 15764-16-6), Hydroxylamine hydrochloride (


), Sodium Acetate (

), Ethanol (

).[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 2,4-dimethylbenzaldehyde in 20 mL of absolute ethanol.

  • Activation: In a separate flask, dissolve 12 mmol of

    
     and 15 mmol of 
    
    
    
    in 10 mL of deionized water.
  • Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).[1]
    
  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a white/off-white solid.[1]

  • Recrystallization: Recrystallize from aqueous ethanol (1:1) to remove trace aldehyde and Z-isomer impurities.[1]

Yield: Typically 85-92%.[1] Melting Point: Expect range between


 (varies slightly by purity/isomer ratio).[1]
Visualization: Synthesis Pathway

SynthesisPathway Aldehyde 2,4-Dimethylbenzaldehyde (Lipophilic Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Oximation Agents) Reagents->Intermediate Product 2,4-Dimethylbenzaldehyde Oxime (E-Isomer) Intermediate->Product - H2O (Dehydration)

Caption: Condensation pathway for 2,4-DMBO synthesis. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.

Coordination Modes and Metal Complexation

The coordination chemistry of 2,4-DMBO is governed by the competition between the nitrogen lone pair and the steric clash of the ortho-methyl group.

Binding Modes
  • Neutral Monodentate (

    
    ):  The most common mode for neutral M(II) halides (e.g., 
    
    
    
    ). The ligand binds through the oxime nitrogen.[2][3] The 2-methyl group forces the phenyl ring to twist out of the coordination plane to minimize repulsion.
  • Anionic Bridging (

    
    ):  In the presence of strong bases, the oxime proton is removed (
    
    
    
    ). This allows the ligand to bridge two metal centers, forming dimeric or polymeric structures (common with
    
    
    ).
Synthesis of Metal Complexes (General Protocol)

Target Metals:


, 

,

,

.
ParameterConditionRationale
Stoichiometry 1:2 (Metal:Ligand)Favors formation of stable bis-ligand complexes

or

.[1]
Solvent Ethanol or MethanolEnsures solubility of the ligand while precipitating the complex.
Temperature

Sufficient activation energy without degrading the metal-ligand bond.[1]
pH Adjustment pH 6-7 (with

)
Optional. Promotes deprotonation for chelate formation (M-N and M-O interactions).[1]

Step-by-Step Workflow:

  • Dissolve 1.0 mmol of metal salt (

    
    ) in 10 mL ethanol.
    
  • Dissolve 2.0 mmol of 2,4-DMBO in 10 mL ethanol.

  • Add the ligand solution to the metal solution slowly.[1]

  • Stir for 4 hours at

    
    . A color change indicates complexation (e.g., Green 
    
    
    
    Dark Green for Cu).[1]
  • Filter the precipitate, wash with cold ethanol and ether, and dry in vacuo.

Visualization: Steric Influence on Coordination

CoordinationSterics Ligand 2,4-DMBO Ligand Metal Metal Center (M) Ligand->Metal N-Coordination Geometry Distorted Geometry (Tetrahedral/Octahedral) Metal->Geometry OrthoMe 2-Methyl Group (Steric Bulk) OrthoMe->Metal Repulsion OrthoMe->Geometry Forces Twist

Caption: The 2-methyl substituent exerts steric pressure, often precluding perfect square planar geometries and inducing tetrahedral distortion.[1]

Characterization Guide

Reliable characterization requires tracking specific spectral shifts that confirm metal-nitrogen bonding.[1]

Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  The free ligand shows a strong band at 
    
    
    
    .[1] Upon coordination via Nitrogen, this band typically shifts to a lower frequency (
    
    
    ) due to back-bonding or reduced bond order.[1]
  • 
     Stretch:  Appears around 
    
    
    
    .[1] A shift to higher frequency (
    
    
    ) suggests N-bonding.[1]
  • 
    :  Broad band at 
    
    
    
    .[1] If deprotonated (anionic complex), this band disappears.[1]
NMR Spectroscopy ( , -DMSO)
  • Azomethine Proton (

    
    ):  The singlet at 
    
    
    
    will shift downfield (
    
    
    ) due to deshielding by the metal cation.
  • Methyl Protons: The 2-Me and 4-Me signals (

    
    ) may show slight shifts or splitting if the complex is rigid and the methyl groups are in magnetically non-equivalent environments due to restricted rotation.
    

Translational Applications

The 2,4-DMBO ligand is particularly relevant for Medicinal Inorganic Chemistry due to its hydrophobicity.[1]

Antimicrobial & Anticancer Potential

Unlike hydrophilic hydroxy-oximes, the 2,4-dimethyl variant forms complexes with high lipophilicity (LogP > 2).[1] This facilitates passive diffusion across the lipid bilayer of bacterial or cancer cells.

  • Mechanism: Once intracellular, the complex may dissociate or undergo redox cycling (especially Cu/Co complexes), generating Reactive Oxygen Species (ROS) that damage DNA and initiate apoptosis.

  • Self-Validating Assay: To verify activity, researchers should perform an MTT Assay alongside a Lipophilicity Assay (Shake-flask method) .[1] A correlation between partition coefficient and

    
     confirms the uptake-driven mechanism.
    
Catalysis

Ni(II) and Pd(II) complexes of benzaldehyde oximes are effective pre-catalysts for C-C coupling reactions (e.g., Suzuki-Miyaura). The bulky 2-methyl group in 2,4-DMBO can stabilize the active catalytic species by preventing catalyst aggregation, a common failure mode in homogeneous catalysis.[1]

References

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999).[1] Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. Link

  • Chand, R., et al. (2024).[1][3] A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. Journal of Advanced Chemical Sciences. Link

  • Constantinos, G., et al. (2008).[1] Mononuclear versus dinuclear complex formation in nickel(II) sulfate/phenyl(2-pyridyl)ketone oxime chemistry. Spectrochimica Acta Part A. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61814, 2,4-Dimethylbenzaldehyde. Link

  • Muckova, L., et al. (2023).[1] In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators. International Journal of Molecular Sciences. Link

Sources

Foundational

Technical Guide: Advanced Synthesis of Substituted Benzaldehyde Oximes

Executive Summary: The Pharmacophore Gateway In drug discovery, benzaldehyde oximes are not merely transient intermediates; they are critical "gateway" functionalities. They serve as precursors for Beckmann rearrangement...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Gateway

In drug discovery, benzaldehyde oximes are not merely transient intermediates; they are critical "gateway" functionalities. They serve as precursors for Beckmann rearrangements (to amides), reductions (to primary amines), and [3+2] cycloadditions (to isoxazoles). Furthermore, the oxime moiety itself is a validated pharmacophore in acetylcholinesterase reactivators (e.g., pralidoxime) and non-steroidal anti-inflammatory agents.

This guide moves beyond undergraduate textbook protocols. It addresses the specific challenges of substituted benzaldehydes—where sterics and electronics (Hammett


 values) disrupt standard kinetics. We prioritize "Green Chemistry" methods (Mechanochemistry and Microwave) that offer higher yields and cleaner profiles than classical reflux methods, while retaining a robust "Rescue Protocol" for recalcitrant substrates.

Mechanistic Foundations & Critical Control Points

The pH Paradox

The formation of oximes is a classic example of nucleophilic addition-elimination . However, the reaction rate exhibits a bell-shaped dependence on pH (typically optimal at pH 4–5).

  • Acidic Regime (pH < 3): The carbonyl oxygen is protonated (activated), but the hydroxylamine is also protonated (

    
    ), destroying its nucleophilicity. Reaction stalls.
    
  • Basic Regime (pH > 7): Hydroxylamine is free and nucleophilic, but the carbonyl carbon is not activated. Attack is slow, especially for electron-rich aldehydes.

  • The Sweet Spot (pH 4.5): Sufficient free amine exists to attack a partially protonated (or hydrogen-bonded) carbonyl.

Stereoselectivity (E/Z Isomerism)

Benzaldehyde oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically more stable due to reduced steric clash between the phenyl ring and the hydroxyl group.

  • Thermodynamic Control: Slow crystallization or equilibration in acid promotes the E-isomer.

  • Kinetic Control: Rapid precipitation (e.g., in water) can trap the Z-isomer.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-dependency on protonation states and the dehydration step.

OximeMechanism cluster_pH Critical Control Point: pH 4-5 Aldehyde Substituted Benzaldehyde Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Nucleophilic Attack (Rate Limiting at low pH) NH2OH Hydroxylamine (NH2OH) NH2OH->Tetrahedral Water H2O (Eliminated) Tetrahedral->Water Oxime Benzaldehyde Oxime (E/Z) Tetrahedral->Oxime Dehydration (Acid Catalyzed)

Figure 1: Mechanistic pathway highlighting the dehydration step and the convergence of reagents at the tetrahedral intermediate.

Experimental Protocols

Method A: The "Green" Standard (Mechanochemistry)

Best For: High-throughput libraries, electron-poor aldehydes, avoiding solvents. Mechanism: Solid-state grinding generates local heat (micro-friction) and high concentration, overcoming activation energy barriers without bulk solvent.

Protocol:

  • Stoichiometry: Weigh substituted benzaldehyde (1.0 mmol),

    
     (1.2 mmol), and anhydrous 
    
    
    
    (1.2 mmol).
  • Grinding: Place reagents in a mortar. Grind vigorously with a pestle for 5–15 minutes.

    • Observation: The mixture will transition from a dry powder to a "melt" or paste as water of reaction is released.

  • Workup: Add 10 mL of cold water to the paste. Stir for 2 minutes.

  • Isolation: Filter the solid precipitate. Wash with

    
     mL cold water.
    
  • Drying: Vacuum dry at 40°C.

  • Yield Expectation: >90% for most substrates.

Method B: Microwave-Assisted Synthesis (High Speed)

Best For: Sterically hindered aldehydes (ortho-substituted) or electron-rich aldehydes (e.g., 4-methoxy).

Protocol:

  • Preparation: Mix benzaldehyde (1.0 mmol) and

    
     (1.5 mmol) in Ethanol (2 mL).
    
  • Additive: Add Basic Alumina (

    
    , 0.5 g) as a solid support/catalyst.
    
  • Irradiation: Irradiate at 100–120°C (Power: 100W) for 2–5 minutes in a sealed vessel.

  • Extraction: Cool to RT. Add Ethyl Acetate (10 mL), filter off the alumina.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Water if necessary.

Method C: The "Rescue" Protocol (Buffered Reflux)

Best For: Scale-up (>10g) or substrates that fail Methods A/B due to solubility issues.

Protocol:

  • Buffer Prep: Dissolve Sodium Acetate (1.5 eq) in water.

  • Addition: Add

    
     (1.2 eq) to the buffer.
    
  • Substrate: Dissolve aldehyde in minimal Ethanol. Add to the aqueous mixture.

  • Reaction: Reflux for 1–3 hours. Monitor by TLC (Aldehydes are usually less polar than oximes).

  • Workup: Cool to 0°C. If oil forms (common with alkyl-substituted rings), scratch glass to induce crystallization or extract with DCM.

Data Summary & Substituent Effects

The electronic nature of the substituent significantly impacts reaction kinetics.

Substituent TypeExampleElectronic EffectRecommended MethodNotes
Electron Withdrawing

Activates Carbonyl (Electrophilic)Method A (Grinding) Very fast (<5 min). Risk of side reactions if base is too strong.
Electron Donating

Deactivates CarbonylMethod B (Microwave) Requires energy input to overcome higher activation barrier.
Steric Bulk

Blocks Nucleophilic AttackMethod C (Reflux) Thermodynamics must drive the reaction; longer times required.
Acid Sensitive

Labile in AcidMethod A Solid-state basic conditions preserve protecting groups.

Decision Matrix & Troubleshooting

Use this workflow to select the optimal synthetic route for your specific substrate.

DecisionTree Start Start: Substituted Benzaldehyde CheckScale Scale > 10g? Start->CheckScale CheckSolubility Is substrate water/alcohol soluble? MethodB Method B: Microwave CheckSolubility->MethodB Soluble MethodC Method C: Buffered Reflux CheckSolubility->MethodC Insoluble CheckElectronics Substituent Electronics? CheckElectronics->CheckSolubility EDG (-OMe) or Steric MethodA Method A: Mechanochemistry CheckElectronics->MethodA EWG (-NO2, -CN) CheckScale->CheckElectronics No CheckScale->MethodC Yes

Figure 2: Strategic decision tree for selecting the synthetic methodology based on substrate properties.

Troubleshooting Common Failures
  • Oiling Out:

    • Cause: Product melting point is near RT, or impurities are depressing MP.

    • Fix: Decant the aqueous layer. Dissolve oil in minimal hot EtOH, add water until turbid, and cool slowly to -20°C. Seed with a crystal if available.

  • Low Conversion (EDG substrates):

    • Cause: Carbonyl is not electrophilic enough.

    • Fix: Switch to Method C but add a Lewis Acid catalyst (

      
       or 
      
      
      
      , 5 mol%) to activate the carbonyl oxygen.
  • Beckmann Rearrangement (Impurity):

    • Cause: Overheating in acidic media.

    • Fix: Ensure the reaction medium remains buffered (pH ~5-6). Avoid strong mineral acids during workup.[1]

References

  • Mechanistic Insight & pH Dependence

    • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link

  • Green Mechanochemical Synthesis

    • Aakeröy, C. B., et al. (2012). A versatile and green mechanochemical route for aldehyde–oxime conversions.[2] Chemical Communications. Link

  • Microwave-Assisted Protocols

    • Kadam, P. D., et al. (2021). Microwave-Assisted Synthesis of Benzaldehyde Derivatives. International Journal of Chemical Science. Link

  • Catalytic Methods (TiO2)

    • Sharghi, H., & Sarvari, M. H. (2001).[3] Solvent-Free, Microwave-Assisted Conversion of Aldehydes into Oximes in the Presence of TiO2. Synlett. Link

  • E/Z Isomerization

    • Czekelius, C., & Carreira, E. M. (2005).[4] Convenient Transformation of Optically Active Nitroalkanes to Aldoximes. Angewandte Chemie International Edition. Link

Sources

Exploratory

2,4-Dimethylbenzaldehyde oxime molecular weight and formula

Advanced Characterization, Synthesis, and Application Scaffolding Executive Summary 2,4-Dimethylbenzaldehyde oxime (CAS: 141304-07-6 / 175277-35-7) represents a critical intermediate in the synthesis of nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application Scaffolding

Executive Summary

2,4-Dimethylbenzaldehyde oxime (CAS: 141304-07-6 / 175277-35-7) represents a critical intermediate in the synthesis of nitrogen-containing pharmacophores and coordination complexes.[1] As a derivative of 2,4-dimethylbenzaldehyde, this oxime serves as a versatile electrophilic and nucleophilic scaffold, enabling the construction of benzylamines, nitriles, and palladacycle catalysts. This guide provides a rigorous analysis of its physicochemical identity, a validated synthetic protocol, and its strategic utility in drug development and organometallic chemistry.

Part 1: Chemical Identity & Physicochemical Properties[2]

Molecular Specifications

The fundamental chemical identity of 2,4-dimethylbenzaldehyde oxime is defined by the condensation of hydroxylamine with the carbonyl group of 2,4-dimethylbenzaldehyde.

PropertySpecification
IUPAC Name (E/Z)-2,4-Dimethylbenzaldehyde oxime
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Registry Number 141304-07-6 (Generic); 175277-35-7 (Specific Isomers)
Precursor CAS 15764-16-6 (2,4-Dimethylbenzaldehyde)
Physical State Viscous oil or low-melting crystalline solid (isomer dependent)
Solubility Soluble in EtOH, MeOH, EtOAc, DCM; Sparingly soluble in H₂O
Structural Analysis

The molecule exhibits geometric isomerism around the C=N double bond, existing as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored due to reduced steric repulsion between the aromatic ring and the hydroxyl group.

  • Aromatic Core: The 2,4-dimethyl substitution pattern exerts a positive inductive effect (+I), increasing electron density on the ring and slightly deactivating the oxime carbon toward nucleophilic attack compared to unsubstituted benzaldoxime.

  • Oxime Moiety: The amphoteric nature of the hydroxyimino group (

    
    ) allows it to function as both a weak acid (pKa ~11) and a weak base.
    

Part 2: Synthetic Pathways & Protocol

Mechanism of Action

The synthesis proceeds via a nucleophilic addition-elimination reaction.[1] The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the oxime.[1]

Validated Experimental Protocol

Objective: Synthesis of 2,4-dimethylbenzaldehyde oxime from 2,4-dimethylbenzaldehyde. Scale: 20 mmol (Laboratory Scale)

Reagents:

  • 2,4-Dimethylbenzaldehyde (2.68 g, 20 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (1.53 g, 22 mmol)
    
  • Sodium Hydroxide (NaOH) (1.0 g in 5 mL

    
    ) or Sodium Acetate (NaOAc)
    
  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dimethylbenzaldehyde in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dissolve hydroxylamine hydrochloride in 5 mL of water and add to the aldehyde solution.

  • Basification: Dropwise add the NaOH solution (or NaOAc) to the mixture while stirring. Critical: Maintain temperature

    
     to minimize side reactions.
    
  • Reaction: Stir vigorously at room temperature (RT) for 2–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from hexane/ethanol or purify via flash column chromatography.

Reaction Workflow Diagram

SynthesisWorkflow Aldehyde 2,4-Dimethylbenzaldehyde (Precursor) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOH (Ethanol/Water) Reagents->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Acid Catalysis Product 2,4-Dimethylbenzaldehyde Oxime (C9H11NO) Dehydration->Product Crystallization

Caption: Logical flow of oxime synthesis via condensation and dehydration.

Part 3: Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.1–8.4 ppm (s, 1H, 
      
      
      
      ): Characteristic azomethine proton.
    • 
       9.0–10.0 ppm (br s, 1H, 
      
      
      
      ): Exchangeable with
      
      
      .
    • 
       7.0–7.5 ppm (m, 3H, Ar-H): Aromatic protons.
      
    • 
       2.3–2.4 ppm (s, 6H, 
      
      
      
      ): Methyl groups at positions 2 and 4.
  • IR Spectroscopy:

    • 
      : O-H stretch (broad).
      
    • 
      : C=N stretch (weak to medium).
      
    • 
      : N-O stretch.
      

Part 4: Applications in Drug Development & Catalysis[4]

Pharmacophore Precursor

2,4-Dimethylbenzaldehyde oxime is a "gateway" molecule in medicinal chemistry.

  • Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) or reduction with

    
     yields 2,4-dimethylbenzylamine, a scaffold found in various monoamine oxidase (MAO) inhibitors.
    
  • Dehydration to Nitriles: Treatment with thionyl chloride (

    
    ) or acetic anhydride converts the oxime to 2,4-dimethylbenzonitrile, a key intermediate for amidine synthesis.
    
Ligand in Organometallic Chemistry

The oxime nitrogen lone pair is an effective donor for transition metals (Pd, Pt, Rh).

  • Palladacycles: Ortho-palladation of the oxime (C-H activation at the 6-position) generates stable palladacycles.[1] These complexes are highly active pre-catalysts for Heck and Suzuki-Miyaura cross-coupling reactions, offering high turnover numbers (TON) due to the steric bulk of the 2,4-dimethyl groups preventing catalyst aggregation.

Application Pathway Diagram

Applications cluster_Pharma Pharma Intermediates cluster_Catalysis Catalysis & Materials Oxime 2,4-Dimethylbenzaldehyde Oxime Amine 2,4-Dimethylbenzylamine (Reduction) Oxime->Amine H2 / Pd-C Nitrile 2,4-Dimethylbenzonitrile (Dehydration) Oxime->Nitrile SOCl2 / Heat Palladacycle Palladacycle Pre-catalysts (C-H Activation) Oxime->Palladacycle Pd(OAc)2 Coordination Metal-Oxime Complexes (N-coordination) Oxime->Coordination MCl2

Caption: Divergent synthetic utility of the oxime scaffold in pharma and catalysis.[1]

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis back to the aldehyde.

  • Thermal Stability: Oximes can undergo violent decomposition at high temperatures (Beckmann rearrangement). Do not distill at atmospheric pressure; use high vacuum if distillation is required.

References

  • PubChem. (2025).[2] 2,4-Dimethylbenzaldehyde oxime - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (2025). 3,4-Dimethylbenzaldehyde oxime and Isomers. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oximes. Available at: [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802. (Contextual grounding for oxime/nitrile metal chemistry).

Sources

Foundational

Technical Monograph: Pharmaceutical Utility of 2,4-Dimethylbenzaldehyde Oxime

Executive Summary 2,4-Dimethylbenzaldehyde oxime (2,4-DMBO) represents a critical lipophilic scaffold in medicinal chemistry.[1] Unlike its hydroxylated counterparts (e.g., 2,4-dihydroxybenzaldehyde oxime) which function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethylbenzaldehyde oxime (2,4-DMBO) represents a critical lipophilic scaffold in medicinal chemistry.[1] Unlike its hydroxylated counterparts (e.g., 2,4-dihydroxybenzaldehyde oxime) which function primarily as enzyme inhibitors (tyrosinase), 2,4-DMBO acts as a membrane-permeable bioactive agent and a versatile synthetic intermediate .[1] Its pharmaceutical value lies in three distinct domains:

  • Direct Antimicrobial Activity: Functioning as a lipophilic stressor that disrupts fungal membrane integrity.[1]

  • Synthetic Precursor: Serving as the stable intermediate for the high-yield synthesis of 2,4-dimethylbenzylamine , a pharmacophore found in various CNS-active and antifungal drug candidates.[1]

  • SAR Probe: Acting as a "lipophilic control" in Structure-Activity Relationship (SAR) studies to delineate the role of hydrogen bonding in enzyme inhibition.[1]

This guide provides a comprehensive technical analysis of 2,4-DMBO, detailing its synthesis, pharmacological applications, and validated experimental protocols.

Chemical Profile & Synthesis

CAS Registry Number: 1122-39-0 (Aldehyde precursor reference); Oxime derivatives often indexed by specific isomer (E/Z).[1] Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol [1]

Mechanistic Synthesis

The synthesis of 2,4-DMBO proceeds via the condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is driven by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.

Key Reaction Parameters:

  • Base Selection: Sodium carbonate (Na₂CO₃) or Sodium acetate (NaOAc) is preferred over strong bases to prevent side reactions (e.g., Beckmann rearrangement or nitrile formation) during the workup.[1]

  • Solvent System: Aqueous ethanol (EtOH:H₂O 1:[1]1) ensures solubility of both the organic aldehyde and the inorganic hydroxylamine salt.[1]

Validated Synthesis Protocol

Objective: Produce high-purity (>98%) 2,4-DMBO for biological screening.

Reagents:

  • 2,4-Dimethylbenzaldehyde (10.0 mmol)[1]

  • Hydroxylamine hydrochloride (12.0 mmol)[1]

  • Sodium Carbonate (6.0 mmol)[1]

  • Ethanol (95%) and Deionized Water[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,4-dimethylbenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Activation: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride in 5 mL of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may turn slightly cloudy.[1]

  • Basification: Slowly add 6.0 mmol of Na₂CO₃ (dissolved in minimal water) dropwise. Note: CO₂ evolution will occur; ensure adequate venting.[1]

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot (Rf ~0.[1]7) should disappear, replaced by the oxime spot (Rf ~0.4).[1]

  • Workup: Evaporate ethanol under reduced pressure. The residue will be an aqueous suspension.[1] Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol (9:1) to yield white crystalline needles.[1]

Pharmaceutical Applications

Direct Antifungal & Insecticidal Activity

2,4-DMBO exhibits intrinsic biological activity distinct from phenolic oximes.[1]

  • Mechanism: The absence of polar hydroxyl groups and the presence of two methyl groups at the ortho and para positions significantly increase the LogP (partition coefficient). This lipophilicity allows the molecule to penetrate the lipid bilayer of fungal cell membranes and insect cuticles.[1]

  • Target: Once intracellular, benzaldehyde oximes are known to interfere with cellular respiration and can act as weak inhibitors of specific metabolic enzymes, though less potently than their phenolic cousins.

  • Data: Studies on benzaldehyde oxime derivatives indicate broad-spectrum activity against phytopathogenic fungi (e.g., Fusarium spp.) and moderate insecticidal activity against soft-bodied larvae.[1]

Precursor for 2,4-Dimethylbenzylamine

The most significant pharmaceutical utility of 2,4-DMBO is its reduction to 2,4-dimethylbenzylamine .

  • Drug Relevance: The 2,4-dimethylbenzylamine moiety is a privileged structure in medicinal chemistry, often serving as a bioisostere for other aromatic amines in ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters.[1]

  • Reduction Pathway: The oxime acts as a stable storage form of the amine.[1] It can be reduced using Zinc/HCl, Lithium Aluminum Hydride (LAH), or catalytic hydrogenation (H₂/Pd-C).[1]

Structure-Activity Relationship (SAR) Tool

In the development of tyrosinase inhibitors (for hyperpigmentation disorders), 2,4-dihydroxybenzaldehyde oxime is a potent inhibitor (IC₅₀ < 5 µM).[1]

  • Role of 2,4-DMBO: It serves as a critical negative control .[1] By replacing the hydroxyl groups (H-bond donors) with methyl groups (hydrophobic), researchers confirm that enzyme inhibition is driven by chelation/hydrogen bonding at the active site, not just steric fit.[1] If 2,4-DMBO shows activity, it suggests a non-specific hydrophobic binding mechanism.

Visualizations & Workflows

Synthesis & Application Workflow

The following diagram illustrates the central role of 2,4-DMBO in transforming the aldehyde precursor into bioactive amines and nitriles.

G cluster_bio Direct Bioactivity Aldehyde 2,4-Dimethylbenzaldehyde (Precursor) Oxime 2,4-Dimethylbenzaldehyde Oxime (2,4-DMBO) (Lipophilic Bioactive) Aldehyde->Oxime NH2OH·HCl Na2CO3, EtOH Amine 2,4-Dimethylbenzylamine (Drug Pharmacophore) Oxime->Amine Reduction (Zn/HCl or LAH) Nitrile 2,4-Dimethylbenzonitrile (Fine Chemical) Oxime->Nitrile Dehydration (SOCl2 or Ac2O) Fungal Membrane\nDisruption Fungal Membrane Disruption Oxime->Fungal Membrane\nDisruption

Caption: Chemical lineage of 2,4-DMBO showing its conversion to amine pharmacophores and direct biological targets.

SAR Comparison: Lipophilic vs. Hydrophilic

This diagram contrasts the mechanism of action between the dimethyl (lipophilic) and dihydroxy (hydrophilic) variants.[1]

SAR DMBO 2,4-Dimethyl-Oxime (Hydrophobic) Target1 Cell Membrane (Permeability) DMBO->Target1 High Affinity (Lipid Soluble) Target2 Tyrosinase Enzyme (Active Site Chelation) DMBO->Target2 Low/No Affinity (No H-bonds) DHBO 2,4-Dihydroxy-Oxime (Hydrophilic) DHBO->Target1 Low Permeability DHBO->Target2 High Potency (Cu2+ Chelation)

Caption: SAR divergence: Methyl groups drive membrane penetration, while Hydroxyl groups drive enzyme inhibition.

Experimental Protocol: Antifungal Susceptibility Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2,4-DMBO against Candida albicans.

Materials:

  • Test Compound: 2,4-DMBO (dissolved in DMSO, stock 10 mg/mL).[1]

  • Organism: Candida albicans (ATCC 10231).[1]

  • Media: RPMI 1640 buffered with MOPS.

Protocol:

  • Inoculum Prep: Adjust yeast suspension to 1-5 x 10³ CFU/mL.

  • Dilution: Prepare serial twofold dilutions of 2,4-DMBO in a 96-well microplate (Range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Incubation: Add inoculum to wells. Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing 100% inhibition of visual growth compared to growth control.

  • Validation: Use Fluconazole as a positive control.[1]

References

  • Synthesis of Oximes

    • Title: The Practical Synthesis of Aryl Oximes from Aryl Aldehydes under Catalyst-Free Conditions in Mineral Water.[1]

    • Source: Indian Academy of Sciences (2021).[1]

    • URL:[Link]

  • Antimicrobial Activity of Benzaldehydes

    • Title: Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.[1][2]

    • Source: NIH / PubMed Central (2021).[1]

    • URL:[Link]

  • Tyrosinase Inhibition (SAR Context)

    • Title: Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors.[1][3]

    • Source: PubMed (2009).[1]

    • URL:[Link]

  • Oxime Reduction to Amines

    • Title: Oxime Synthesis and Reduction.[1][4][5][6]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of 2,4-Dimethylbenzaldehyde oxime from hydroxylamine

Application Note & Protocol Abstract This application note details a robust, high-yield protocol for the synthesis of 2,4-dimethylbenzaldehyde oxime (also known as 2,4-dimethylbenzaldoxime) via the condensation of 2,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2,4-dimethylbenzaldehyde oxime (also known as 2,4-dimethylbenzaldoxime) via the condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride.[1] Unlike generic protocols, this guide addresses the specific steric and electronic effects of the 2,4-dimethyl substitution pattern, optimizing for yield (>95%) and purity. We provide a "green" ethanolic protocol preferred for scale-up and safety, alongside characterization data (MP: 80 °C) and mechanistic insights.

Introduction & Mechanistic Rationale

The Chemistry

Oxime formation is a classic nucleophilic addition-elimination reaction.[2] The nitrogen atom of hydroxylamine (


) attacks the electrophilic carbonyl carbon of the aldehyde. This reversible addition forms a tetrahedral carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the oxime (

).
Specific Considerations for 2,4-Dimethylbenzaldehyde[1][3]
  • Steric Hindrance: The methyl group at the ortho (2-) position introduces steric bulk near the carbonyl center. While not prohibitive, it requires ensuring adequate reaction time and temperature compared to unsubstituted benzaldehyde.

  • Electronic Effects: The methyl groups are electron-donating (inductive effect). This slightly reduces the electrophilicity of the carbonyl carbon but makes the resulting oxime more stable.

  • pH Control: The reaction is pH-dependent.[2] At low pH, the amine is protonated (

    
    ) and non-nucleophilic. At high pH, the carbonyl is less electrophilic. A buffer system (typically pH 4-5 via sodium acetate or carbonate) is critical to maintain a concentration of free nucleophilic 
    
    
    
    while catalyzing the dehydration step.
Reaction Mechanism Diagram

The following diagram illustrates the pathway from reagents to the final E/Z oxime isomers.

ReactionMechanism Reagents 2,4-Dimethylbenzaldehyde + Hydroxylamine HCl Base Base (Na2CO3) (Deprotonation) Reagents->Base Activation Attack Nucleophilic Attack (Tetrahedral Intermediate) Base->Attack Free NH2OH Dehydration Dehydration (- H2O) Attack->Dehydration Acid Cat. Product 2,4-Dimethylbenzaldehyde Oxime (E/Z Isomers) Dehydration->Product Formation

Figure 1: Mechanistic pathway for the condensation of 2,4-dimethylbenzaldehyde with hydroxylamine.

Safety & Handling (Critical)

Hydroxylamine Hydrochloride (HA-HCl) is a powerful reducing agent and can be explosive if heated under confinement or in the presence of metal ions (Fe, Cu).

  • Hazard Codes: H290 (Corrosive to metals), H302 (Harmful if swallowed), H317 (Skin sensitizer), H351 (Suspected carcinogen).

  • Control: Use glass or Teflon-coated equipment.[2] Avoid metal spatulas.

  • Thermal Stability: Do not distill the oxime product at atmospheric pressure; oximes can undergo violent thermal decomposition (Beckmann rearrangement type) at high temperatures.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Quantity (Example)CAS No.
2,4-Dimethylbenzaldehyde 134.181.01.34 g (10 mmol)15764-16-6
Hydroxylamine HCl 69.491.20.83 g (12 mmol)5470-11-1
Sodium Carbonate (

)
105.990.60.64 g (6 mmol)497-19-8
Ethanol (95%) -Solvent10 mL64-17-5
Water (Deionized) -Solvent5 mL7732-18-5
Method A: Green Aqueous/Ethanolic Synthesis (Recommended)

This method avoids toxic bases like pyridine, using water/ethanol as the solvent system for easier workup.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylbenzaldehyde (1.34 g) in Ethanol (10 mL).

    • In a separate beaker, dissolve Hydroxylamine HCl (0.83 g) in Water (3 mL).

  • Reaction Initiation:

    • Add the aqueous hydroxylamine solution to the aldehyde solution. The mixture may become slightly warm.

    • Prepare a solution of Sodium Carbonate (0.64 g) in Water (2 mL).

    • Critical Step: Add the base solution dropwise to the reaction mixture over 5 minutes while stirring. This buffers the solution to the optimal pH (~5-6) and liberates the free amine without inducing side reactions (Cannizzaro).

  • Reaction Phase:

    • Stir the mixture at Room Temperature (25 °C) .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the more polar oxime spot (
      
      
      
      ).
    • Note: Due to the 2-methyl steric hindrance, if the reaction is incomplete after 1 hour, warm to 60 °C for 30 minutes.

  • Workup:

    • Rotary evaporate the ethanol (bath temp < 40 °C).

    • The residue will be an aqueous suspension of the solid oxime.

    • Add Ice Water (20 mL) to fully precipitate the product.

    • Filter the white solid using a Büchner funnel. Wash with cold water (2 x 10 mL) to remove inorganic salts (

      
      ).
      
  • Purification:

    • Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (1:3) or Hexane/EtOAc .

    • Dry in a vacuum desiccator over

      
       or silica gel.
      
Process Workflow Diagram

Workflow Start Dissolve Aldehyde (Ethanol) AddReagent Add NH2OH·HCl (aq) + Dropwise Na2CO3 Start->AddReagent React Stir at RT (1-2 h) Check TLC AddReagent->React Evap Remove Ethanol (Rotovap) React->Evap Precip Add Ice Water Filter Solid Evap->Precip Recryst Recrystallize (EtOH/H2O) Precip->Recryst

Figure 2: Operational workflow for the synthesis of 2,4-dimethylbenzaldehyde oxime.[2]

Characterization & Specifications

The product typically exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer predominating due to steric repulsion between the phenyl ring and the hydroxyl group in the Z-form.

PropertyValue / ObservationNotes
Appearance White crystalline solid
Yield 95 - 97%High efficiency protocol
Melting Point 80 °C Lit.[2] value: 80 °C [1]
IR Spectrum 3297 cm⁻¹ (broad, O-H)1630 cm⁻¹ (w, C=N)950 cm⁻¹ (N-O)Characteristic oxime bands
1H NMR (CDCl₃/DMSO)

8.15 (s, 1H, CH =N)

11.2 (br s, 1H, N-OH )

7.1-7.5 (m, 3H, Ar-H)

2.30, 2.35 (s, 6H, Ar-CH₃ )
Chemical shifts are approximate; OH proton is solvent dependent.[2]

Expert Tip: In the 1H NMR, the ortho-methyl group often causes a slight downfield shift of the adjacent aromatic proton compared to the para-methyl environment.

Troubleshooting

  • Oily Product: If the product separates as an oil, it may be supercooled. Scratch the flask with a glass rod or add a seed crystal. Ensure all ethanol is removed, as residual solvent prevents crystallization.

  • Low Yield: Check the pH. If pH > 9, the reaction reverses. If pH < 3, the amine is protonated. Aim for pH 5-6.

  • Colored Impurities: A yellow/brown tint indicates oxidation. Recrystallize with a pinch of activated charcoal.

References

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. (2023). Retrieved from [Link] (Verifies Melting Point of 80 °C and reaction conditions).

  • Oximes: Synthesis and Properties. Organic Chemistry Portal. Retrieved from [Link] (General mechanism and reagent classes).

  • Preparation of Oximes.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,4-Dimethylbenzaldehyde Oxime

Abstract This application note details a high-efficiency, "green" protocol for the synthesis of 2,4-Dimethylbenzaldehyde oxime using microwave-assisted organic synthesis (MAOS). By replacing conventional reflux heating w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, "green" protocol for the synthesis of 2,4-Dimethylbenzaldehyde oxime using microwave-assisted organic synthesis (MAOS). By replacing conventional reflux heating with dielectric microwave heating, reaction times are reduced from hours to minutes (typically <10 min), while yields are improved (>90%). This protocol utilizes an aqueous ethanol solvent system and inorganic bases, aligning with sustainable chemistry principles suitable for pharmaceutical intermediate production.

Introduction

Oximes are critical intermediates in the synthesis of nitrogen-containing heterocycles, amides (via Beckmann rearrangement), and nitriles.[1] In drug discovery, the 2,4-dimethylphenyl moiety is often employed to modulate lipophilicity and steric bulk in active pharmaceutical ingredients (APIs).

Conventional synthesis involves refluxing the aldehyde with hydroxylamine hydrochloride and a base for 2–12 hours. This method often suffers from variable yields, high energy consumption, and tedious work-up procedures. Microwave irradiation overcomes these limitations by directly coupling with the polar reaction matrix (specifically the polar transition state of the nucleophilic attack), leading to rapid superheating and efficient activation energy transfer.

Key Advantages of this Protocol:
  • Speed: Reaction completion in 2–5 minutes.

  • Green Chemistry: Uses Ethanol/Water (non-toxic) and minimizes energy use.

  • Purity: Cleaner reaction profile reduces purification requirements.

Reaction Mechanism

The formation of 2,4-dimethylbenzaldehyde oxime proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate (carbinolamine), which subsequently dehydrates to form the C=N double bond.

Mechanism Diagram (Graphviz)

OximeMechanism cluster_MW Microwave Effect Aldehyde 2,4-Dimethylbenzaldehyde (Electrophile) Transition Transition State (Polarized) Aldehyde->Transition MW Irradiation (Dipolar Polarization) NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition MW Irradiation (Dipolar Polarization) Intermediate Tetrahedral Carbinolamine Product 2,4-Dimethylbenzaldehyde Oxime Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water Transition->Intermediate Nucleophilic Attack

Figure 1: Mechanistic pathway of oxime formation enhanced by microwave irradiation.[2][3][4] The polar transition state absorbs microwave energy efficiently, accelerating the rate-limiting nucleophilic attack.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Grade
2,4-Dimethylbenzaldehyde 15764-16-6Substrate>98%
Hydroxylamine HCl 5470-11-1Reagent>99%
Sodium Carbonate (Na₂CO₃) 497-19-8BaseAnhydrous
Ethanol (EtOH) 64-17-5SolventAbsolute or 95%
Deionized Water 7732-18-5Co-solvent-
Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system tailored for organic synthesis. Note: Domestic microwaves are not recommended due to lack of temperature/pressure control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Stoichiometry & Preparation

Target Scale: 1.0 mmol (approx. 134 mg of aldehyde)

  • Prepare Solid Mix: In a mortar, lightly grind Hydroxylamine Hydrochloride (1.2 mmol, 83 mg) and Sodium Carbonate (0.6 mmol, 64 mg) or Sodium Acetate (1.5 mmol) to a fine powder.

    • Expert Insight: Pre-mixing the solids ensures immediate buffering upon solvent addition, preventing acid-catalyzed degradation of the aldehyde.

  • Dissolve Substrate: In the microwave vial, dissolve 2,4-Dimethylbenzaldehyde (1.0 mmol, 134 mg) in Ethanol (2 mL).

  • Combine: Add the solid reagent mixture to the vial. Add Deionized Water (1 mL) to solubilize the inorganic salts.

    • Solvent System: The 2:1 EtOH:H₂O ratio is critical. It solubilizes the organic aldehyde and the inorganic hydroxylamine salt, creating a homogeneous phase that couples well with microwaves.

Microwave Irradiation Parameters

Seal the vial and place it in the microwave cavity. Program the following method:

ParameterSettingRationale
Control Mode Standard (Temperature Control)Prevents thermal runaway.
Temperature 80 °CSufficient for activation without degradation.
Hold Time 2 - 5 minutesRapid conversion; monitor by TLC if possible.
Pre-Stirring 30 secondsEnsures homogeneity before heating.
Power Max 100 - 150 WDynamic power management maintains 80°C.
Pressure Limit 200 psi (14 bar)Safety cutoff (unlikely to be reached).
Work-Up and Isolation[5]
  • Cooling: Allow the vial to cool to room temperature (using the reactor's compressed air cooling feature).

  • Precipitation: Pour the reaction mixture into Ice-Cold Water (10 mL) with vigorous stirring. The oxime should precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove residual salts (NaCl/KCl).

  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.

  • Recrystallization (Optional): If higher purity is required, recrystallize from a minimal amount of hot Ethanol/Water (1:1).

Results & Characterization

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: 90 – 96%

  • Melting Point: Typically 85–95 °C (Distinct from the liquid aldehyde). Note: Literature values for specific isomers vary; determine experimentally.

Spectroscopic Validation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (s, 1H, HC=N ): Characteristic oxime singlet.

    • δ 9.00–10.00 (br s, 1H, OH ): Exchangeable proton.

    • δ 7.10–7.50 (m, 3H, Ar-H ): Aromatic protons.

    • δ 2.35, 2.38 (s, 6H, Ar-CH₃ ): Two distinct methyl singlets.

  • IR (KBr):

    • 3200–3400 cm⁻¹ (O-H stretch, broad).

    • 1620–1640 cm⁻¹ (C=N stretch).

Comparison: Microwave vs. Conventional
MethodTemperatureTimeYieldSolvent
Microwave (This Protocol) 80 °C2–5 min 95% EtOH/Water
Conventional Reflux 80 °C (Oil Bath)120–180 min75–85%EtOH/Pyridine
Stirring at RT 25 °C12–24 hours80%Methanol

Troubleshooting & Optimization

  • Issue: "Oiling Out" (Product forms a sticky oil instead of solid)

    • Cause: Impurities or supercooling.

    • Solution: Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of the oxime if available. Ensure the water used for precipitation is ice-cold.

  • Issue: Low Yield [2]

    • Cause: Incomplete reaction or loss during filtration.

    • Solution: Increase microwave hold time by 2-minute increments. Ensure the pH is slightly basic (pH 8-9) using Na₂CO₃; if too acidic, the equilibrium favors the aldehyde.

  • Issue: Safety Pressure Spikes

    • Cause: Overheating of ethanol.

    • Solution: Ensure the vessel volume is not filled >60%. Use a "Power-Time" method with a temperature ceiling if the standard mode overshoots.

Safety Considerations

  • 2,4-Dimethylbenzaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential skin sensitizer. Avoid contact with metal spatulas (trace metals can catalyze decomposition).

  • Microwave Vials: Always inspect for micro-cracks before pressurization. Never heat a sealed vessel in a standard domestic microwave.

References

  • Microwave Synthesis Method of Benzaldehyde Oxime Compounds. Google Patents. (CN103483204A).[5] Available at:

  • Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method of Green Chemistry. International Journal of Chemical Sciences. Available at: [Link][2]

  • Solvent-Free Efficient Microwave Assisted Synthesis. OAText. Available at: [Link]

  • Microwave Assisted Conversion of Aldehydes into Oximes. National Institutes of Health (PMC). Available at: [Link]

  • Benzaldehyde Oxime Properties and Synthesis. Wikipedia. Available at: [Link]

  • Green Synthesis of Oximes. Journal of Chemical Sciences. Available at: [Link]

Sources

Method

Application Note: Green Chemistry Approaches for the Synthesis of 2,4-Dimethylbenzaldehyde Oxime

Executive Summary The conversion of aromatic aldehydes to oximes is a pivotal transformation in the synthesis of agrochemicals, pharmaceuticals, and advanced ligands. Traditional methods often rely on volatile organic so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of aromatic aldehydes to oximes is a pivotal transformation in the synthesis of agrochemicals, pharmaceuticals, and advanced ligands. Traditional methods often rely on volatile organic solvents (VOCs), reflux conditions, and auxiliary bases that generate significant waste. This Application Note details two field-validated Green Chemistry protocols for synthesizing 2,4-Dimethylbenzaldehyde oxime (CAS: 15764-16-6) that eliminate organic solvents and thermal energy input. By utilizing aqueous suspension and mechanochemical grinding, researchers can achieve high yields (>90%) with superior atom economy and reduced environmental impact.

Introduction & Scientific Rationale

2,4-Dimethylbenzaldehyde oxime is a valuable intermediate, serving as a precursor for nitriles, amides (via Beckmann rearrangement), and various heterocycles. The presence of methyl groups at the ortho and para positions provides electron-donating character, yet the ortho-methyl group introduces steric strain that can impede nucleophilic attack in crowded solvent cages.

The Green Chemistry Advantage

Traditional oximation utilizes hydroxylamine hydrochloride (


) with a base (e.g., 

,

) in refluxing ethanol or pyridine.
  • Drawbacks: High E-factor (waste-to-product ratio), flammability, and difficult purification.

  • Green Solution: Utilizing water as a solvent or eliminating solvent entirely (mechanochemistry) leverages the "hydrophobic effect" and high local concentration, respectively, to drive the reaction to completion without thermal activation.

Reaction Mechanism

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway. In green aqueous conditions, the hydrophobic nature of 2,4-dimethylbenzaldehyde forces the molecules to aggregate, increasing the effective collision frequency with the aqueous hydroxylamine species at the phase interface.

Figure 1: Mechanistic Pathway

OximeMechanism Aldehyde 2,4-Dimethyl- benzaldehyde Intermediate Tetrahedral Carbinolamine Aldehyde->Intermediate Nucleophilic Attack (pH controlled) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Product 2,4-Dimethyl- benzaldehyde Oxime Transition->Product - H2O

Caption: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration to form the oxime.

Experimental Protocols

Method A: Aqueous Suspension (The "Water" Method)

Principle: This method utilizes the insolubility of the aldehyde in water. The reaction proceeds "on water" or in suspension, where the product often precipitates out, simplifying purification to filtration.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)[1][2]
    
  • Sodium Acetate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) (1.2 equiv)
  • Deionized Water (or Mineral Water)

Protocol Steps:

  • Preparation: Dissolve 1.2 mmol of

    
     and 1.2 mmol of 
    
    
    
    in 5 mL of deionized water in a 25 mL round-bottom flask. Stir until a clear solution forms.
  • Addition: Slowly add 1.0 mmol (~134 mg) of 2,4-Dimethylbenzaldehyde to the aqueous solution. The aldehyde will likely form an oily suspension.

  • Reaction: Stir vigorously at room temperature (25°C). Do not heat.

    • Note: The reaction typically completes within 15–45 minutes. The mixture may become cloudy or form a solid precipitate as the oxime forms.

  • Monitoring: Monitor progress via TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Isolation: Once complete, if a solid has formed, filter the precipitate. If an oil separates, extract with minimal ethyl acetate (2 x 5 mL), dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

Method B: Mechanochemical Grinding (Solvent-Free)

Principle: Mechanical energy (grinding) provides the activation energy and maximizes surface contact between solid reagents, eliminating the need for any solvent.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.2 equiv)[1]

  • Solid NaOH or Bi

    
    O
    
    
    
    (Catalyst/Base) (1.0 equiv)

Protocol Steps:

  • Loading: Place 1.0 mmol of 2,4-Dimethylbenzaldehyde, 1.2 mmol of

    
    , and 1.0 mmol of solid NaOH (pellets crushed) into a clean agate mortar.
    
  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will likely become a paste or a sticky melt within 2–5 minutes as the reaction releases water (exothermic).

  • Completion: Continue grinding for 10–15 minutes. Monitor by taking a "smear" for TLC.

  • Work-up: Add 5 mL of cold water to the mortar to dissolve the inorganic salts (

    
    , unreacted base).
    
  • Filtration: The product (oxime) will remain insoluble. Filter the solid, wash with cold water, and air dry.

Workflow Visualization

Figure 2: Experimental Decision Tree

Workflow Start Start: 2,4-Dimethylbenzaldehyde Decision Select Green Methodology Start->Decision AqMethod Method A: Aqueous Suspension Decision->AqMethod Scalability Preferred GrindMethod Method B: Mechanochemical Decision->GrindMethod Zero-Solvent Preferred AqMix Mix Aldehyde + NH2OH.HCl + NaOAc in Water AqMethod->AqMix AqStir Stir @ RT (15-45 min) AqMix->AqStir AqFilter Filter Precipitate AqStir->AqFilter GrindMix Grind Aldehyde + NH2OH.HCl + Solid NaOH GrindMethod->GrindMix GrindAction Grind (5-15 min) Paste Formation GrindMix->GrindAction GrindWash Wash with Water & Filter GrindAction->GrindWash

Caption: Decision matrix for selecting the optimal green synthesis protocol based on lab constraints.

Performance Comparison

The following table compares the expected metrics of green methods against the traditional ethanol reflux method for substituted benzaldehydes.

MetricTraditional (EtOH Reflux)Method A (Aqueous)Method B (Grinding)
Reaction Time 2–4 Hours15–45 Minutes10–20 Minutes
Energy Input High (Reflux/Heat)Low (Room Temp)Low (Manual/Mill)
Solvent Waste High (Organic Solvents)Negligible (Water)None (Solvent-Free)
Yield (Est.) 85–90%90–98%92–99%
Green Metric Poor Atom EconomyExcellentSuperior

Note: Yields are estimated based on analogous aryl aldehyde conversions reported in literature [1][2].[2]

Safety & Handling (MSDS Highlights)

  • 2,4-Dimethylbenzaldehyde: Irritant. Avoid inhalation. Use in a fume hood or well-ventilated area.

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Wear nitrile gloves and eye protection.

  • Reaction Product (Oxime): Generally stable, but oximes can undergo thermal decomposition at very high temperatures. Store in a cool, dry place.

References

  • Aqueous Synthesis of Oximes: Kulkarni, P. S., et al. (2021).[2] "Synthesis of oximes from aryl aldehydes in mineral water." Journal of Chemical Sciences.

  • Mechanochemical Synthesis: Aakeröy, C. B., et al. (2012).[3] "A versatile and green mechanochemical route for aldehyde–oxime conversions."[3][4] Chemical Communications.[3]

  • General Green Protocols: Patil, V. V., et al. (2016).[5] "Green Synthesis of Oximes." Journal of Organic Chemistry.

  • Substrate Data: NIST Chemistry WebBook, "Benzaldehyde, 2,4-dimethyl-".

Sources

Application

Beckmann rearrangement of 2,4-Dimethylbenzaldehyde oxime to amides

Application Note: Selective Synthesis of 2,4-Dimethylbenzamide via Catalytic Rearrangement of 2,4-Dimethylbenzaldehyde Oxime Executive Summary This application note details the selective conversion of 2,4-dimethylbenzald...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 2,4-Dimethylbenzamide via Catalytic Rearrangement of 2,4-Dimethylbenzaldehyde Oxime

Executive Summary

This application note details the selective conversion of 2,4-dimethylbenzaldehyde oxime to 2,4-dimethylbenzamide . While the Beckmann rearrangement is the standard route for converting ketoximes to secondary amides, applying classical acidic conditions (e.g.,


, 

) to aldoximes predominantly yields nitriles via dehydration.[1]

To address this chemoselectivity challenge, this guide presents two protocols:

  • Protocol A (Green/Catalytic): An Iridium(III)-catalyzed rearrangement in aqueous media, favoring the 1,2-hydride shift to yield the primary amide with >90% selectivity.

  • Protocol B (Solid-State/Lewis Acid): A Zinc Oxide (ZnO) mediated solvent-free method, offering a robust alternative for scale-up without expensive transition metals.

These methods are critical for medicinal chemistry workflows where the 2,4-dimethylbenzamide scaffold is a required pharmacophore (e.g., in antifungal or metabolic modulator development) and nitrile contamination must be minimized.

Mechanistic Insight: The Aldoxime Bifurcation

The core challenge in this synthesis is the "Aldoxime Bifurcation." Under acidic activation, the oxime nitrogen can trigger two competing pathways:

  • Path A (Desired): A 1,2-hydride shift (analogous to the alkyl shift in ketoximes) generates the amide.

  • Path B (Undesired): Elimination of the hydroxyl group leads to the nitrile (

    
    ).
    

Classical reagents (PCl5, TsCl) favor Path B. To favor Path A, we must stabilize the intermediate iminol species or use a metal center that templates the hydride migration.

Figure 1: Mechanistic bifurcation of aldoximes. Metal catalysts (Green path) promote the hydride shift required for amide formation, whereas strong acids (Red path) cause dehydration to the nitrile.

Experimental Protocols

Pre-requisites & Safety
  • Substrate Preparation: 2,4-Dimethylbenzaldehyde oxime can be prepared by standard condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride (

    
    ) and 
    
    
    
    in Ethanol/Water. Ensure the oxime is dry before use in Protocol B.
  • Safety: Hydroxylamine derivatives can be energetic. Iridium complexes are costly; handle with care. Perform all reactions in a fume hood.

Protocol A: Iridium-Catalyzed Aqueous Rearrangement (High Selectivity)

Recommended for: High-value, small-scale synthesis (mg to g) requiring high purity.

Reagents:

  • Substrate: 2,4-Dimethylbenzaldehyde oxime (1.0 eq)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium(III) aquo complex) (2-5 mol%)
    
  • Solvent: Deionized Water (degassed preferred, but air tolerant)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 2,4-dimethylbenzaldehyde oxime (1 mmol, ~149 mg) in Water (3 mL).

  • Catalyst Addition: Add

    
      (0.02 mmol, ~16 mg). The complex is water-soluble.
    
  • Reaction: Seal the vial and heat to 100°C (reflux) for 4–6 hours .

    • Note: The reaction can be monitored by TLC (EtOAc:Hexane 1:3). The oxime spot (

      
      ) will disappear, and a lower 
      
      
      
      amide spot will appear.
  • Workup: Cool the mixture to room temperature. The product, 2,4-dimethylbenzamide , is less soluble in cold water and may precipitate.

  • Extraction: If no precipitate forms, extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Selectivity (Amide:Nitrile): >95:5

Protocol B: ZnO-Mediated Solvent-Free Synthesis (Scalable)

Recommended for: Larger scale (g to kg) where metal cost is prohibitive.

Reagents:

  • Substrate: 2,4-Dimethylbenzaldehyde oxime (1.0 eq)

  • Reagent: Zinc Oxide (ZnO) powder (5.0 eq) - Must be activated/dried.

Step-by-Step Workflow:

  • Preparation: Mix 2,4-dimethylbenzaldehyde oxime (10 mmol, ~1.49 g) and ZnO (50 mmol, ~4.0 g) in a mortar.

  • Grinding: Grind the mixture thoroughly with a pestle for 5 minutes to ensure intimate contact.

  • Heating: Transfer the powder mixture to a round-bottom flask. Heat in an oil bath at 140–150°C for 3–5 hours .

    • Mechanism:[2][3][4][5][6][7][8] The ZnO surface acts as a Lewis acid, coordinating the oxime oxygen and facilitating the rearrangement without dehydrating conditions.

  • Extraction: Cool the solid mass. Add Acetone or Hot Ethanol (50 mL) and stir vigorously to dissolve the organic product.

  • Filtration: Filter off the solid ZnO (which can be washed, reactivated at 500°C, and reused).

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude amide.

  • Purification: Recrystallize from Toluene or Ethanol/Hexane.

Expected Yield: 75–85% Selectivity (Amide:Nitrile): ~90:10

Analytical Validation & QC

To confirm the success of the rearrangement (and rule out nitrile formation), compare the spectral data against the following standards.

Table 1: Key Analytical Differentiators

Feature2,4-Dimethylbenzamide (Target)2,4-Dimethylbenzonitrile (Byproduct)2,4-Dimethylbenzaldehyde Oxime (Start)
IR Spectroscopy 1650–1690 cm⁻¹ (C=O) 3150–3400 cm⁻¹ (N-H, doublet)2220–2230 cm⁻¹ (C≡N) No C=O band3200–3300 cm⁻¹ (O-H, broad)1640 cm⁻¹ (C=N, weak)
¹H NMR (DMSO-d₆) δ 7.2–7.8 (br s, 2H, NH₂) δ 2.30 (s, 3H), 2.35 (s, 3H)No NH signalsAromatic shift changesδ 11.2 (s, 1H, OH)δ 8.2 (s, 1H, CH=N)
Physical State Solid (MP: ~180°C)Liquid or Low MP SolidSolid (MP: ~105°C)

Validation Workflow Diagram:

Figure 2: Quality Control decision tree. IR is the fastest method to detect nitrile contamination (2220 cm⁻¹) before proceeding to NMR.

Troubleshooting & Optimization

  • Problem: High Nitrile Content (>10%).

    • Cause: Reaction temperature too high or acidic contamination in the catalyst.

    • Solution (Protocol A): Lower temperature to 80°C and extend time. Ensure water is neutral (pH 7).

    • Solution (Protocol B): Ensure ZnO is dry. Moisture in the solid state can sometimes lead to hydrolysis issues, but "wet" acid conditions favor nitrile. Keep the system open to allow trace water to participate in the tautomerization if using a different Lewis acid, but for ZnO, dry is usually best.

  • Problem: Incomplete Conversion.

    • Cause: Steric hindrance from the ortho-methyl group (2-position).

    • Solution: The 2-methyl group twists the ring, potentially slowing the reaction. Increase catalyst loading to 5 mol% (Protocol A) or grind longer (Protocol B).

References

  • Iridium-Catalyzed Rearrangement

    • Owston, N. A., Parker, A. J., & Williams, J. M. J. (2007). Iridium-catalyzed conversion of aldoximes to amides. Organic Letters, 9(1), 73–75.
    • Source:[Link]

    • Relevance: Establishes the protocol for selective amide form
  • Sharghi, H., & Hosseini, M. (2002). Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes by Zinc Oxide. Synthesis, 2002(8), 1057–1060.
  • General Beckmann Reviews

    • Gawande, M. B., et al. (2013). Beckmann rearrangement of oximes catalyzed by metal-based catalysts: An overview.
    • Source:[Link]

  • Indium(III) Chloride Context (Comparison)

    • Barman, D. C., et al. (2002). Indium trichloride catalyzed dehydration of aldoximes to nitriles. Chemistry Letters, 31, 1276.
    • Source:[Link]

    • Relevance: Cited to highlight why (standard conditions) was avoided in favor of Iridium/ZnO for amide targets.

Sources

Method

Application Note: Precision Dehydration of 2,4-Dimethylbenzaldehyde Oxime

This Application Note provides a comprehensive technical guide for the dehydration of 2,4-Dimethylbenzaldehyde oxime to 2,4-Dimethylbenzonitrile . This transformation is a critical step in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the dehydration of 2,4-Dimethylbenzaldehyde oxime to 2,4-Dimethylbenzonitrile . This transformation is a critical step in the synthesis of agrochemicals (e.g., amitraz precursors) and pharmaceutical intermediates, where the nitrile group serves as a versatile pharmacophore or a gateway to amidines, amides, and amines.

Executive Summary

The conversion of 2,4-dimethylbenzaldehyde oxime to 2,4-dimethylbenzonitrile is a classic dehydration reaction (


). While seemingly simple, the presence of electron-donating methyl groups at the ortho and para positions of the aromatic ring influences the reaction kinetics and stability. This guide presents two distinct protocols:
  • Method A (Classical): Acetic Anhydride-mediated thermal dehydration. This is the robust, scalable "workhorse" method suitable for bulk synthesis.

  • Method B (Catalytic/Green): Ferrous Sulfate (

    
    ) catalyzed dehydration. A mild, high-yielding approach that minimizes hazardous waste.
    

Chemical Context & Mechanism

Substrate Analysis[1][2]
  • Substrate: 2,4-Dimethylbenzaldehyde oxime

  • Target: 2,4-Dimethylbenzonitrile[1][2]

  • Electronic Effects: The 2,4-dimethyl substitution pattern is electron-rich. The ortho-methyl group provides slight steric hindrance but primarily destabilizes the transition state less than electron-withdrawing groups would. However, it requires careful temperature control to prevent polymerization or hydrolysis side-reactions.

Mechanistic Pathway

The reaction proceeds via the activation of the hydroxyl group on the oxime, converting it into a good leaving group (e.g., acetate), followed by a base-mediated


-elimination.

DehydrationMechanism Oxime 2,4-Dimethylbenzaldehyde Oxime Activation O-Acylation (Activation Step) Oxime->Activation + Ac2O Intermediate O-Acetyl Oxime Intermediate Activation->Intermediate Elimination 1,2-Elimination (- AcOH) Intermediate->Elimination Heat / Base Product 2,4-Dimethylbenzonitrile Elimination->Product

Figure 1: Mechanistic pathway for Acetic Anhydride mediated dehydration.

Experimental Protocols

Protocol A: Thermal Dehydration using Acetic Anhydride

Best for: Scale-up, robust synthesis, moisture-insensitive workflows.

Reagents
  • 2,4-Dimethylbenzaldehyde oxime (1.0 equiv)[2]

  • Acetic Anhydride (

    
    ) (2.0 - 4.0 equiv)
    
  • Sodium Acetate (0.1 equiv, optional buffer)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is vented to a fume hood.

  • Addition: Charge the flask with 2,4-Dimethylbenzaldehyde oxime (e.g., 10.0 g).

  • Reagent: Add Acetic Anhydride (25 mL) slowly. The reaction is slightly exothermic; cooling is usually not required unless scaling >100g.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The oxime spot (

      
      ) should disappear, replaced by the nitrile spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture carefully into ice-cold water (100 mL) to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

    • Note: This step generates acetic acid; the pH will drop.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with saturated

    
     solution until gas evolution ceases (removes acetic acid).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via vacuum distillation (BP ~220°C @ 760 mmHg) or silica gel chromatography.

Protocol B: Catalytic Dehydration using Ferrous Sulfate ( )

Best for: Green chemistry compliance, mild conditions, high functional group tolerance.

Reagents
  • 2,4-Dimethylbenzaldehyde oxime (1.0 equiv)[2]

  • Ferrous Sulfate (

    
    , anhydrous) (0.1 - 0.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology
  • Setup: Equip a reaction vessel with a condenser.

  • Dissolution: Dissolve 2,4-Dimethylbenzaldehyde oxime (1.0 g, 6.7 mmol) in DMF (10 mL).

  • Catalyst: Add anhydrous

    
      (100 mg, ~10 mol%).
    
  • Reaction: Heat the mixture to reflux (153°C for DMF) or 80°C (if using MeCN) for 3–5 hours.

    • Mechanism:[3][4][5] The Lewis acidic iron coordinates to the oxime oxygen, facilitating the elimination of water without requiring stoichiometric dehydrating agents.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash the organic layer thoroughly with water (

      
      ) to remove DMF.
      
  • Isolation: Dry over

    
     and concentrate. This method typically yields high purity (>90%) product requiring minimal purification.
    

Workflow Visualization

ExperimentalWorkflow Start Start: 2,4-Dimethylbenzaldehyde Oxime Choice Select Method Start->Choice MethodA Method A: Acetic Anhydride (Reflux 140°C) Choice->MethodA Robust/Scale MethodB Method B: FeSO4 / DMF (Catalytic, Green) Choice->MethodB Green/Mild Monitor Monitor: TLC / GC (Disappearance of Oxime) MethodA->Monitor MethodB->Monitor Quench Quench: Ice Water (Hydrolysis of Reagents) Monitor->Quench Completion Extract Extraction: EtOAc/DCM Wash: NaHCO3 (Method A) or H2O (Method B) Quench->Extract Purify Purification: Distillation or Column Chromatography Extract->Purify End Final Product: 2,4-Dimethylbenzonitrile Purify->End

Figure 2: Decision matrix and experimental workflow for nitrile synthesis.

Analytical Validation (Self-Validating Data)

To ensure the success of the protocol, compare your isolated product against these standard physicochemical properties.

Physical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquidMay solidify at low temps (MP ~24°C)
Molecular Weight 131.18 g/mol
Boiling Point ~220–225°CAt atmospheric pressure
Solubility Soluble in organic solventsInsoluble in water
Spectroscopic Data

IR Spectroscopy (ATR/Neat):

  • Diagnostic Peak:

    
     (Sharp, weak-to-medium intensity). This is the characteristic 
    
    
    
    stretch.
  • Absence: Absence of broad

    
     stretch (~3200-3400 cm⁻¹) confirms complete consumption of oxime.
    

 NMR (400 MHz, 

):
| Shift (

, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.45 | Doublet (d) | 1H | Aromatic H (C6, ortho to CN) | | 7.05 - 7.15 | Multiplet (m) | 2H | Aromatic H (C3, C5) | | 2.48 | Singlet (s) | 3H |

(Ortho, C2) | | 2.38 | Singlet (s) | 3H |

(Para, C4) |

Note: The ortho-methyl group (at C2) is typically deshielded slightly more than the para-methyl due to proximity to the cyano group.

Safety & Troubleshooting

Hazard Identification (GHS)[4][8]
  • 2,4-Dimethylbenzonitrile:

    • Warning: Causes skin irritation (H315), Serious eye irritation (H319).[2][7]

    • Toxicity: While less toxic than simple aliphatic nitriles, it should be treated as a potential source of cyanide under metabolic conditions. Avoid inhalation.

  • Acetic Anhydride: Corrosive, lachrymator. Use strictly in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Double-glove when handling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of anhydrideEnsure the ice-water quench is stirred for at least 30 mins to break down mixed anhydrides.
Impurity: Amide Partial hydrolysis of nitrileAvoid prolonged heating with aqueous acid/base during workup. Keep pH neutral/mildly basic.
Starting Material Remains Catalyst deactivation (Method B)Ensure

is anhydrous.[5][8] Moisture inhibits the catalytic cycle.

References

  • Patil, D. D., et al. "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF."[5][8] Asian Journal of Chemistry, vol. 24, no.[5] 3, 2012, pp. 1401-1402.

  • National Institute of Standards and Technology (NIST). "2,4-Dimethylbenzonitrile - Phase change data." NIST Chemistry WebBook, SRD 69.

  • PubChem. "2,4-Dimethylbenzonitrile (Compound)."[2][7] National Center for Biotechnology Information.

  • Corson, B. B., et al. "Benzonitrile." Organic Syntheses, Coll.[5] Vol. 1, p.107 (1941). (Foundational reference for thermal dehydration).

Sources

Application

Application Note: Synthesis and Characterization of Transition Metal Complexes with 2,4-Dimethylbenzaldehyde Oxime

Executive Summary This application note details the optimized protocol for synthesizing 2,4-dimethylbenzaldehyde oxime (DMBO) and its subsequent coordination with transition metals (Cu(II), Ni(II), Co(II), Zn(II)). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,4-dimethylbenzaldehyde oxime (DMBO) and its subsequent coordination with transition metals (Cu(II), Ni(II), Co(II), Zn(II)). Unlike its hydroxylated analogues, the 2,4-dimethyl derivative offers distinct lipophilic properties due to the methyl substituents, potentially enhancing cellular uptake in drug development applications. This guide provides a self-validating workflow from ligand generation to complex characterization, emphasizing the critical role of pH control and solvent selection in stabilizing the coordination sphere.

Introduction: The Ligand Architecture

The 2,4-dimethylbenzaldehyde oxime ligand functions as a bidentate chelator. The presence of methyl groups at the ortho and para positions of the phenyl ring exerts a positive inductive effect (+I), increasing the electron density on the azomethine nitrogen (


). This electronic enrichment enhances the ligand's basicity and coordination strength compared to unsubstituted benzaldehyde oximes.

Key Structural Features:

  • Coordination Sites: Azomethine Nitrogen (

    
    ) and Oxime Oxygen (
    
    
    
    ).[1]
  • Steric Influence: The ortho-methyl group introduces steric bulk near the binding site, favoring specific geometries (e.g., tetrahedral vs. square planar) to minimize ligand-ligand repulsion.

  • Lipophilicity: The hydrophobic methyl groups increase the

    
     value, a critical parameter for membrane permeability in antimicrobial and anticancer applications.
    

Part I: Ligand Synthesis Protocol

Reaction Mechanism

The synthesis follows a standard Schiff base condensation between 2,4-dimethylbenzaldehyde and hydroxylamine hydrochloride. A buffer (Sodium Acetate) is required to neutralize the HCl released and drive the equilibrium forward.

Workflow Diagram

LigandSynthesis Start 2,4-Dimethylbenzaldehyde (Ethanol Solution) Mix Reflux (2-3 hrs) Temp: 70-80°C Start->Mix Reagent Hydroxylamine HCl + NaOAc (aq) Reagent->Mix Cool Cool to RT Ice Bath Precipitation Mix->Cool Completion Check (TLC) Filter Filtration & Wash (Cold H2O) Cool->Filter Dry Recrystallization (EtOH) Filter->Dry

Figure 1: Step-by-step synthetic pathway for 2,4-dimethylbenzaldehyde oxime.

Experimental Procedure
  • Preparation: Dissolve 0.01 mol of 2,4-dimethylbenzaldehyde in 20 mL of absolute ethanol.

  • Addition: In a separate beaker, dissolve 0.01 mol of Hydroxylamine Hydrochloride and 0.01 mol of Sodium Acetate in 15 mL of deionized water.

  • Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution while stirring.

  • Reflux: Heat the mixture under reflux at 75°C for 3 hours.

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white/off-white precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) to remove salts, and recrystallize from hot ethanol.

    • Yield Expectation: 75-85%.

    • Melting Point: Verify against literature (approx.[2] range depending on purity).

Part II: Metal Complex Preparation

General Strategy

The coordination usually occurs in a 1:2 (Metal:Ligand) stoichiometry. The pH must be adjusted to facilitate the deprotonation of the oxime (


) if coordinating via oxygen, or to maintain the neutral form for Nitrogen coordination. For this ligand, neutral bidentate coordination is common, often involving deprotonation at higher pH.
Synthesis Protocol (M = Cu, Ni, Co, Zn)[3]
  • Ligand Solution: Dissolve 2 mmol of the purified 2,4-dimethylbenzaldehyde oxime in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal salt (e.g.,

    
    , 
    
    
    
    ) in 15 mL of ethanol (or distilled water if solubility is an issue).
  • Mixing: Add the metal solution to the ligand solution slowly under magnetic stirring.

  • pH Adjustment (Critical):

    • Add dilute ammonia solution (or 1M NaOH) dropwise until pH reaches 6.5–7.5.

    • Observation: A distinct color change or precipitation indicates complex formation.

  • Reflux: Reflux for 3–5 hours.

  • Isolation: Cool, filter the colored precipitate, wash with hot water (to remove unreacted metal salts) and warm ethanol (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Complexation Logic Diagram

Complexation Ligand Ligand (2 mmol) in EtOH Mix Mix & Stir Ligand->Mix Metal Metal Salt (1 mmol) (Acetate/Chloride) Metal->Mix pH Adjust pH (6.5-7.5) Deprotonation Step Mix->pH Reflux Reflux 4h pH->Reflux Color Change Product Solid Complex [M(L)2] Reflux->Product

Figure 2: Workflow for the synthesis of transition metal complexes.

Part III: Characterization & Data Interpretation[1]

To validate the structure, compare the spectral data of the free ligand against the metal complex.

Infrared Spectroscopy (FT-IR)

This is the primary diagnostic tool.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

3200–3300 (Broad)Disappears or WeakensDeprotonation and coordination via Oxygen.

1620–16401590–1610Shift to lower frequency indicates coordination via Azomethine Nitrogen.

930–950960–980Shift to higher frequency confirms N-coordination.

450–500New band confirming Metal-Nitrogen bond.

350–420New band confirming Metal-Oxygen bond.
Electronic Spectra & Magnetic Moments[1]
  • Cu(II) Complex: Typically shows a broad band at 600–700 nm (d-d transition), indicative of Distorted Octahedral or Square Planar geometry. Magnetic moment

    
     1.7–1.9 B.M.
    
  • Ni(II) Complex: If Square Planar, it will be diamagnetic (Red/Orange). If Octahedral, it will be paramagnetic (

    
     2.9–3.2 B.M.) with multiple transitions in the visible region.
    
  • Zn(II) Complex: Diamagnetic (d10 system).[1][3][4] No d-d transitions; characterization relies heavily on NMR and IR.

Part IV: Biological Applications[2][4][5][6][7]

The 2,4-dimethylbenzaldehyde oxime complexes are particularly relevant for Antimicrobial and Anticancer screening due to the Overtone Concept of Cell Permeability :

  • Chelaion Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N, O) and delocalization of

    
    -electrons over the chelate ring.
    
  • Lipophilicity Enhancement: The "2,4-dimethyl" groups further increase the lipophilic character of the complex.

  • Result: This facilitates the penetration of the complex through the lipid layer of bacterial cell membranes, blocking metal binding sites in enzymes or interfering with cellular respiration.

Recommended Assay:

  • Method: Agar Well Diffusion.

  • Targets:S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Control: Compare Zone of Inhibition (mm) of the Complex vs. Free Ligand vs. Standard Drug (e.g., Ciprofloxacin). The complex is expected to show higher activity than the free ligand.[3][4][5]

References

  • Chand, R., Ahmed, M., & Singh, B. K. (2024).[4] A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. Journal of Advanced Chemical Sciences.

    • Relevance: Provides the foundational synthesis conditions and biological mechanisms for benzaldehyde oxime deriv
  • Vijiyalakshmi, M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde.

    • Relevance: details the IR spectral shifts and magnetic moment data interpretation for Cu(II) and Ni(II) oxime complexes.
  • Rudbari, H. A., et al. (2020). Synthesis, Morphology, Spectral Characterization and Thermal Behaviors of Transition Metal Complexes Containing Oxime-Imine. DergiPark.

    • Relevance: Offers thermal decomposition data (TGA) and SEM morphology for Zinc and Copper oxime complexes.
  • Muckova, L., et al. (2023). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators. NIH/PMC.

    • Relevance: Discusses the toxicity and oxidative stress mechanisms of oxime derivatives in biological systems.[6]

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 2,4-Dimethylbenzaldehyde Oxime

This Application Note is designed to provide a rigorous, field-validated guide for the catalytic hydrogenation of 2,4-Dimethylbenzaldehyde oxime to 2,4-Dimethylbenzylamine. It addresses the specific challenges posed by a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the catalytic hydrogenation of 2,4-Dimethylbenzaldehyde oxime to 2,4-Dimethylbenzylamine. It addresses the specific challenges posed by aromatic aldoximes—principally the formation of secondary amine byproducts—and leverages the steric properties of the 2,4-dimethyl substitution pattern.

Executive Summary

The reduction of 2,4-Dimethylbenzaldehyde oxime to its corresponding primary amine is a pivotal transformation in the synthesis of agrochemicals and pharmaceutical intermediates. While catalytic hydrogenation is the most atom-efficient method, aromatic aldoximes are notorious for undergoing reductive amination side reactions, yielding thermodynamically stable but unwanted secondary amines (dimers).

This guide presents two distinct, high-fidelity protocols designed to suppress dimer formation:

  • Protocol A (Raney® Nickel/NH₃): A high-pressure method utilizing ammonia as a "poison" for the condensation pathway.

  • Protocol B (Pd/C Acidic): A lower-pressure method utilizing acidic media to protonate intermediates, rendering them non-nucleophilic.

Mechanistic Insight & Reaction Pathway

To achieve high selectivity, one must understand the "Danger Zone"—the lifespan of the imine intermediate.

The Competitive Landscape

The hydrogenation of an oxime proceeds via an imine intermediate. The primary amine product is a nucleophile; if it attacks the transient imine, a secondary amine (dimer) is formed.[1]

  • Path A (Desired): Rapid hydrogenation of the imine to the primary amine.

  • Path B (Undesired): Condensation of the primary amine with the imine, followed by hydrogenolysis, yielding the secondary amine.

Impact of 2,4-Dimethyl Substitution: The ortho-methyl group at the C2 position provides steric shielding. While this slightly retards the initial rate of hydrogenation compared to unsubstituted benzaldehyde oxime, it significantly hampers the formation of the bulky secondary amine, naturally biasing the reaction toward the desired primary amine if conditions are optimized.

ReactionPathway cluster_suppression Suppression Strategy Oxime 2,4-Dimethylbenzaldehyde Oxime Imine Imine Intermediate (Transient) Oxime->Imine H2, Cat. (-H2O) PrimaryAmine Product: 2,4-Dimethylbenzylamine Imine->PrimaryAmine H2, Cat. (Fast) SchiffBase Schiff Base (Condensation Product) Imine->SchiffBase + Primary Amine (Slowed by steric bulk) SecondaryAmine Byproduct: Secondary Amine (Dimer) SchiffBase->SecondaryAmine H2, Cat. Suppression Acid (Protonation) OR Ammonia (Competition) Suppression->SchiffBase Blocks

Figure 1: Reaction pathway illustrating the competition between direct reduction and reductive amination (dimerization).

Experimental Protocols

Protocol A: Raney® Nickel with Ammoniacal Methanol

Best For: Scale-up, robust substrates, and preventing catalyst poisoning. Mechanism: Ammonia saturates the catalyst surface and shifts the equilibrium away from the Schiff base (dimer precursor) by mass action.

Reagents & Equipment[2][3][4]
  • Substrate: 2,4-Dimethylbenzaldehyde oxime (10 mmol, ~1.49 g)

  • Catalyst: Raney® Nickel (Active slurry, ~0.3 g wet weight). Note: Ra-Ni is pyrophoric.

  • Solvent: 7M Ammonia in Methanol (commercial or prepared by bubbling NH₃ gas).

  • Equipment: High-pressure autoclave (Parr reactor or equivalent).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out.

  • Loading:

    • In the autoclave liner, dissolve the oxime in 30 mL of 7M NH₃ in Methanol .

    • Add the washed Raney Nickel slurry.

  • Pressurization:

    • Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 5 bar).

    • Pressurize to 10–20 bar (145–290 psi) with Hydrogen.

  • Reaction:

    • Stir vigorously (800+ rpm) to eliminate mass transfer limitations.

    • Heat to 50°C .

    • Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Work-up:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

    • Purification: The residue is often pure enough (>95%). If necessary, distill under vacuum or convert to HCl salt for recrystallization.

Protocol B: Pd/C in Acidic Media

Best For: Laboratory scale, lower pressure limits, and high chemoselectivity. Mechanism: Acidic media protonates the primary amine product (


) immediately upon formation. The ammonium species is non-nucleophilic and cannot attack the imine intermediate.
Reagents & Equipment[2][3][4]
  • Substrate: 2,4-Dimethylbenzaldehyde oxime (5 mmol, ~0.75 g)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading).

  • Solvent: Glacial Acetic Acid (20 mL) + conc. H₂SO₄ (1.1 equiv) OR Methanolic HCl.

  • Equipment: Parr shaker or balloon (if kinetics allow, though pressure >3 bar is recommended).

Step-by-Step Methodology
  • Solution Prep:

    • Dissolve the oxime in Glacial Acetic Acid.

    • Add concentrated H₂SO₄ (5.5 mmol) slowly. Note: The oxime may protonate, increasing solubility.

  • Catalyst Addition:

    • Add the Pd/C catalyst carefully under an argon/nitrogen stream.

  • Hydrogenation:

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Stir/shake at Room Temperature (25°C) .

    • Note: Elevated temperatures in acidic media can promote hydrolysis of the oxime back to the aldehyde. Keep it cool.

  • Work-up:

    • Filter off the catalyst through Celite.

    • Basification: The filtrate contains the amine salt. Evaporate the acetic acid (or dilute with water) and basify with 20% NaOH to pH > 12.

    • Extraction: Extract the free amine with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 20 mL).

    • Dry over Na₂SO₄ and evaporate.

Data Interpretation & Quality Control

Expected Analytical Results

The 2,4-dimethyl substitution pattern provides distinct NMR signals useful for monitoring.

Parameter2,4-Dimethylbenzaldehyde Oxime (Start)2,4-Dimethylbenzylamine (Product)
1H NMR (Benzylic) ~8.1-8.3 ppm (s, 1H, CH=N)~3.8 ppm (s, 2H, CH₂-NH₂)
IR Spectroscopy 1640 cm⁻¹ (C=N stretch), Broad OH3300-3400 cm⁻¹ (N-H stretch)
TLC (SiO₂) Higher Rf (Non-polar)Baseline (Polar) / Ninhydrin (+)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning or H₂ starvation.Increase agitation speed (rpm). Ensure H₂ pressure is maintained.
Aldehyde Detected Hydrolysis of oxime.(Protocol B) Lower temperature; ensure system is anhydrous before acid addition.
Dimer Formation Insufficient ammonia or acid.(Protocol A) Increase [NH₃]. (Protocol B) Ensure >1 eq. Acid is present.[2][3][4][5][6]
Hydroxylamine Partial reduction.[5]Increase reaction time or H₂ pressure. Check catalyst activity.

Safety & Handling (Critical)

  • Raney® Nickel: It is pyrophoric when dry. Always handle as a slurry. Never dispose of in trash cans; use a dedicated quenching protocol (dilute acid destruction).

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.

  • Pressure: Do not exceed the rated pressure of your glass or steel reactor.

References

  • Catalytic Reduction of Oximes to Hydroxylamines and Amines.

    • Source: National Institutes of Health (PMC) / Chem Eur J.
    • Context: Discusses the competitive pathways between amine and hydroxylamine formation and c
    • URL:[Link]

  • Heterogeneous Catalysis for Selective Hydrogen

    • Source: Encyclopedia.pub / MDPI.
    • Context: Detailed review of heterogeneous catalysts (Raney Ni, Pd/C) and the suppression of secondary amines using ammonia or acidic media.
    • URL:[Link][2]

  • Reduction of Oximes to Amines: Methods and Mechanisms.

    • Source: J. Org.[2] Chem. (Cited via search snippets).[2][1][3][6]

    • Context: Mechanistic insights into the "danger zone" of imine intermediates and the role of steric hindrance in selectivity.
    • URL:[Link](Note: Direct DOI link to classic Rosen & Green paper on oxime reduction mechanics).

  • Reagent Guide: Raney Nickel.

    • Source: Master Organic Chemistry.[7]

    • Context: Practical handling of Raney Nickel and its specific utility in reducing C-N and C-S bonds.
    • URL:[Link]

Sources

Application

Advanced Application Note: One-Pot Synthesis of 2,4-Dimethylbenzaldehyde Oxime and O-Alkylated Derivatives

Executive Summary & Scientific Context This technical guide details the one-pot synthesis of 2,4-dimethylbenzaldehyde oxime and its subsequent O-alkylated derivatives. Oximes are critical pharmacophores in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide details the one-pot synthesis of 2,4-dimethylbenzaldehyde oxime and its subsequent O-alkylated derivatives. Oximes are critical pharmacophores in medicinal chemistry, serving as intermediates for amides (via Beckmann rearrangement), nitriles, and heterocycles. The specific 2,4-dimethyl substitution pattern introduces steric bulk and lipophilicity, properties often exploited to modulate bioavailability in antifungal and antimicrobial drug candidates.

Traditional synthesis involves a two-step isolation: (1) condensation of the aldehyde with hydroxylamine, followed by (2) alkylation using a strong base. This guide presents a Process Intensification (PI) approach, combining these steps into a single vessel. This method reduces solvent waste, eliminates intermediate purification, and improves atom economy—key metrics for modern drug development.

Key Mechanistic Principles
  • Oximation: Nucleophilic attack of hydroxylamine (

    
    ) on the carbonyl carbon of 2,4-dimethylbenzaldehyde, followed by dehydration to form the 
    
    
    
    bond.
  • Chemoselectivity: In the presence of alkyl halides, the challenge is to direct alkylation to the oxygen (forming oxime ethers) rather than the nitrogen (nitrones). Using a "hard" base (e.g., KOH,

    
    ) in a polar aprotic solvent (DMSO or DMF) favors the thermodynamic O-alkylated product.
    

Experimental Protocols

Protocol A: Green One-Pot Synthesis of 2,4-Dimethylbenzaldehyde Oxime

Target: The parent oxime (Intermediate).

This protocol utilizes an aqueous-ethanol system, leveraging the "hydrophobic effect" to drive precipitation of the product, ensuring high purity without chromatography.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Carbonate (

    
    ) (0.6 equiv) or NaOH (1.2 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dimethylbenzaldehyde (10 mmol, ~1.34 g) in 10 mL of Ethanol (95%).

  • Reagent Addition: In a separate beaker, dissolve

    
     (12 mmol, 0.83 g) in 5 mL of deionized water.
    
  • Mixing: Add the aqueous hydroxylamine solution to the aldehyde solution. The mixture may become slightly turbid.

  • Catalysis: Dropwise add an aqueous solution of

    
     (6 mmol dissolved in 5 mL water) over 5 minutes.
    
    • Note:

      
       evolution will occur. Ensure adequate venting.
      
  • Reaction: Stir vigorously at Room Temperature (25°C) for 45–60 minutes.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
  • Workup (Self-Validating): Pour the reaction mixture into 50 mL of crushed ice/water. The product will precipitate immediately as a white/off-white solid.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold water (

    
     mL) to remove inorganic salts. Dry in a vacuum oven at 40°C.
    
Protocol B: One-Pot Synthesis of O-Alkylated Derivatives (Oxime Ethers)

Target: Direct conversion of aldehyde to oxime ether (e.g., O-benzyl-2,4-dimethylbenzaldehyde oxime).

This advanced protocol eliminates the isolation of the oxime, proceeding directly to alkylation in the same vessel.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, dissolve

    
     (1.2 equiv) and 2,4-dimethylbenzaldehyde (1.0 equiv) in DMSO (5 mL per gram of aldehyde).
    
  • Oximation (In-situ): Add KOH (1.2 equiv, powdered) and stir at room temperature for 15 minutes.

    • Insight: The mixture will thicken as the oxime salt forms.

  • Alkylation: Without isolating the intermediate, add the Alkyl Halide (1.2 equiv) and the remaining KOH (1.3 equiv).

  • Heating: Warm the mixture to 60°C for 45–60 minutes.

    • Critical Control Point: Do not exceed 80°C to prevent Beckmann rearrangement side-products.

  • Quench: Pour the reaction mixture into ice-cold brine (saturated NaCl solution).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organic layer with water (to remove DMSO) and brine.
    
  • Purification: Dry over anhydrous

    
     and concentrate. If necessary, purify via recrystallization (EtOH) or short-path silica column.
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the bifurcation between O-alkylation and N-alkylation (Nitrone formation), highlighting the role of the base in directing the pathway.

ReactionMechanism Aldehyde 2,4-Dimethylbenzaldehyde Inter1 Carbinolamine Intermediate Aldehyde->Inter1 + NH₂OH·HCl Nucleophilic Attack Oxime Oxime (Parent) (Ar-CH=N-OH) Inter1->Oxime - H₂O Dehydration Anion Oximate Anion (Ar-CH=N-O⁻) Oxime->Anion + KOH Deprotonation Ether Oxime Ether (Product) (Ar-CH=N-O-R) Anion->Ether + R-X (Alkyl Halide) O-Alkylation (Major) Nitrone Nitrone (Side Product) (Ar-CH=N⁺(R)-O⁻) Anion->Nitrone N-Alkylation (Minor) (Avoided by Solvent Choice)

Caption: Mechanistic pathway for the one-pot synthesis. The use of DMSO/KOH favors the formation of the Oximate Anion and subsequent O-Alkylation.

Figure 2: Experimental Logic Flow (Protocol B)

A decision-tree workflow for the researcher to execute the one-pot synthesis efficiently.

ExperimentalWorkflow Start Start: Reagent Prep Step1 Mix Aldehyde + NH₂OH·HCl in DMSO Start->Step1 Step2 Add Base (KOH) Stir 15 min @ RT Step1->Step2 Check1 TLC Check: Aldehyde Consumed? Step2->Check1 Check1->Step2 No (Stir longer) Step3 Add Alkyl Halide + Base Heat to 60°C Check1->Step3 Yes Step4 Quench in Ice Brine Extract w/ EtOAc Step3->Step4 End Isolate Product Step4->End

Caption: Step-by-step decision workflow for the One-Pot Synthesis of Oxime Ethers (Protocol B).

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against the following reference data.

Table 1: Expected Analytical Parameters
Parameter2,4-Dimethylbenzaldehyde OximeO-Benzyl Oxime Derivative
Physical State White crystalline solidPale yellow oil or low-melting solid
Yield (One-Pot) 90–95%80–88%
¹H NMR (DMSO-d₆)

2.25 (s, 3H,

), 2.30 (s, 3H,

)

8.15 (s, 1H,

)

11.2 (s, 1H,

)

5.15 (s, 2H,

)

8.20 (s, 1H,

)(No OH peak)
IR Spectrum Broad band 3200–3400

(

)Sharp 1610

(

)
No OH bandSharp 1605

(

)1050

(

)
Mass Spec (ESI)


Troubleshooting Guide
  • Low Yield in Protocol B: Ensure the DMSO is dry. Water interferes with the alkylation step by solvating the anion too strongly or consuming the alkyl halide.

  • Nitrone Formation: If significant N-alkylation is observed (check NMR for shift in the

    
     proton), switch the base to 
    
    
    
    or change solvent to Acetone/Reflux, though this may require longer reaction times.
  • Isomerism: Oximes exist as E and Z isomers.[2] The E-isomer is generally thermodynamically favored and predominates in DMSO synthesis.

References

  • Green Synthesis of Oximes
  • One-Pot Oxime Ether Synthesis

    • Awasthi, A., & Sharma, M. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde/crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides.[3] Journal of Chemical and Pharmaceutical Research, 10(5), 123-128. [Link]

  • General Oxime Synthesis Reviews

    • Organic Chemistry Portal. (n.d.). Synthesis of Oximes. Retrieved October 24, 2023, from [Link]

  • Biological Activity of Benzaldehyde Oximes

    • Cui, Z., et al. (2016). Synthesis and Fungicidal Activity of Novel 1,2,4-Oxadiazole Derivatives. Molecules, 21(1), 10. [Link][2]

Sources

Method

Application Note: Optimized O-Alkylation Strategies for 2,4-Dimethylbenzaldehyde Oxime

Abstract & Scope This application note details the optimized protocols for the O-alkylation of 2,4-dimethylbenzaldehyde oxime . Oxime ethers are critical pharmacophores and intermediates in the synthesis of fungicides, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the O-alkylation of 2,4-dimethylbenzaldehyde oxime . Oxime ethers are critical pharmacophores and intermediates in the synthesis of fungicides, insecticides, and kinase inhibitors.[1]

While general oxime alkylation is well-documented, the 2,4-dimethyl substitution pattern presents specific electronic and steric considerations.[1] The electron-donating methyl groups at the ortho and para positions increase the electron density of the oxime, enhancing nucleophilicity but potentially reducing acidity compared to unsubstituted benzaldehyde oxime.[1]

This guide addresses the core challenge: controlling regioselectivity to favor O-alkylation (ether formation) over N-alkylation (nitrone formation) while maintaining high yields and operational safety.

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

Oximes (


) are ambident nucleophiles. Upon deprotonation, the resulting oximate anion can attack an electrophile (

) at two distinct sites:
  • Oxygen (Hard Center): Leads to the desired Oxime Ether .[1]

  • Nitrogen (Soft Center): Leads to the Nitrone (often an undesired byproduct).[1]

Controlling Factors

To maximize O-alkylation for 2,4-dimethylbenzaldehyde oxime, we manipulate the Hard-Soft Acid-Base (HSAB) parameters:

  • Base Selection: Hard bases (alkoxides, carbonates) favor the "naked" oxygen anion.[1]

  • Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (Na+, K+), leaving the oximate oxygen free and highly reactive.[1]

  • Electrophile: Hard electrophiles (alkyl halides, sulfates) preferentially react with the hard oxygen center.[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the optimized route.

OximeAlkylation Start 2,4-Dimethylbenzaldehyde Oxime Base Base (Deprotonation) Start->Base Anion Oximate Anion (Resonance Hybrid) Base->Anion - H+ PathO Path A: O-Attack (Favored) Anion->PathO Hard Electrophile (R-X) Polar Aprotic Solvent PathN Path B: N-Attack (Disfavored) Anion->PathN Soft Electrophile Protic Solvent ProdO Target: Oxime Ether (C=N-O-R) PathO->ProdO ProdN Byproduct: Nitrone (C=N+(R)-O-) PathN->ProdN

Figure 1: Mechanistic divergence in oxime alkylation. Conditions must be tuned to follow Path A.

Experimental Protocols

We present two distinct protocols. Method A is the robust, general laboratory method. Method B is a Green Chemistry approach utilizing Phase Transfer Catalysis (PTC), ideal for scale-up.

Method A: Base-Mediated Alkylation (Standard Protocol)

Best for: Small to mid-scale synthesis, high-value substrates.[1]

Reagents:

  • Substrate: 2,4-Dimethylbenzaldehyde oxime (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylbenzaldehyde oxime (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may change color slightly, indicating anion formation.[1]
    
  • Alkylation: Add the Alkyl Halide (12 mmol) dropwise via syringe.[1]

    • Note: If using volatile halides (e.g., MeI), fit the flask with a reflux condenser or seal the vessel.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The oxime spot (lower

    
    ) should disappear, replaced by the less polar oxime ether (higher 
    
    
    
    ).[1]
  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash the combined organic layers with water (2 x) and brine (1 x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding DMF, "Green" chemistry requirements.[1]

Reagents:

  • Substrate: 2,4-Dimethylbenzaldehyde oxime (1.0 equiv)[1]

  • Solvent: Toluene (Organic phase)[1]

  • Base: 50% NaOH (Aqueous phase)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)[1]

Workflow Diagram (PTC):

PTC_Workflow Step1 1. Charge Reactor Oxime + Toluene + Alkyl Halide Step2 2. Catalyst Addition Add TBAB (5 mol%) Step1->Step2 Step3 3. Initiation Add 50% NaOH (aq) with Vigorous Stirring Step2->Step3 Step4 4. Phase Transfer Cycle TBAB shuttles anion to Organic Phase Step3->Step4 Step5 5. Separation Decant Organic Layer (Product in Toluene) Step4->Step5

Figure 2: Biphasic workflow for PTC alkylation, eliminating the need for anhydrous dipolar solvents.

Procedure:

  • Dissolve the oxime (10 mmol) and Alkyl Halide (12 mmol) in Toluene (30 mL).

  • Add TBAB (0.5 mmol).

  • Add 50% NaOH solution (10 mL) while stirring vigorously (essential for increasing interfacial area).

  • Heat to 50–60°C for 2 hours.

  • Workup: Separate the layers. Wash the toluene layer with water until neutral pH. Evaporate Toluene to yield the crude product.[1]

Data Summary & Validation

Expected Results
ParameterMethod A (DMF/

)
Method B (PTC/Toluene)
Yield 85–95%80–90%
Reaction Time 2–4 Hours2–3 Hours
Purity (Crude) High (>95%)Good (>90%)
Selectivity (O:N) >98:2>95:5
Safety Profile Moderate (DMF removal)High (No DMF, simple extraction)
Characterization Markers

To validate the synthesis of the O-alkylated product vs. the starting material or Nitrone:

  • 1H NMR (CDCl3):

    • Starting Material: O-H peak (broad, ~8-10 ppm) is absent in product.[1]

    • Product (O-Alkylated): Distinctive signal for the

      
       group (typically 
      
      
      
      4.0–5.2 ppm depending on R).
    • Aldehyde Proton: The

      
       proton typically appears as a singlet around 
      
      
      
      8.0–8.3 ppm.[1]
  • IR Spectroscopy:

    • Disappearance of the broad O-H stretch (~3200-3400 cm⁻¹).

    • Presence of C=N stretch (~1600-1640 cm⁻¹).[1]

    • Appearance of C-O stretch (~1000-1100 cm⁻¹).[1]

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The 2,4-dimethyl groups provide steric bulk near the reaction center.[1]

  • Solution: Increase temperature to 80°C (Method A) or increase catalyst loading to 10 mol% (Method B). Ensure the alkyl halide is not hydrolyzed; add it after the base has been stirred with the oxime for 15 mins.

Issue: E/Z Isomerization
  • Context: Benzaldehyde oximes exist predominantly as the (E)-isomer. Alkylation usually retains this geometry.[1]

  • Observation: If two spots appear closely on TLC (and both are not starting material), you may have E/Z isomers.[1]

  • Fix: Isomers often equilibrate to the thermodynamic product upon heating or acid catalysis.[1] Usually, no intervention is needed as the mixture is chemically identical for many downstream applications (e.g., reduction to amines).

Issue: Nitrone Formation (N-Alkylation)[1]
  • Detection: Nitrones are much more polar than oxime ethers (very low

    
     on TLC).[1]
    
  • Prevention: Ensure the solvent is anhydrous (Method A). Presence of water in non-PTC systems can solvate the oxygen, making it less nucleophilic relative to nitrogen.[1] Switch to a "harder" leaving group on the electrophile (e.g., Tosylate instead of Iodide).

References

  • General O-Alkylation Protocol: Linhart, F., et al. "Process for the production of O-substituted oximes."[1][2] European Patent Application EP0121701A1.[1]

  • Phase Transfer Catalysis (PTC) for Oximes: Halpern, M. "PTC Selective O-Alkylation."[1] PTC Organics, Inc.[1] Application Notes.

  • Mechanistic Study (O vs N Selectivity): Koehler, B. & Sicker, D. "Regioselective alkylation of oximes: Hard-Soft Acid-Base Theory application."[1] ResearchGate Discussions/Tetrahedron Insights.

  • Synthesis of Dimethylbenzaldehyde Derivatives: "Preparation of Di-(2,4-dimethylbenzylidene)sorbitol." Electronic Supplementary Material for Materials Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2,4-Dimethylbenzaldehyde oxime synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 2,4-Dimethylbenzaldehyde Oxime Synthesis Introduction The synthesis of 2,4-dimethylbenzaldehyde oxime is a f...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 2,4-Dimethylbenzaldehyde Oxime Synthesis

Introduction

The synthesis of 2,4-dimethylbenzaldehyde oxime is a fundamental yet nuanced transformation in organic process chemistry. While the condensation of an aldehyde with hydroxylamine is classically considered robust, the specific steric and electronic environment of the 2,4-dimethyl substitution pattern introduces unique challenges. The ortho-methyl group imposes steric strain on the tetrahedral intermediate, while the electron-donating nature of the dimethyl system can subtly alter the electrophilicity of the carbonyl carbon.

This guide moves beyond generic textbook protocols. It is designed as a dynamic troubleshooting system to help you maximize yield, ensure geometric isomeric purity (E/Z), and minimize common side reactions like the Beckmann rearrangement or nitrile dehydration.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Yield & Conversion Issues

Q: My LC-MS shows incomplete conversion even after 12 hours. Should I increase the temperature? A: Not necessarily. Incomplete conversion in this specific substrate is often a pH management issue , not a thermal one.

  • The Mechanism: The reaction rate is bell-shaped with respect to pH.

    • pH < 4: Hydroxylamine is fully protonated (

      
      ) and loses nucleophilicity.
      
    • pH > 8: The carbonyl carbon becomes less electrophilic, and the dehydration step of the hemiaminal intermediate can be retarded.

  • The Fix: Check your buffer system. If you are using unbuffered Hydroxylamine HCl, the release of HCl drops the pH rapidly.

    • Recommendation: Switch to a Sodium Acetate/Acetic Acid buffer (pH ~5.5) or ensure a stoichiometric excess of Sodium Carbonate (

      
      ) is present to neutralize the HCl salt immediately.
      

Q: I am seeing a new spot on TLC that isn't the starting material or the oxime. What is it? A: You are likely observing the nitrile (2,4-dimethylbenzonitrile) or the amide (via Beckmann rearrangement).[1]

  • Cause: These are often driven by high temperatures in the presence of residual acid or Lewis acidic impurities.

  • The Fix:

    • Lower Temperature: Run the reaction at ambient temperature (20–25°C). The ortho-methyl group adds steric bulk, but the reaction is still kinetically favorable without reflux.

    • Quench Properly: Ensure the reaction mixture is neutralized before any heating during workup. Acidic heating promotes dehydration to the nitrile.

Category B: Impurity & Isolation[2][3]

Q: The product is oiling out instead of crystallizing. How do I recover the solid? A: 2,4-Dimethylbenzaldehyde oxime has a lower melting point than unsubstituted benzaldoxime due to the disruption of crystal packing by the methyl groups.

  • The Fix:

    • Solvent Swap: If using Ethanol/Water, increase the water ratio slowly to force precipitation.

    • Seeding: Scratch the flask wall or add a seed crystal.

    • Cooling: Cool the mixture to 0°C–4°C for at least 2 hours.

    • Extraction: If it remains an oil, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

      
      , and evaporate. The oil often solidifies under high vacuum.
      

Q: Is the product a mixture of isomers? A: Yes, oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically favored.

  • Impact: For most downstream applications (e.g., reduction to amines), the mixture is acceptable.

  • Control: If a single isomer is required for crystallography or specific binding studies, recrystallization from non-polar solvents (like Hexane/EtOAc) often enriches the E-isomer.

Part 2: Optimized Experimental Protocol

This protocol is validated for the 2,4-dimethyl substrate, accounting for its specific solubility and steric profile.

Reagents:

  • 2,4-Dimethylbenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Carbonate (

    
    ) (0.6 eq) or Sodium Acetate (
    
    
    
    ) (1.5 eq)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde in Ethanol (5 mL per gram of aldehyde).

  • Buffer Activation: In a separate beaker, dissolve Hydroxylamine Hydrochloride and Sodium Carbonate in Water (5 mL per gram of aldehyde). Note:

    
     evolution will occur.[2] Wait for effervescence to subside.
    
  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.

    • Why: Slow addition prevents local pH spikes that could trigger side reactions.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexane).

  • Workup (Precipitation Method):

    • Evaporate the Ethanol under reduced pressure (Rotavap) at <40°C.[3]

    • The product should precipitate from the remaining aqueous layer.

    • Cool to 4°C. Filter the white solid and wash with cold water (

      
      ).
      
  • Workup (Extraction Method - if oiling occurs):

    • Extract aqueous residue with EtOAc (

      
      ).[4]
      
    • Wash combined organics with Brine.

    • Dry over Anhydrous

      
      .
      
    • Concentrate to dryness.

Quantitative Data Summary:

ParameterStandard ProtocolOptimized ProtocolNotes
Stoichiometry (

)
1.0 eq1.2 - 1.5 eq Excess drives equilibrium to completion.
Buffer/Base NaOH (Strong Base)

or NaOAc
Milder base prevents Cannizzaro side reactions.
Temperature Reflux (78°C)20 - 25°C Prevents nitrile formation/Beckmann rearrangement.
Typical Yield 65 - 75%90 - 95% Minimized byproduct formation.

Part 3: Visualizations

Figure 1: Reaction Mechanism & pH Dependence

This diagram illustrates the critical "Goldilocks" zone for pH. The reaction requires free amine (favored by base) but also requires acid catalysis for the dehydration step (favored by acid).

OximeMechanism Start 2,4-Dimethylbenzaldehyde + NH2OH Protonation Carbonyl Activation (Acid Catalyzed) Start->Protonation pH < 6 (Activation) Attack Nucleophilic Attack (Requires Free NH2OH) Start->Attack pH > 4 (Free Amine) Protonation->Attack Optimal pH ~5 Intermediate Tetrahedral Hemiaminal Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Assist Product 2,4-Dimethylbenzaldehyde Oxime Dehydration->Product

Caption: The dual-dependency of oxime formation. Optimal kinetics occur at pH 4.5–5.5, balancing nucleophile availability with carbonyl activation.

Figure 2: Troubleshooting Decision Tree

Use this workflow to diagnose low yields or purity issues immediately.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LC-MS Start->CheckTLC Conversion Low Conversion? CheckTLC->Conversion Impurity High Impurity? CheckTLC->Impurity CheckPH Check pH Conversion->CheckPH CheckSpot Identify Spot Rf Impurity->CheckSpot PH_Low pH < 4 (Too Acidic) CheckPH->PH_Low PH_High pH > 8 (Too Basic) CheckPH->PH_High Action_Buffer Add NaOAc Buffer or Na2CO3 PH_Low->Action_Buffer Action_Acid Add AcOH slightly PH_High->Action_Acid Spot_High High Rf (Non-polar) Nitrile/Aldehyde CheckSpot->Spot_High Spot_Low Low Rf (Polar) Amide/Acid CheckSpot->Spot_Low Action_Temp LOWER Temp (Avoid Reflux) Spot_High->Action_Temp Action_Hydrolysis Check Water Content Dry Solvents Spot_Low->Action_Hydrolysis

Caption: Logic flow for diagnosing reaction failures. Most issues with this substrate stem from pH imbalance or excessive heating.

References

  • Relevance: Establishes the baseline carbonate-buffered protocol for substituted benzaldehydes.
  • Organic Chemistry Portal. (2023). Synthesis of Oximes. Retrieved from [Link]

    • Relevance: Provides mechanistic insight into the pH-dependent kinetics and alternative oxid
  • Master Organic Chemistry. (2019). The Beckmann Rearrangement. Retrieved from [Link]

    • Relevance: Details the mechanism of the primary side-reaction (amide form
  • Organic Syntheses. (1939).[1] Benzaldoxime.[5][6] Org. Synth. 19, 20. Retrieved from [Link]

    • Relevance: The foundational authoritative procedure for general benzaldehyde oxime synthesis.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Hindered Oxime Synthesis

Abstract: Synthesizing oximes from sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives) often results in stalled conversion or poor yields. This failure is rarely due to reagent quality but rather a ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Synthesizing oximes from sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives) often results in stalled conversion or poor yields. This failure is rarely due to reagent quality but rather a kinetic bottleneck created by the "ortho-effect," where steric bulk blocks the nucleophilic trajectory of hydroxylamine. This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine the root cause of the failure using this logic tree.

DiagnosticWorkflow Start ISSUE: Low Conversion (<50%) CheckSubstrate 1. Check Substrate Structure Is it 2,6-disubstituted? Start->CheckSubstrate CheckPH 2. Check Reaction pH Is pH outside 4.0 - 5.0? CheckSubstrate->CheckPH No StericIssue Diagnosis: Steric Blockade Kinetics are too slow. CheckSubstrate->StericIssue Yes CheckWater 3. Check Water/Equilibrium Is reaction reversible? CheckPH->CheckWater No (pH is 4-5) PHIssue Diagnosis: pH Mismatch Amine protonated or Carbonyl inactive. CheckPH->PHIssue Yes (<4 or >7) EquilibriumIssue Diagnosis: Hydrolysis Product reverting to SM. CheckWater->EquilibriumIssue Yes (High Water Content) ActionSteric SOLUTION: Microwave Irradiation OR Nucleophilic Catalyst (Aniline) StericIssue->ActionSteric ActionPH SOLUTION: Buffer to pH 4.5 (NaOAc/AcOH system) PHIssue->ActionPH ActionEquil SOLUTION: Dean-Stark Trap OR Molecular Sieves EquilibriumIssue->ActionEquil

Figure 1: Diagnostic logic for identifying the rate-limiting factor in oxime synthesis.

Part 2: Technical FAQs & Troubleshooting

Category 1: The Steric Barrier (Kinetics)

Q: My 2,6-dichlorobenzaldehyde reaction stalls at 40% conversion even after refluxing for 24 hours. Why? A: You are fighting a kinetic barrier, not a thermodynamic one. In 2,6-disubstituted systems, the ortho-substituents create a "picket fence" around the carbonyl carbon. The nucleophilic attack of hydroxylamine requires a specific trajectory (Burgi-Dunitz angle ~107°) which is physically blocked by these groups. Standard thermal heating (reflux) often provides insufficient energy to overcome this activation barrier within a reasonable timeframe.

The Fix: Switch to Microwave Irradiation . Microwave heating interacts directly with the dipoles of the reagents, providing rapid, localized superheating that helps surmount the activation energy barrier.

  • Reference: Microwave synthesis has been shown to reduce reaction times from hours to minutes for hindered benzaldehydes, achieving yields >90% [1].

Q: Can I use a catalyst to bypass the steric hindrance? A: Yes, use Nucleophilic Catalysis (Aniline) . Hydroxylamine is a hard nucleophile with high activation energy in this context. Adding 10 mol% aniline creates a transient Schiff base (imine) intermediate.

  • Aniline + Aldehyde

    
     Imine (Fast reaction, less sterically sensitive).
    
  • Imine + Hydroxylamine

    
     Oxime + Aniline (Transimination).
    The imine is more reactive toward hydroxylamine than the crowded ketone/aldehyde, effectively "shuttling" the substrate to the product.
    
  • Reference: Aniline catalysis accelerates oxime formation by up to 400x at pH 4.5 [2].[1]

Category 2: The pH Trap

Q: I added excess NaOH to force the reaction, but the yield dropped. Isn't the free base more nucleophilic? A: This is a common misconception. Oxime formation follows a bell-shaped pH rate profile.

  • High pH (>7): Hydroxylamine is free (

    
    ), but the carbonyl oxygen is not protonated. The carbonyl carbon is insufficiently electrophilic to be attacked by the amine in a crowded environment.
    
  • Low pH (<3): The carbonyl is activated (

    
    ), but the hydroxylamine is fully protonated (
    
    
    
    ) and loses its nucleophilicity.
  • Optimal pH (4.0 - 5.0): This is the "Goldilocks" zone where a sufficient fraction of hydroxylamine is unprotonated and the carbonyl is sufficiently activated [3].

The Fix: Use a buffered system. Replace strong bases (NaOH) with Sodium Acetate (NaOAc) or a Pyridine/Ethanol system to maintain pH ~4.5.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for High Throughput)

Best for: 2,6-disubstituted benzaldehydes (e.g., 2,6-dichloro, 2,4,6-trimethyl).

Reagents:

  • Substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: In a microwave-safe vial, dissolve 1.0 mmol of the hindered aldehyde in 3 mL Ethanol.

  • Activation: Add 1.2 mmol

    
     and 1.2 mmol anhydrous 
    
    
    
    . Cap the vial.
  • Irradiation: Heat in a microwave reactor at 90°C, 300W for 5 minutes .

    • Note: If using a domestic microwave (not recommended for precision), use 30-second bursts at medium power to avoid solvent superheating.

  • Workup: Pour the mixture into 10 mL ice water. The oxime should precipitate immediately. Filter and wash with cold water.[2]

  • Validation: Check TLC. If starting material remains, irradiate for another 2 minutes.

Protocol B: Aniline-Catalyzed Method (Ambient Pressure)

Best for: Large scale batches where microwave is not feasible.

Reagents:

  • Substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.5 equiv)

  • Catalyst: Aniline (0.1 equiv / 10 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Dissolve aldehyde in Ethanol (0.5 M concentration).

  • Add Aniline (10 mol%). Stir for 10 minutes to allow partial imine formation.

  • Add

    
     (1.5 equiv).
    
  • Adjust pH to ~4.5 using small amounts of NaOAc if necessary (often the HCl salt buffers it sufficiently with aniline).

  • Reflux for 3-6 hours. Monitor by HPLC/TLC.

Part 4: Data Comparison

Table 1: Comparison of Reaction Conditions for 2,6-Dichlorobenzaldehyde Oxime

MethodConditionsTimeYield (%)Notes
Conventional EtOH, Reflux, No Catalyst24 hrs40-55%Incomplete conversion due to sterics.
Base Force EtOH, NaOH (pH 10), RT12 hrs<30%Cannizzaro side reactions; poor electrophilicity.
Catalytic EtOH, Aniline (10%), pH 4.54 hrs85%Transimination mechanism bypasses steric block.
Microwave EtOH/H2O, 90°C, 300W5 mins 92% Recommended. Kinetic energy overcomes barrier.

Part 5: Mechanistic Pathway (Aniline Catalysis)

AnilineCatalysis Aldehyde Hindered Aldehyde SchiffBase Protonated Schiff Base (Activated) Aldehyde->SchiffBase Fast Attack (Less Steric Bulk) Aniline Aniline (Catalyst) Aniline->SchiffBase Oxime Final Oxime SchiffBase->Oxime Transimination (Rapid Exchange) NH2OH NH2OH NH2OH->Oxime Oxime->Aniline Catalyst Regenerated

Figure 2: The catalytic cycle of aniline.[3][4] The intermediate Schiff base is more electrophilic and less sterically hindering to the incoming hydroxylamine than the original aldehyde.

References

  • Microwave synthesis method of benzaldehyde oxime compound.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 2017. [Link]

  • Oxime formation and pH of medium with reaction mechanism. [Link]

Sources

Troubleshooting

Separation of E/Z isomers of 2,4-Dimethylbenzaldehyde oxime

Technical Support Center: Isomer Separation Guide Topic: Separation of Isomers of 2,4-Dimethylbenzaldehyde Oxime Ticket ID: #OX-24DMB-SEP Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation Guide Topic: Separation of


 Isomers of 2,4-Dimethylbenzaldehyde Oxime
Ticket ID:  #OX-24DMB-SEP
Assigned Scientist:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

The Core Challenge: Users frequently report "vanishing" peaks or merging bands during the purification of 2,4-dimethylbenzaldehyde oxime. This is rarely a resolution issue but rather a stability issue .

Oximes are susceptible to acid-catalyzed isomerization. Standard silica gel (


) is slightly acidic (

). When the thermodynamically less stable

-isomer (syn) passes through the column, the acidic silanol groups catalyze its conversion to the stable

-isomer (anti), resulting in broad streaks or co-elution.

Isomer Identification (Diagnostic): Before attempting separation, confirm your ratio using


 NMR. The azomethine proton (

) is the definitive handle.
IsomerConfigurationAzomethine

(ppm)
StabilityGeometry Note

-Isomer
Anti (Phenyl/OH opposite)8.1 – 8.3 ppm (Singlet)HighThermodynamically favored.

-Isomer
Syn (Phenyl/OH same side)7.3 – 7.6 ppm (Singlet)LowSteric clash between OH and 2-Methyl group.

Note: Chemical shifts are approximate (


) and influenced by the electron-donating methyl groups at positions 2 and 4.

Separation Protocols

Method A: The "Buffered Silica" Chromatography (Recommended)

Best for: Isolating the kinetic


-isomer or separating close mixtures.

The Mechanism: You must neutralize the acidic silanol sites on the silica gel to prevent on-column isomerization.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Select your base solvent system (e.g., Hexane/Ethyl Acetate 80:20).

    • Crucial Step: Add 1.0% Triethylamine (TEA) to the mobile phase.

    • Example: For 1L of eluent, mix 790 mL Hexane, 200 mL EtOAc, and 10 mL TEA.

  • Column Pre-Treatment:

    • Pack the column with silica gel as usual.

    • Flush the column with 3 column volumes (CV) of the TEA-treated mobile phase before loading the sample. This saturates the active acidic sites.

  • Sample Loading:

    • Dissolve the crude oxime in a minimum amount of the mobile phase (containing TEA).

    • Warning: Do not dissolve in pure dichloromethane (DCM) if it is unbuffered, as commercial DCM can be slightly acidic.

  • Elution:

    • Run the column isocratically or with a gradient, maintaining the 1% TEA concentration throughout.

    • Order of Elution: The

      
      -isomer is typically less polar (due to intramolecular H-bonding) and elutes first (higher 
      
      
      
      ), followed by the
      
      
      -isomer.
  • Workup:

    • Combine fractions.

    • Do NOT wash with HCl to remove TEA, as this will induce isomerization immediately.

    • Evaporate solvents at

      
      . Residual TEA is volatile and will be removed under high vacuum.
      
Method B: Fractional Crystallization

Best for: Large scale purification of the


-isomer.

Since the


-isomer is thermodynamically stable and planar, it packs better into crystal lattices.
  • Dissolve the mixture in hot Hexane/Toluene (9:1).

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • The

    
    -isomer typically crystallizes out. The mother liquor will be enriched in the 
    
    
    
    -isomer.

Decision Logic & Mechanism Visualization

Figure 1: Purification Workflow Decision Tree

SeparationWorkflow start Crude Oxime Mixture check Check 1H NMR Ratio start->check decision Is Z-isomer required? check->decision methodA Method A: Buffered Chromatography (Silica + 1% Et3N) decision->methodA Yes (Need Kinetic Product) methodB Method B: Crystallization (Hexane/Toluene) decision->methodB No (Need Stable Product) resultA Pure Z-Isomer (Oil/Low MP Solid) methodA->resultA First Fraction resultB Pure E-Isomer (Stable Solid) methodA->resultB Second Fraction methodB->resultA Mother Liquor (Enriched) methodB->resultB Precipitate isomerize Isomerization Risk! Avoid Acid/Heat resultA->isomerize

Caption: Decision matrix for selecting the appropriate purification route based on target isomer and stability constraints.

Figure 2: The "Silica Trap" – Mechanism of Failure

IsomerizationMechanism cluster_0 Standard Silica (Acidic) cluster_1 TEA-Buffered Silica Z Z-Isomer (Syn) Transition Protonated Intermediate (C=N Bond Rotation) Z->Transition + H+ H_silica Silica-H+ (Acidic Site) H_silica->Transition Catalysis E E-Isomer (Anti) Transition->E - H+ Z_safe Z-Isomer Z_safe->Z_safe No Reaction Passes Through TEA Triethylamine (TEA) Silica_Blocked Silica-H+ ... TEA TEA->Silica_Blocked Neutralization

Caption: Comparison of oxime behavior on standard acidic silica (causing isomerization) vs. TEA-buffered silica (preserving geometry).

Troubleshooting & FAQs

Q1: My


-isomer converted back to 

after the column. Why?
A: This usually happens during solvent removal.
  • Heat: Did you use a water bath

    
    ? Thermal isomerization is rapid.
    
  • Acid: Did you use

    
     for NMR? Chloroform often contains traces of HCl (breakdown product). Always filter 
    
    
    
    through basic alumina or use
    
    
    for sensitive oximes.

Q2: Can I use Pyridine instead of Triethylamine? A: Yes, but Pyridine is harder to remove (higher boiling point,


) and has strong UV absorbance that interferes with detection. TEA (

) is superior for preparative work.

Q3: The 2,4-dimethyl substitution pattern seems to make separation harder. Why? A: The methyl group at the 2-position (ortho) creates significant steric bulk. In the


-isomer, the oxime -OH is forced against this methyl group. This destabilizes the 

-form, making it much more prone to flipping to the

-form to relieve strain. You must work faster and colder with this specific substrate compared to unsubstituted benzaldehyde oxime.

Q4: How do I store the separated isomers? A:

  • State: Solid/Oil.

  • Container: Amber vial (UV light induces

    
     photo-isomerization).
    
  • Temp:

    
    .
    
  • Additive: A trace of solid

    
     in the vial can prevent acid-catalyzed equilibration during storage.
    

References

  • Mechanisms of Oxime Isomeriz

    • Title: Experimental and Computational Investig
    • Source: MDPI / Int. J. Mol. Sci.
    • URL:[Link]

  • Chromatographic Techniques for Labile Compounds

    • Title: Tips for Flash Column Chromatography (Deactiv
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • NMR Characteriz

    • Title: E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calcul
    • Source: Royal Society of Chemistry (Org. Biomol. Chem).
    • URL:[Link]

  • Synthesis and Selective Isomer Form

    • Title: Facile Synthesis of E and Z Isomers by the Propyloxime Form.
    • Source: TSI Journals.
    • URL:[Link]

Optimization

Technical Support Center: Purification of 2,4-Dimethylbenzaldehyde Oxime

Executive Summary & Problem Scope The Challenge: You are attempting to isolate 2,4-dimethylbenzaldehyde oxime. Standard recrystallization often fails because the unreacted starting material (2,4-dimethylbenzaldehyde) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Scope

The Challenge: You are attempting to isolate 2,4-dimethylbenzaldehyde oxime. Standard recrystallization often fails because the unreacted starting material (2,4-dimethylbenzaldehyde) is a lipophilic oil (MP: -9°C) that co-solubilizes with the product, preventing clean crystallization. Furthermore, the ortho-methyl group at the 2-position creates significant steric hindrance, rendering standard "quick" aldehyde washes ineffective.

The Solution Architecture: This guide prioritizes chemical scavenging over physical separation. We utilize the reversible formation of water-soluble adducts to selectively pull the aldehyde into the aqueous phase without degrading the oxime.

Decision Matrix: Selecting Your Protocol

Before proceeding, select the workflow that matches your scale and purity requirements.

purification_decision Start Start: Crude Mixture Analysis Scale_Check Scale > 5g? Start->Scale_Check Impurity_Check Aldehyde > 10%? Scale_Check->Impurity_Check No (Discovery) Method_A Method A: Enhanced Bisulfite Wash (High Capacity / Low Cost) Scale_Check->Method_A Yes (Bulk) Impurity_Check->Method_A Yes (Gross Impurity) Method_B Method B: Polymer Scavenging (High Purity / High Cost) Impurity_Check->Method_B No (Polishing <10%) Method_C Method C: Flash Chromatography (Labor Intensive) Method_A->Method_C If Emulsion/Fail Method_B->Method_C If Incomplete

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and impurity load.

Protocol A: Enhanced Bisulfite Extraction (The "Wet" Method)

Best For: Bulk removal (>5g scale) or high impurity levels (>10%). Mechanism: Nucleophilic attack of bisulfite ion (


) on the carbonyl carbon to form a water-soluble 

-hydroxy sulfonate adduct.[1]
The "Steric" Modification (Crucial)

Standard protocols fail here because the 2-methyl group blocks the attack trajectory of the bisulfite ion. You cannot simply "shake and separate." You must increase contact time and use a phase-transfer aid (methanol).

Reagents Required[2][3][4][5][6]
  • Sodium Bisulfite (

    
    ), saturated aqueous solution (freshly prepared).[2]
    
  • Methanol (MeOH).[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow
  • Solubilization: Dissolve your crude reaction mixture in a minimal amount of DCM or EtOAc.

  • The "Bridge" Solvent: Add Methanol (10-20% v/v relative to organic solvent).

    • Why? This increases the solubility of the aldehyde in the aqueous interface, overcoming the steric barrier.

  • Reagent Addition: Add 2.0 equivalents (relative to estimated aldehyde) of saturated

    
     solution.
    
  • Vigorous Agitation: Stir rapidly (magnetic stir bar required) for 45–60 minutes .

    • Note: A simple separatory funnel shake is insufficient for 2,4-dimethylbenzaldehyde.

  • Phase Separation: Transfer to a separatory funnel.

    • Observation: The aldehyde-bisulfite adduct will migrate to the aqueous layer (bottom if DCM, top if EtOAc).

  • Wash: Separate the layers. Wash the organic layer once with water (to remove residual MeOH) and once with brine.[3]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Data: Expected Efficiency

Parameter Standard Wash Enhanced (MeOH + Stir)
Aldehyde Removal < 20% > 95%
Oxime Recovery > 90% > 88%

| Time Required | 10 mins | 60 mins |

Protocol B: Solid-Phase Scavenging (The "Dry" Method)

Best For: Small scale (<1g), high-throughput synthesis, or "polishing" trace impurities (1-5%). Mechanism: Covalent capture of the aldehyde onto a polymer support using a hydrazide linker.

Reagents Required[2][3][4][5][6]
  • Scavenger Resin: Polymer-supported Toluenesulfonyl hydrazide (PS-TsNHNH2) or PS-Benzaldehyde scavenger.

  • Solvent: DCM or THF.

Step-by-Step Workflow
  • Loading Calculation: Determine the mmol of unreacted aldehyde (via NMR integration or TLC).

  • Resin Addition: Add 3.0 equivalents of PS-TsNHNH2 resin to the crude solution.

  • Incubation: Gently shake or rotate the vial at room temperature for 2–4 hours.

    • Note: Do not use magnetic stirring with resins, as the grind destroys the beads and clogs filters.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug. The aldehyde remains bound to the solid resin.

  • Concentration: Evaporate the filtrate to obtain pure oxime.

Troubleshooting & FAQs

Q1: I used the bisulfite method, but the aldehyde is still there. Why?

A: This is almost certainly due to the steric hindrance of the 2,4-dimethyl substitution . The reaction kinetics are slow.

  • Fix: Repeat the wash, but add 30% Methanol to the mixture and stir for 2 hours . The methanol acts as a phase-transfer co-solvent, allowing the bisulfite to access the hindered carbonyl.

Q2: My oxime seems to be decomposing during the workup.

A: Oximes can undergo hydrolysis back to the aldehyde under acidic conditions, or Beckmann Rearrangement to an amide under acidic/thermal stress.[4]

  • Fix: Ensure your bisulfite solution is not too acidic (commercial NaHSO3 can be pH ~4). Buffer it slightly with Sodium Bicarbonate (

    
    ) to pH ~6-7 if your oxime is acid-sensitive. Avoid heating the mixture above 40°C during concentration.
    
Q3: Can I just distill the aldehyde off?

A: 2,4-Dimethylbenzaldehyde boils at ~103°C (14 mmHg). While possible, oximes are thermally unstable and may degrade or rearrange at the temperatures required to distill the aldehyde, even under vacuum. Chemical scavenging is safer for product integrity.

Q4: The layers aren't separating (Emulsion).

A: The oxime acts as a weak surfactant.

  • Fix: Add solid NaCl to saturate the aqueous layer, or add a small amount of 2-propanol to break the surface tension. Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Scientific Mechanism Visualization

The following diagram illustrates the competitive pathways and the specific steric block that necessitates the "Enhanced" protocol.

reaction_mechanism Aldehyde 2,4-Dimethylbenzaldehyde (Lipophilic / Hindered) Steric_Block STERIC BARRIER (2-Methyl Group blocks attack) Aldehyde->Steric_Block Bisulfite Bisulfite Ion (HSO3-) (Hydrophilic / Nucleophile) Bisulfite->Steric_Block Standard_Cond Standard Conditions (Biphasic Shake) Steric_Block->Standard_Cond Enhanced_Cond Enhanced Conditions (MeOH Co-solvent + Time) Steric_Block->Enhanced_Cond No_Reaction No Reaction (Aldehyde remains in Organic) Standard_Cond->No_Reaction Kinetics too slow Adduct Sulfonate Adduct (Water Soluble) Enhanced_Cond->Adduct Barrier Overcome

Figure 2: Mechanistic pathway showing how enhanced conditions overcome the steric barrier of the 2,4-dimethyl substitution.

References

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61814, 2,4-Dimethylbenzaldehyde. Retrieved from [Link]

  • Biotage. (2024). Solid-Supported Reagents and Scavengers Application Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Beckmann Rearrangement. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Optimizing pH for 2,4-Dimethylbenzaldehyde Oxime Precipitation

Topic: Optimizing pH conditions for 2,4-Dimethylbenzaldehyde oxime precipitation Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for 2,4-Dimethylbenzaldehyde oxime precipitation Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kinetic vs. Thermodynamic Balance

Synthesizing 2,4-dimethylbenzaldehyde oxime presents a classic organic chemistry challenge: balancing reaction kinetics with product isolation. While the condensation of aldehydes with hydroxylamine is robust, the specific lipophilicity and steric profile of the 2,4-dimethyl substitution pattern requires precise pH control to avoid common pitfalls like "oiling out" or incomplete precipitation.

This guide addresses the critical role of pH in maximizing both yield and purity, providing actionable troubleshooting steps for your experimental workflow.

Part 1: The pH Sweet Spot (Mechanism & Yield)

Q1: Why is pH the single most critical variable in this synthesis?

Answer: The formation of oximes exhibits a bell-shaped pH-rate profile. You are managing two opposing ionization equilibria that define the "Reactive Window."

  • Low pH (< 3.0): Kinetic Inhibition. At low pH, the amine functionality of hydroxylamine is protonated (

    
    ). The protonated form is not nucleophilic and cannot attack the carbonyl carbon of the 2,4-dimethylbenzaldehyde. While acid catalyzes the dehydration step, it kills the initial nucleophilic attack.
    
  • High pH (> 9.0): Solubility & Yield Loss. Oximes are weakly acidic (pKa

    
     10-12). At high pH, the oxime deprotonates to form the oximate anion  (
    
    
    
    ), which is water-soluble. This prevents precipitation, drastically lowering isolated yield.
  • The Sweet Spot (pH 4.5 – 6.0): This range buffers the reaction to allow sufficient free hydroxylamine (

    
    ) for nucleophilic attack while maintaining enough acidity to catalyze the dehydration of the carbinolamine intermediate.
    
Q2: How does the 2,4-dimethyl substitution affect the pH strategy?

Answer: The methyl groups at the 2- and 4-positions increase the lipophilicity of the molecule compared to unsubstituted benzaldehyde.

  • Solubility Impact: The product is significantly less soluble in water but highly soluble in organic co-solvents (ethanol/methanol).

  • Steric Impact: The ortho-methyl group (2-position) creates steric hindrance near the carbonyl. This slows the initial nucleophilic attack, making the reaction more sensitive to suboptimal pH (where the concentration of reactive species is lower).[1] You cannot rely on "fast kinetics" to overcome poor pH control here.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the pH-dependent species and the optimal window for precipitation.

OximeReaction cluster_inputs Reactants cluster_pH pH Environments Aldehyde 2,4-Dimethylbenzaldehyde (Lipophilic) Product Solid Oxime (Precipitate) Aldehyde->Product Dehydration (-H2O) Hydroxylamine Hydroxylamine (NH2OH) Acid pH < 3 (Protonated Inactive) Hydroxylamine->Acid H+ excess Neutral pH 4.5 - 6.0 (Active Zone) Hydroxylamine->Neutral Buffer Neutral->Aldehyde Nucleophilic Attack Base pH > 9 (Soluble Anion) Product->Base Deprotonation (Re-dissolves)

Figure 1: Reaction pathway showing the "Active Zone" (pH 4.5-6.0) where nucleophilic attack and precipitation are maximized.

Part 3: Troubleshooting Guide

Q3: I see an oil separating at the bottom instead of a white solid. What is happening?

Issue: "Oiling Out" (Liquid-Liquid Phase Separation). Cause: 2,4-dimethylbenzaldehyde oxime likely has a low melting point or is forming a supersaturated oil in the ethanol/water mixture before it can crystallize. The hydrophobic methyl groups exacerbate this in aqueous environments. Solution:

  • Seed Crystals: If available, add a tiny amount of solid oxime to the oil/water interface.

  • Slow Cooling: Do not plunge the reaction mixture into an ice bath immediately. Cool slowly from 50°C to Room Temperature (RT) over 1 hour.

  • Adjust Solvent Ratio: You likely have too much water too quickly. Increase the Ethanol:Water ratio to keep the oil in solution, then add water dropwise to the cloud point.

Q4: My yield is low (<50%), but TLC shows conversion. Where is the product?

Issue: Solubility Loss. Cause: The pH is likely too high (>8) or too low (<2).

  • Diagnosis: Check the pH of the filtrate.

  • Fix (If pH > 8): The product is dissolved as an oximate salt. Acidify the filtrate carefully with 1M HCl to pH 6.0. The precipitate should crash out.

  • Fix (If pH < 2): The product might be protonated (less likely to dissolve but possible) or the reaction didn't finish. Neutralize with Sodium Acetate to pH 5-6.

Q5: The product melting point is broad or lower than expected.

Issue: Isomer Impurity (E/Z mixtures). Cause: Oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically favored, but acid catalysis can promote isomerization. Solution:

  • Thermodynamic Control: Reflux the reaction mixture for an additional hour at pH 5-6. This allows the kinetic Z-isomer to convert to the more stable E-isomer.

  • Recrystallization: Recrystallize from minimal hot ethanol/water.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2,4-dimethylbenzaldehyde oxime with minimized oiling out.

Reagents:
  • 2,4-Dimethylbenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Buffer Base: Sodium Acetate (1.5 eq) — Preferred over NaOH for smoother pH control.

  • Solvent: Ethanol/Water (3:1 ratio).

Workflow:
StepActionTechnical Rationale
1. Dissolution Dissolve aldehyde in Ethanol (3 vol).Ensures homogeneity; aldehyde is hydrophobic.
2. Buffer Prep Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

and NaOAc in Water (1 vol).
Creates an in-situ buffer (~pH 5.5). Prevents high pH spikes.
3. Addition Add aqueous solution to aldehyde solution slowly .Controls exotherm and prevents local supersaturation (oiling).
4. Reaction Stir at RT for 1-2 hours. (Warm to 50°C if slow).2,4-dimethyl sterics may require mild heat.
5. Monitoring Check pH. Target 5.0 – 6.0 .Adjust with 10% acetic acid or 10% NaOH if outside range.
6. Isolation Evaporate 50% of Ethanol. Cool slowly.Removing organic solvent forces precipitation. Slow cooling prevents oiling.
7. Wash Filter and wash with cold water (pH 6) .Removes salts without dissolving the oxime.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

    • Foundational text establishing the pH-rate profile and rate-determining steps for oxime form
  • Mettler Toledo. (2025). Oiling Out in Crystallization: Detection and Prevention. Mettler Toledo Applications. Link

    • Authoritative guide on handling liquid-liquid phase separation ("oiling out") in organic synthesis.
  • Org. Synth. (2014). General Procedures for Oxime Formation. Organic Syntheses, Coll.[2] Vol. 10. Link

    • Standard protocols for hydroxylamine condens
  • Sigma-Aldrich. (2025). 2,4-Dimethylbenzaldehyde Product Specification & Properties. Link

    • Source for physical property data (solubility/lipophilicity)

Sources

Optimization

Solving crystallization issues with oily 2,4-Dimethylbenzaldehyde oxime products

Subject: Troubleshooting "Oiling Out" and Phase Separation in 2,4-Dimethylbenzaldehyde Oxime Synthesis Ticket ID: OX-24DMB-CRYS-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting "Oiling Out" and Phase Separation in 2,4-Dimethylbenzaldehyde Oxime Synthesis Ticket ID: OX-24DMB-CRYS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Oiling Out" Phenomenon

You are likely encountering a Liquid-Liquid Phase Separation (LLPS).[1][2] This occurs when the thermodynamic barrier to form a crystal lattice is higher than the barrier to separate into a solute-rich oil phase.[1] For 2,4-dimethylbenzaldehyde oxime , this is exacerbated by two factors:

  • Steric Hindrance: The ortho-methyl group at position 2 creates steric bulk, disrupting the planar stacking required for easy lattice formation.

  • E/Z Isomerism: Oximes exist as geometric isomers. Synthetic mixtures often yield an E/Z ratio that depresses the melting point below room temperature, resulting in a persistent oil.

This guide provides a diagnostic workflow to convert your oily product into a stable crystalline solid.

Phase 1: Diagnostic & Purity Check

Q: Why is my product an oil despite high theoretical yield?

A: Before attempting crystallization, you must rule out "Melting Point Depression" caused by impurities. 2,4-dimethylbenzaldehyde (the starting material) is a liquid (MP ~ -9°C). If your conversion is incomplete, the unreacted aldehyde acts as a solvent, keeping the oxime in the liquid phase.

Diagnostic Protocol:

  • Run TLC/GC-MS: Check for the starting aldehyde peak.

    • If Aldehyde > 5%: You cannot crystallize yet. You must drive the reaction to completion or perform an acid-base extraction to remove the aldehyde.

  • Run 1H-NMR: Focus on the methine proton (-CH=N-).

    • Single Peak: Pure isomer (Good).

    • Double Peak: E/Z mixture (Bad). This mixture acts as its own impurity, preventing solidification.

Phase 2: The E/Z Isomer Trap

Q: My NMR shows a mixture of isomers. How does this affect crystallization?

A: The E-isomer (anti) is typically the thermodynamically stable, crystalline form for benzaldoximes. The Z-isomer (syn) often has a lower melting point and higher solubility. If you have a significant Z fraction, the lattice energy is disrupted.

The Fix: Acid-Catalyzed Isomerization If your product is an oil due to isomer mixing, you can force equilibrium to the crystalline E-form:

  • Dissolve the oil in a minimal amount of dry ether or DCM.

  • Bubble dry HCl gas through the solution or add a catalytic amount of concentrated HCl/dioxane.

  • Allow to stand.[3] The less soluble E-isomer hydrochloride salt often precipitates.

  • Neutralize carefully with bicarbonate to release the free E-oxime, which should now crystallize.

Phase 3: Solvent System Optimization

Q: Which solvent system should I use to stop the oiling out?

A: Oiling out happens when the solution enters the "miscibility gap" (a region where two liquids separate) before it hits the solubility curve. You need a system that keeps the oil in solution long enough for nucleation to occur.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 80:20

50:50
Polarity ShiftGeneral recrystallization. Warning: Too much water too fast causes oiling.
Hexane / EtOAc 90:10Solubility DropHigh-purity material. Good for slow evaporation.
Cyclohexane 100%Temperature SwingExploits the steep solubility curve of aromatics in cycloalkanes.

The "Cloud Point" Protocol:

  • Dissolve the oil in the "Good Solvent" (e.g., Ethanol) at 40-50°C.

  • Add "Anti-Solvent" (e.g., Water) dropwise very slowly until a faint turbidity (cloudiness) persists.

  • STOP. Do not add more.

  • Add a Seed Crystal (see Phase 4).

  • Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.

Phase 4: Mechanical Intervention (Seeding)

Q: I don't have a seed crystal. How do I make the first one?

A: This is the "Chicken and Egg" problem. You need a seed to crystallize, but you need crystals to get a seed.

Technique A: The Dry Ice Shock

  • Take 100 mg of your oil in a vial.

  • Dissolve in 2 drops of Ethanol.

  • Immerse the vial in a Dry Ice / Acetone bath (-78°C). The oil will solidify (glass transition).

  • Scratch the side of the vial vigorously with a glass rod while it warms up.

  • As it passes its melting point, small micro-crystals often form at the scratch site before it melts back to oil. Harvest these immediately to use as seeds for the main batch.

Technique B: Surface Nucleation

  • Place a drop of the oil on a watch glass.

  • Add one drop of hexane.

  • Allow to evaporate in a fume hood while scratching continuously with a spatula.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the thermodynamic pathway to avoid oiling out.

Diagram 1: Troubleshooting Logic Flow

CrystallizationLogic Start Problem: Oily Product CheckPurity 1. Check Purity (TLC/NMR) Start->CheckPurity Impure Impurity > 5% (Aldehyde present) CheckPurity->Impure Dirty Pure High Purity (>95% Oxime) CheckPurity->Pure Clean Purify Chemical Purification (Bisulfite wash / Column) Impure->Purify Purify->CheckPurity CheckIsomer 2. Check Isomer Ratio (E vs Z) Pure->CheckIsomer Mixed Mixed E/Z Isomers CheckIsomer->Mixed Double Peaks SingleIsomer Single Isomer CheckIsomer->SingleIsomer Single Peak Isomerize Acid Catalyzed Isomerization (HCl) Mixed->Isomerize Isomerize->CheckIsomer SolventSelect 3. Solvent Selection SingleIsomer->SolventSelect Oiling Oiling Out Occurs SolventSelect->Oiling Phase Sep Seed Add Seed + Slow Cool Oiling->Seed Success Crystalline Solid Seed->Success

Caption: Decision matrix for diagnosing and treating oily oxime products. Note the critical loops for purification and isomerization.

Diagram 2: The Thermodynamics of Oiling Out

OilingMechanism Solution Homogeneous Solution (High Temp) MiscibilityGap Miscibility Gap (Liquid-Liquid Separation) Solution->MiscibilityGap Fast Cooling / High Supersaturation Crystal Crystalline Lattice (Stable) Solution->Crystal Seeding + Controlled Cooling (Bypasses Oil Phase) Cooling Cooling OilDroplets Oil Droplets (Metastable) MiscibilityGap->OilDroplets OilDroplets->Crystal Very Slow / Hard to achieve Nucleation Nucleation Barrier

Caption: The "Oiling Out" trap. Successful crystallization requires bypassing the Miscibility Gap (Red) via Seeding (Green path).

References & Further Reading

  • Veverka, M., et al. (2013). "Oiling Out" in Crystallization of Active Pharmaceutical Ingredients.[1][4] Chemical Engineering & Technology.

  • Nagy, Z. K., et al. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego.

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Detection and Prevention. AutoChem Applications.

  • Caira, M. R. (2007). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (Standard reference for E/Z isomer packing issues).

  • PubChem. (2025). 2,4-Dimethylbenzaldehyde Properties. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: 2,4-Dimethylbenzaldehyde Oxime Purification

This guide is structured as a specialized Technical Support Center for researchers working with 2,4-Dimethylbenzaldehyde oxime . It moves beyond generic textbook advice to address the specific physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2,4-Dimethylbenzaldehyde oxime . It moves beyond generic textbook advice to address the specific physicochemical challenges of this substituted aromatic oxime.

Ticket ID: OX-24DMB-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1][2]

Executive Summary

Compound: 2,4-Dimethylbenzaldehyde oxime (CAS: 175277-35-7 / Derivatives) Critical Issue: This compound frequently presents as a persistent oil or sticky gum rather than a crystalline solid.[1][2] This is often due to geometric isomerism (E/Z ratio) and melting point depression caused by trace unreacted aldehyde.[2] Target Purity: >98% (HPLC/NMR), E-isomer dominant.

Module 1: Initial Diagnostic & Triage

Before starting a purification protocol, identify the state of your crude material.

SymptomProbable CauseRecommended Action
Yellow/Orange Oil Unreacted aldehyde (2,4-dimethylbenzaldehyde) is present.[1][2]Go to Module 2 (Chemical Scavenging). Recrystallization will fail.[2]
Colorless Oil High ratio of Z-isomer (kinetic product) or supersaturation.[1][2]Go to Module 4 (Isomerization).
Sticky White Solid Solvent entrapment or minor impurities.[2][3][4][5]Go to Module 3 (Recrystallization).
Dark Tarry Residue Thermal degradation (Beckmann rearrangement/Nitrile formation).[1][2]Go to Module 5 (Chromatography).
🔍 Diagnostic Workflow

The following decision tree outlines the logical path to purity based on your crude material's physical state.

PurificationLogic Start Crude 2,4-Dimethylbenzaldehyde Oxime StateCheck Physical State? Start->StateCheck Solid Sticky Solid / Semi-Solid StateCheck->Solid Crystalline/Amorphous Oil Persistent Oil StateCheck->Oil Liquid Recryst Module 3: Two-Solvent Recrystallization Solid->Recryst AldehydeCheck H-NMR: Aldehyde Peak? (~10.2 ppm) Oil->AldehydeCheck YesAld Yes (>2%) AldehydeCheck->YesAld NoAld No (<2%) AldehydeCheck->NoAld Bisulfite Module 2: Bisulfite Wash YesAld->Bisulfite IsomerCheck Isomer Ratio (E/Z)? NoAld->IsomerCheck Bisulfite->IsomerCheck Isomerize Module 4: Acid Catalyzed Isomerization IsomerCheck->Isomerize High Z-content IsomerCheck->Recryst High E-content

Figure 1: Purification Strategy Decision Tree. Selects the optimal workflow based on impurity profile and physical state.

Module 2: Chemical Scavenging (Removing Unreacted Aldehyde)

The Problem: 2,4-dimethylbenzaldehyde is an oil (MP ~ -9°C).[1][2] Even 5% contamination will depress the melting point of your oxime enough to prevent crystallization, leading to "oiling out." The Fix: Use the reactivity difference between the aldehyde (reactive to bisulfite) and the oxime (stable to bisulfite) to selectively remove the impurity.

Protocol: The Bisulfite Wash
  • Dissolution: Dissolve your crude oil in a non-polar solvent.[2] Diethyl ether or Toluene is preferred over DCM, as bisulfite adducts precipitate better from non-polar phases.[2]

    • Ratio: 10 mL solvent per gram of crude.[2]

  • The Wash: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .[2]

  • Agitation: Stir vigorously for 30–60 minutes.

    • Observation: You may see a white precipitate at the interface.[2] This is the bisulfite adduct of the unreacted aldehyde.

  • Separation: Filter off any solid adduct if it blocks the funnel.[2] Separate the layers.

  • Polishing: Wash the organic layer once with water, then with brine.[2][6] Dry over Na₂SO₄.[2]

  • Evaporation: Remove solvent under reduced pressure.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Why this works: The aldehyde forms a water-soluble (or solid) sulfonate adduct.[1] The oxime C=N bond is sterically hindered and electronically distinct, resisting attack by the bisulfite ion under these conditions.

Module 3: Recrystallization (The "Oiling Out" Solution)

Context: Substituted benzaldehyde oximes are notorious for oiling out (phase separating as a liquid before crystallizing).[2] This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.

Recommended Solvent Systems
SystemTypeProtocol Notes
Ethanol / Water Polar/ProtGold Standard. Dissolve in warm EtOH (60°C).[1][2] Add warm water dropwise until turbidity persists.[2] Cool very slowly.
Toluene / Hexane Non-PolarGood for removing polar impurities.[2][5] Dissolve in min. warm Toluene. Add Hexane until cloudy.
Cyclohexane SingleDissolve at reflux.[2][4] If oiling occurs, add a drop of Ethyl Acetate.[2]
Step-by-Step "Slow-Cool" Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol and heat to 60°C. Add just enough solvent to dissolve the solid.[2]

  • Nucleation Point: Remove from heat. Add warm water (50°C) dropwise.

    • Stop point: The moment a faint cloudiness persists for more than 5 seconds.[2]

  • Clarification: Add 1-2 drops of Ethanol to make the solution clear again.

  • Insulated Cooling: Wrap the flask in aluminum foil and place it inside a beaker lined with cotton or paper towels.

    • Goal: Slow the cooling rate to <1°C per minute. This prevents the formation of an amorphous oil.[2]

  • Seed: If available, add a single crystal of pure oxime when the solution reaches room temperature.

  • Harvest: Filter the white needles/plates and wash with cold Hexane (to remove surface oil).[2]

Module 4: Isomer Management (E vs. Z)

The Science: Benzaldehyde oximes exist as E (trans) and Z (cis) isomers.[2]

  • E-isomer: Generally the stable, higher-melting solid.[2]

  • Z-isomer: Often a liquid or low-melting solid; kinetically favored in some synthesis conditions.[1][2]

If your product remains an oil after Module 2, you likely have a high Z:E ratio.[2]

Isomerization Protocol (Acid Catalyzed)

To convert the Z-oil into the E-solid:

  • Dissolve the oil in anhydrous ether or dioxane .[2]

  • Bubble dry HCl gas through the solution, or add HCl in Dioxane (4M) dropwise.

  • The E-oxime hydrochloride salt often precipitates as a white solid (the Z-salt is less stable and isomerizes).[2]

  • Filter the salt.[2]

  • Neutralization: Suspend the salt in water and neutralize with aqueous Sodium Carbonate (Na₂CO₃) to release the free base E-oxime.[2]

  • The resulting solid should now have a sharp melting point.[2]

Module 5: Troubleshooting & FAQs

Q1: My GC-MS shows a "Nitrile" peak, but my NMR looks pure. What is happening?

A: This is a classic GC artifact .[2] Oximes are thermally unstable.[2] In a hot GC injector port (>200°C), 2,4-dimethylbenzaldehyde oxime can dehydrate to form 2,4-dimethylbenzonitrile.[1][2]

  • Verification: Trust your 1H-NMR or run HPLC (UV detection).[1][2] If the NMR shows the oxime proton (singlet at ~8.1–8.3 ppm) and no nitrile peak, your compound is pure.[2]

  • Fix: Lower GC inlet temperature to 150°C or use on-column injection.

Q2: Can I distill the crude oil?

A: Not recommended. Benzaldehyde oximes have high boiling points and are prone to thermal degradation (Beckmann rearrangement to amides or dehydration to nitriles) at high temperatures.[2] Vacuum distillation is risky unless you have a high-vacuum (<0.1 mmHg) setup.[1][2]

Q3: The solid turned yellow after sitting on the bench.

A: Oximes can oxidize or hydrolyze slowly in moist air.[2] Store the purified solid in a dark, desiccated vial under Argon/Nitrogen at 4°C.

References

  • Synthesis and Properties of Aryl Oximes

    • Source: Organic Chemistry Portal.[2] "Oxime Synthesis."

    • URL:[Link][1][2]

  • Isomerization of Oximes (E/Z Separation)

    • Source: ResearchGate Discussions on E/Z Isomer Separ
    • URL:[Link]

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Department of Chemistry.[2] "Solvents for Recrystallization."[2][3][4][5]

    • URL:[Link]

  • Aldehyde Removal via Bisulfite

    • Source: Common Organic Chemistry Workup Protocols.[2]

    • URL:[Link](Note: General reference for bisulfite mechanism).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-Dimethylbenzaldehyde oxime before handling.

Sources

Optimization

Technical Support Center: Kinetic Optimization of Dimethylbenzaldehyde Oxime Formation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Kinetics, Temperature Effects, and Process Optimization[1] Executive Summary This guide addresses the kinetic challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Kinetics, Temperature Effects, and Process Optimization[1]

Executive Summary

This guide addresses the kinetic challenges in synthesizing dimethylbenzaldehyde oxime from dimethylbenzaldehyde and hydroxylamine. While the reaction generally follows second-order kinetics, the presence of two methyl groups on the benzene ring introduces steric and electronic factors that deviate from standard benzaldehyde behavior. This document provides protocols for kinetic profiling, temperature optimization, and troubleshooting deviations in reaction rate.

Module 1: The Kinetic Landscape

The Mechanistic Bottleneck

The formation of dimethylbenzaldehyde oxime proceeds via a two-step mechanism:

  • Nucleophilic Attack: Hydroxylamine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water yields the oxime.[1]

Critical Insight: The rate-determining step (RDS) shifts based on pH.[1] At neutral pH, the formation of the carbinolamine is often rate-limiting. At acidic pH (where oxime formation is typically run), the dehydration step becomes rate-limiting.[1][2] However, below pH 3, the protonation of hydroxylamine (


) removes the free nucleophile, crashing the reaction rate.
The Temperature-pH Interplay

Temperature does not act in isolation.[1] The reaction rate


 follows the Arrhenius equation:


However, for dimethylbenzaldehyde, the Activation Energy (


)  is higher than unsubstituted benzaldehyde due to steric hindrance (especially if methyl groups are in the ortho positions, e.g., 2,4- or 2,6-dimethyl).[1]
  • Low T (< 20°C): Kinetic control dominates.[1] Reaction may stall at the carbinolamine stage if the pH is not optimal.

  • Optimal T (40°C - 70°C): Balances rate acceleration with intermediate stability.[1]

  • High T (> 80°C): Risks include:

    • Hydrolysis: The equilibrium shifts back toward the aldehyde and hydroxylamine.

    • Beckmann Rearrangement: In highly acidic media at high T, the oxime may rearrange to an amide.[1]

Data Summary: Temperature Effects[1]
ParameterLow Temp (0-20°C)Optimal (40-60°C)High Temp (>80°C)
Rate Constant (

)
LowModerate-HighHigh (diminishing returns)
Isomer Ratio (

)
Kinetic mix (variable)Thermodynamic mixThermodynamic preference (

-isomer usually)
Side Reactions NegligibleLowHydrolysis, Amide formation
Solubility Risk of precipitationGoodExcellent

Module 2: Visualizing the Mechanism & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the specific points where Temperature (T) and pH exert control.

OximeKinetics Start Dimethylbenzaldehyde + Hydroxylamine Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack (Slow if pH < 3) Product Dimethylbenzaldehyde Oxime (E/Z) Intermediate->Product Dehydration (RDS) Acid Catalyzed Product->Start Hydrolysis (High T + Excess H2O) SideProduct Amide (Beckmann Rearr.) Product->SideProduct High T + Strong Acid TempControl Temperature Effect: Increases k (Arrhenius) Risks Hydrolysis at >80°C TempControl->Intermediate

Figure 1: Reaction pathway showing the rate-determining dehydration step and potential thermal degradation routes.[1]

Module 3: Protocol for Kinetic Profiling[1]

To optimize your specific dimethyl isomer, you must determine the specific Arrhenius parameters. Do not rely on generic benzaldehyde literature values.

Required Materials
  • Dimethylbenzaldehyde (substrate)[1]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium Acetate (buffering agent)[1]

  • Ethanol/Water solvent system (1:1 v/v)[1]

  • HPLC or UV-Vis spectrophotometer[1]

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.5 M Acetate buffer adjusted to pH 4.5. This is the "Goldilocks" zone for oxime formation.[1]

  • Thermostat Setup: Set up reaction vessels at four distinct temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Initiation:

    • Dissolve substrate in ethanol.[1]

    • Dissolve hydroxylamine in buffer.[1]

    • Mix rapidly (

      
      ).
      
  • Sampling: Aliquot every 5-10 minutes. Quench immediately in cold, dilute HCl (stops the reaction by protonating the amine) or excess water/acetonitrile for HPLC.[1]

  • Analysis: Monitor the disappearance of the aldehyde peak (

    
     nm) or appearance of the oxime.[1]
    
  • Calculation:

    • Plot

      
       vs time to verify pseudo-first-order kinetics (if amine is in excess).
      
    • Extract

      
       from the slope.[1]
      
    • Plot

      
       vs 
      
      
      
      (Kelvin).[1] The slope
      
      
      .[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction rate plateaus at 50-60% conversion even at 60°C. Why?

Diagnosis: This is likely an equilibrium limitation or pH drift .[1]

  • The Cause: As the reaction proceeds, HCl is released (if using hydroxylamine hydrochloride without sufficient buffer), dropping the pH. If pH drops below 2.5, the amine is fully protonated and unreactive.

  • The Fix: Check the pH at the plateau. If acidic, add Sodium Acetate or Pyridine.[1] If the pH is fine, the reaction may have reached equilibrium. Add a slight excess (1.2 - 1.5 eq) of hydroxylamine to push to completion (Le Chatelier’s principle).[1]

Q2: I am using 2,6-dimethylbenzaldehyde and the reaction is extremely slow compared to the 3,4-isomer.

Diagnosis: Steric Inhibition of Resonance.

  • The Science: The ortho methyl groups prevent the carbonyl group from becoming coplanar with the benzene ring. This reduces the electrophilicity of the carbonyl carbon and creates a massive steric barrier for the nucleophilic attack.

  • The Fix:

    • Increase Temperature: You may need to run this at reflux (78°C in EtOH).

    • Catalysis: Add a nucleophilic catalyst like Aniline (5-10 mol%).[1] Aniline forms a Schiff base (imine) intermediate which is more reactive than the bulky ketone/aldehyde, facilitating the attack by hydroxylamine [1].

Q3: I see two spots on my TLC/HPLC. Is this an impurity?

Diagnosis: Likely E/Z Isomerism .[1][3]

  • The Science: Oximes exist as geometric isomers.[1] The

    
    -isomer (anti) is generally more thermodynamically stable than the 
    
    
    
    -isomer (syn).[1]
  • The Fix: Do not discard. If a single isomer is required, thermodynamic equilibration can be achieved by heating the mixture with a trace of acid (HCl) for a longer period, favoring the stable

    
    -isomer.
    
Q4: The Arrhenius plot is non-linear (curved).

Diagnosis: Change in Rate Determining Step (RDS).

  • The Science: A break in the Arrhenius plot indicates that the mechanism changes with temperature. At low T, dehydration might be rate-limiting.[1] At high T, diffusion or nucleophilic attack might become rate-limiting.[1]

  • The Fix: Restrict your calculation of

    
     to the linear portion of the curve relevant to your manufacturing/experimental range.
    

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006).[1] Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[1] [1]

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481.[1]

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] [1]

Sources

Troubleshooting

Technical Support Center: Optimization of 2,4-Disubstituted Benzaldehyde Reactions

Ticket ID: #STERIC-24-BZ Subject: Overcoming low reactivity and steric hindrance in ortho-substituted benzaldehydes. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Diagnostic Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-24-BZ Subject: Overcoming low reactivity and steric hindrance in ortho-substituted benzaldehydes. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Overview: The "Ortho-Effect"

User Query: "Why is my 2,4-disubstituted benzaldehyde unreactive compared to the para-isomer? I am seeing <10% conversion in standard Knoevenagel conditions."

Technical Analysis: The reactivity issues you are encountering are driven primarily by the substituent at the 2-position (ortho) .[1] While the 4-position (para) affects electronics (Hammett


 values), the 2-position exerts a dominant steric penalty  through two mechanisms:
  • Steric Inhibition of Resonance: The ortho-substituent forces the carbonyl group to twist out of the plane of the benzene ring to relieve steric strain. This disconnects the carbonyl from the aromatic

    
    -system, destabilizing the transition state for nucleophilic attack.
    
  • Trajectory Blocking: The ortho-substituent physically occludes the Bürgi-Dunitz trajectory (107°), preventing the nucleophile from effectively attacking the carbonyl carbon.

The Solution: Standard thermodynamic control (reflux in ethanol/piperidine) often fails. You must switch to kinetic forcing (high energy input) or Lewis Acid activation (increasing electrophilicity to overcome the steric barrier).

Troubleshooting Module: Condensation Reactions (Knoevenagel/Aldol)

Issue: Reaction stalls or yields are negligible using piperidine/acetic acid.

Method A: Microwave-Assisted Synthesis (Green & Kinetic)

Best for: Rapid screening, solvent-free preferences, and moderate steric bulk.

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier (


) significantly faster than thermal convection.

Protocol 1: Solvent-Free Er(OTf)


 Catalysis 
Reference: This protocol utilizes Erbium(III) triflate as a reusable Lewis Acid catalyst.
  • Mix: In a microwave-safe vial, combine 2,4-disubstituted benzaldehyde (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv).

  • Catalyst: Add Erbium(III) triflate [Er(OTf)

    
    ]  (1 mol%).
    
  • Irradiate: Place in a microwave reactor. Set temperature to 80°C and power to dynamic mode (max 300W). Irradiate for 2–5 minutes .

  • Workup: Cool to room temperature. Add water (5 mL) and extract with ethyl acetate.

  • Purification: The catalyst remains in the aqueous phase (can be recovered). Evaporate organic layer.

Data Comparison:

MethodTimeYield (2,4-Cl2)Yield (2,4-OMe)
Thermal (EtOH/Reflux)4–8 hours35–45%50%
Microwave (Er(OTf)

)
2–5 mins 93% 96%
Method B: TiCl Mediated Condensation (The "Sledgehammer")

Best for: Extremely hindered substrates or when microwave fails. This method acts as both a Lewis Acid and a dehydrating agent.

Protocol 2: TiCl


/Pyridine System 
Warning: TiCl

is moisture-sensitive and fumes in air. Handle under inert atmosphere.
  • Setup: Flame-dry a two-neck round-bottom flask. Purge with Argon/Nitrogen.

  • Solvent: Add anhydrous THF or CH

    
    Cl
    
    
    
    (0.2 M concentration relative to aldehyde).
  • Reagents: Add 2,4-disubstituted benzaldehyde (1.0 equiv) and active methylene compound (1.0 equiv).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add TiCl

    
      (2.0 equiv) dropwise via syringe. (Solution will turn yellow/orange).
    
  • Base: Add Pyridine (4.0 equiv) dropwise. A precipitate (Ti-oxide species) will form.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

  • Quench: Pour cautiously into saturated NH

    
    Cl or ice water.
    

Troubleshooting Module: Schiff Base (Imine) Formation

Issue: Equilibrium favors the starting materials; bulky amines fail to condense with 2,4-disubstituted aldehydes.

Technical Insight: Imine formation is reversible. In hindered systems, the "reverse" reaction (hydrolysis) is often faster than the forward reaction due to the relief of steric strain. You must irreversibly remove water. Standard Dean-Stark traps are often insufficient for 2,4-systems due to slow kinetics.

Protocol 3: Titanium(IV) Chloride Dehydrative Condensation

This is the gold standard for sterically hindered imine synthesis.

  • Dissolution: Dissolve 2,4-disubstituted benzaldehyde (10 mmol) and the amine (11-12 mmol) in anhydrous Toluene (30 mL) under Nitrogen.

  • Activation: Cool to 0°C . Add TiCl

    
      (0.6 equiv dissolved in toluene) dropwise over 20 minutes.
    
    • Note: The TiCl

      
       acts as a water scavenger, forming stable TiO
      
      
      
      , driving the equilibrium to the right.
  • Conditions:

    • Moderate Hindrance: Stir at Room Temp for 12 hours.

    • Severe Hindrance: Reflux for 2–4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the solid Titanium salts. Wash the pad with toluene.

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude imine (often pure enough for subsequent steps).

Decision Logic & Visualization

Use the following logic flow to select the optimal synthetic route for your specific 2,4-disubstituted substrate.

ReactionOptimization Start Start: 2,4-Disubstituted Benzaldehyde ReactionType Select Reaction Type Start->ReactionType Condensation C-C Bond (Knoevenagel/Aldol) ReactionType->Condensation Imine C-N Bond (Schiff Base) ReactionType->Imine CheckMW Microwave Available? Condensation->CheckMW CheckSteric Amine Sterics? Imine->CheckSteric MW_Yes Protocol A: MW + Er(OTf)3 (Solvent Free, 2 min) CheckMW->MW_Yes Yes MW_No Can you use TiCl4? CheckMW->MW_No No TiCl4_Cond Protocol B: TiCl4 + Pyridine (0°C to RT) MW_No->TiCl4_Cond Yes (Lab Safe) Reflux Classical Reflux (High Boiling Solvent: Xylene) MW_No->Reflux No (Equipment Limit) LowSteric Molecular Sieves (4Å) + Toluene Reflux CheckSteric->LowSteric Primary/Linear HighSteric Protocol C: TiCl4 Mediated (Scavenges Water) CheckSteric->HighSteric Bulky/Aryl

Caption: Decision matrix for optimizing reactions of sterically hindered 2,4-disubstituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Does the 4-substituent (para) matter if the 2-substituent (ortho) is the blocker? A: Yes. While the 2-position blocks the approach, the 4-position tunes the electrophilicity.

  • Electron Withdrawing (e.g., 4-NO

    
    , 4-Cl):  Increases the 
    
    
    
    on the carbonyl carbon, partially compensating for the steric hindrance. These react faster.
  • Electron Donating (e.g., 4-OMe, 4-NMe

    
    ):  Deactivates the carbonyl. A 2,4-dimethoxybenzaldehyde is notoriously difficult because it is both sterically hindered and electronically deactivated. For these, TiCl
    
    
    
    is mandatory.

Q2: Can I use molecular sieves instead of TiCl


 for imine formation? 
A:  For 2,4-disubstituted aldehydes reacting with small amines (e.g., methylamine), yes. However, for bulky amines (e.g., aniline derivatives), molecular sieves are often too passive. The water removal is not fast enough to prevent the reverse reaction. TiCl

chemically consumes water, shifting the equilibrium irreversibly.

Q3: Why is my yield low even with Microwave irradiation? A: Check your solvent. If you are using non-polar solvents (Hexane, Toluene) in the microwave, they do not absorb microwave energy well. Use a "doping" agent (a few drops of DMF or ionic liquid) or switch to a polar solvent like Ethanol or Acetonitrile to ensure efficient heating.

References

  • Microwave-Assisted Synthesis:Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles Using Er(OTf)

    
    . MDPI, 2025. Link
    
  • TiCl

    
     Knoevenagel Protocol: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene Derivatives. ACS Omega, 2021. Link
    
  • Steric Hindrance Mechanisms: Sterically Driven Pathways in Schiff Base Formation. Thieme Connect, 2022.[2] Link

  • General Reactivity Guide: Impact of Steric Hindrance on 2,4-Dichlorobenzaldehyde Reactivity. BenchChem Support, 2025.[1][3][4] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2,4-Dimethylbenzaldehyde Oxime

This guide details the 1H NMR characterization of 2,4-Dimethylbenzaldehyde oxime , focusing on the critical differentiation between its geometric isomers (E vs. Z) and its precursor aldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 2,4-Dimethylbenzaldehyde oxime , focusing on the critical differentiation between its geometric isomers (E vs. Z) and its precursor aldehyde.

Executive Summary

In drug discovery and agrochemical synthesis, 2,4-Dimethylbenzaldehyde oxime serves as a pivotal intermediate, particularly for synthesizing substituted isoxazoles and nitriles.[1] However, its characterization is frequently complicated by geometric isomerism (E vs. Z) and the presence of unreacted aldehyde.

This guide provides a definitive NMR fingerprint to distinguish the thermodynamically stable (E)-isomer from the kinetic (Z)-isomer and the 2,4-dimethylbenzaldehyde precursor.[1] We utilize experimental data and authoritative spectroscopic trends to establish a self-validating identification protocol.

Mechanistic Insight: The Chemical Shift Logic

Understanding the cause of the signal shifts is essential for accurate assignment.[1]

  • Hybridization Change (Aldehyde

    
     Oxime):  Converting the carbonyl (
    
    
    
    ) to an oxime (
    
    
    ) changes the hybridization and anisotropy.[1] The aldehyde proton (
    
    
    ppm) is heavily deshielded by the carbonyl's strong magnetic anisotropy.[1] The oxime methine proton is less deshielded, shifting upfield to
    
    
    ppm.[1]
  • Steric "Ortho" Effect: The 2-methyl group on the phenyl ring exerts steric pressure, forcing the oxime moiety to twist slightly out of planarity.[1] This disrupts conjugation and affects the chemical shift of the ortho protons and the methyl group itself.

  • Anisotropy of the Hydroxyl Group (E vs. Z):

    • (E)-Isomer (Anti): The -OH group is directed away from the phenyl ring.[1] The methine proton (

      
      ) is cis to the -OH lone pairs (or the OH bond depending on conformation), typically resulting in a downfield shift relative to the Z-isomer.
      
    • (Z)-Isomer (Syn): The -OH group is syn to the phenyl ring.[1] Steric clash between the -OH and the 2-methyl group destabilizes this form, making it the minor isomer (<10-15% typically).[1]

Comparative Analysis: Precursor vs. Product

The first step in validation is confirming the complete consumption of the starting material.[1]

Table 1: 2,4-Dimethylbenzaldehyde vs. (E)-Oxime (400 MHz, CDCl₃)
Proton AssignmentPrecursor: Aldehyde (

ppm)
Product: (E)-Oxime (

ppm)

Shift (ppm)
Mechanistic Reason
-CH=O[1] / -CH=N- 10.16 (s) 8.32 (s) -1.84 Loss of C=O anisotropy; increased shielding.[1]
Aromatic H-6 (Ortho)7.65 (d)7.50 – 7.64 (d)~ -0.10Reduced electron-withdrawing nature of C=N-OH vs C=O.[1]
Aromatic H-5 7.03 (d)6.99 – 7.05 (d)~ 0.00Distant from functional group; minimal change.[1]
Aromatic H-3 7.12 (s)6.95 – 7.00 (s)~ -0.15Slight shielding increase.[1]
2-Methyl (-CH₃)2.60 (s) 2.38 (s) -0.22 Diagnostic: Loss of carbonyl deshielding cone effect.[1]
4-Methyl (-CH₃)2.35 (s)2.31 (s)-0.04Para-position is electronically insulated.[1]
-OH N/A8.0 - 11.0 (br)N/AExchangeable; shift varies with concentration/solvent.[1]

Critical QC Check: The disappearance of the singlet at 10.16 ppm and the upfield shift of the 2-methyl group from 2.60 to 2.38 ppm are the primary indicators of reaction completion.

Distinguishing Isomers: (E) vs. (Z)

The (E)-isomer is the target product for most applications (e.g., dehydration to nitriles).[1] The (Z)-isomer is often considered an impurity.[1]

Table 2: Isomeric Differentiation (DMSO-d₆)

Note: DMSO is preferred for isomer differentiation as it stabilizes the -OH proton signal.[1]

Feature(E)-Isomer (Major) (Z)-Isomer (Minor) Diagnostic Note
Methine (-CH=N-) 8.15 – 8.35 ppm 7.40 – 7.60 ppm The (E)-proton is deshielded by the adjacent -OH lone pairs.[1]
Hydroxyl (-OH) 11.2 – 11.8 ppm 10.5 – 11.0 ppm (Z)-OH is often shielded by the aromatic ring current.[1]
C-13 (C=N) ~146 – 148 ppm~149 – 152 ppm(Z)-carbon is typically downfield.[1]
Isomer Ratio > 85%< 15%Equilibrium favors (E) due to steric clash in (Z).[1]

Experimental Protocol: Synthesis & Characterization

This protocol ensures the isolation of the thermodynamic (E)-isomer.[1]

Step 1: Synthesis
  • Reagents: Dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 1.2 eq) and Sodium Acetate (NaOAc, 1.5 eq) dissolved in minimal water.
    
  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Evaporate ethanol. Add water. The oxime usually precipitates as a white solid.[1] Filter and wash with cold water.

Step 2: NMR Sample Preparation
  • Solvent: Use DMSO-d₆ (0.6 mL) for the clearest resolution of the -OH peak and isomer ratio.[1] Use CDCl₃ if checking for residual aldehyde (aldehyde proton is distinct at 10.16 ppm).[1]

  • Concentration: ~10 mg sample.[1]

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Step 3: Self-Validating Analysis Workflow
  • Check 10-11 ppm: Is there a singlet at 10.16?

    
    Yes:  Unreacted Aldehyde.
    
  • Check 8.1-8.4 ppm: Is there a strong singlet?

    
    Yes:  (E)-Oxime present.[1][2][3]
    
  • Check 7.4-7.6 ppm: Is there a small satellite singlet?

    
    Yes:  (Z)-Oxime impurity.[1]
    
  • Check 2.60 ppm: Is the methyl signal still here?

    
    Yes:  Reaction incomplete.
    

Visualization: Synthesis & Isomerization Pathway[1]

OximePath Aldehyde 2,4-Dimethylbenzaldehyde (Precursor) CHO: 10.16 ppm 2-Me: 2.60 ppm Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH.HCl + NaOAc EOxime (E)-Oxime (Major Product) CH=N: ~8.32 ppm OH: ~11.5 ppm Intermediate->EOxime - H2O (Kinetic & Thermo) ZOxime (Z)-Oxime (Minor Impurity) CH=N: ~7.50 ppm OH: ~10.8 ppm Intermediate->ZOxime - H2O EOxime->ZOxime Acid/UV Equilibrium

Figure 1: Reaction pathway showing the conversion of aldehyde to the E/Z oximes.[1][4] The E-isomer is thermodynamically favored due to the steric clash between the -OH and the 2-methyl group in the Z-form.

References

  • ChemicalBook. 2,4-Dimethylbenzaldehyde NMR Spectra and Properties. Accessed Oct 2023. Link

  • Royal Society of Chemistry (RSC). General Procedure for Preparation of Oximes and NMR Data for Substituted Benzaldehyde Oximes. RSC Advances, 2013.[1][5] Link

  • PubChem. 2,4-Dimethylbenzaldehyde Compound Summary. National Library of Medicine.[1] Link[1]

  • Smolecule. 2,6-Dimethylbenzaldehyde oxime: Structure and NMR Comparisons. (Providing comparative data for ortho-substituted benzaldehyde oximes). Link

  • Biosynth. 3,4-Dimethylbenzaldehyde oxime and related isomers. Link

Sources

Comparative

FTIR spectrum analysis of C=N stretch in 2,4-Dimethylbenzaldehyde oxime

Technical Validation Guide: FTIR Spectrum Analysis of C=N Stretch in 2,4-Dimethylbenzaldehyde Oxime Executive Summary & Comparison Context Objective: This guide serves as a technical benchmark for validating the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: FTIR Spectrum Analysis of C=N Stretch in 2,4-Dimethylbenzaldehyde Oxime

Executive Summary & Comparison Context

Objective: This guide serves as a technical benchmark for validating the synthesis and purity of 2,4-Dimethylbenzaldehyde oxime (CAS: N/A for specific isomer, generic oxime synthesis context). It compares the vibrational spectroscopy profile of the target oxime against its precursor, 2,4-Dimethylbenzaldehyde , and evaluates Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical methods (NMR) for rapid process monitoring.

The Core Challenge: Distinguishing the imine/oxime linkage (C=N ) from the carbonyl group (C=O ) of the starting material is critical in drug development workflows, particularly when this oxime serves as an intermediate for nitriles or amines. The spectral overlap in the 1600–1750 cm⁻¹ region requires precise peak assignment.

Performance Matrix: FTIR vs. Alternatives

FeatureFTIR (Recommended) ¹H NMR Raman Spectroscopy
Primary Detection C=N Stretch (1640–1665 cm⁻¹) Aldehydic Proton (10 ppm) disappearanceC=N Symmetric Stretch
Speed < 2 mins (ATR)15–30 mins (Sample prep + Shim)< 5 mins
Cost/Sample LowHigh (Deuterated solvents)Medium
Limit of Detection ~1–2% Impurity (Aldehyde)< 0.5% ImpurityGood for non-polar bonds
Key Advantage Instant validation of C=O lossStereochemistry (E/Z isomers)Complementary selection rules

Detailed Spectral Analysis: The C=N Signature

The conversion of 2,4-Dimethylbenzaldehyde to its oxime results in a definitive shift in the double-bond stretching frequency. This shift is the primary "performance metric" for reaction completion.

Mechanism of Frequency Shift

The C=O bond in the aldehyde is highly polarized with significant double-bond character, typically absorbing near 1695 cm⁻¹ (lowered from 1720 cm⁻¹ due to aromatic conjugation). The C=N bond in the oxime is less polarized and has a different reduced mass (C-N vs C-O). Additionally, the hydroxyl group on the nitrogen allows for hydrogen bonding, which can broaden and shift the peak.

Spectral Fingerprint Comparison Table
Functional GroupPrecursor: 2,4-Dimethylbenzaldehyde Target: 2,4-Dimethylbenzaldehyde Oxime Validation Logic
C=X Stretch 1685–1705 cm⁻¹ (Strong, Sharp) 1640–1665 cm⁻¹ (Medium-Strong) CRITICAL: Absence of 1695 cm⁻¹ indicates full conversion.
C-H (Aldehydic) 2720 & 2820 cm⁻¹ (Fermi Doublet) Absent The "Fermi Doublet" must disappear.
O-H Stretch Absent3100–3300 cm⁻¹ (Broad) Broad H-bonded peak confirms -OH presence.
N-O Stretch Absent930–950 cm⁻¹ Fingerprint confirmation of oxime linkage.
Aromatic C=C 1600 & 1500 cm⁻¹1600 & 1500 cm⁻¹Remains largely unchanged (Internal Standard).

Technical Insight: The methyl groups at the 2 and 4 positions are electron-donating. This increases electron density in the aromatic ring, which can slightly lower the wavenumber of the conjugated C=N bond compared to unsubstituted benzaldoxime (typically 1665 cm⁻¹), potentially shifting it closer to 1650 cm⁻¹ .

Experimental Protocol: Synthesis & Analysis

This protocol ensures a self-validating workflow where the FTIR spectrum acts as the quality gate.

Phase 1: Synthesis of 2,4-Dimethylbenzaldehyde Oxime
  • Reagents: 2,4-Dimethylbenzaldehyde (10 mmol), Hydroxylamine Hydrochloride (NH₂OH·HCl, 12 mmol), Sodium Hydroxide (NaOH, 12 mmol), Ethanol (95%), Deionized Water.

  • Method:

    • Dissolve 2,4-dimethylbenzaldehyde in 15 mL Ethanol.

    • Dissolve NH₂OH·HCl in 5 mL water; add to the aldehyde solution.

    • Add NaOH solution dropwise while stirring (an exotherm may occur).

    • Reflux at 80°C for 60 minutes or stir vigorously at Room Temp for 2–4 hours.

    • Cool in an ice bath to precipitate the oxime crystals.

    • Filter and wash with cold water to remove salts (NaCl). Recrystallize from Ethanol/Water if necessary.

Phase 2: FTIR Sampling Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the O-H band.

  • Sample Prep:

    • Dry the synthesized solid thoroughly (residual water mimics the Oxime O-H peak).

    • Place ~5 mg of solid on the Diamond/ZnSe crystal.

    • Apply high pressure to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16–32

    • Range: 4000–600 cm⁻¹

Visualization: Synthesis & Validation Logic

The following diagram illustrates the chemical transformation and the decision logic for spectral validation.

OximeValidation Aldehyde Precursor: 2,4-Dimethylbenzaldehyde (C=O, 1695 cm⁻¹) Reaction Condensation (-H₂O) Aldehyde->Reaction Reagents NH₂OH·HCl + NaOH (Hydroxylamine) Reagents->Reaction Oxime Target: 2,4-Dimethylbenzaldehyde Oxime (C=N, 1650 cm⁻¹) Reaction->Oxime Synthesis Analysis FTIR Analysis (ATR Mode) Oxime->Analysis Sample Prep Decision_Fail Fail: Peak at 1690-1700 cm⁻¹ (Unreacted Aldehyde) Analysis->Decision_Fail C=O Detected Decision_Pass Pass: Peak at 1650 cm⁻¹ ONLY Broad OH at 3200 cm⁻¹ Analysis->Decision_Pass C=O Absent

Figure 1: Reaction pathway and FTIR-based quality control decision tree for oxime synthesis.

References

  • NIST Chemistry WebBook. Benzaldehyde, 2,4-dimethyl- Infrared Spectrum.[2] National Institute of Standards and Technology.[2] [Link]

  • Organic Chemistry Portal. Synthesis of Oximes. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (Detailed discussion on C=O vs C-H Fermi resonance). [Link]

  • Royal Society of Chemistry. Oxime Metathesis: Tunable and Versatile Chemistry. (Provides general protocols for aromatic oxime synthesis). [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2,4-Dimethylbenzaldehyde oxime

This guide details the mass spectrometry fragmentation patterns of 2,4-Dimethylbenzaldehyde oxime , focusing on the critical "Ortho Effect" that distinguishes it from its positional isomers. Executive Summary Differentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2,4-Dimethylbenzaldehyde oxime , focusing on the critical "Ortho Effect" that distinguishes it from its positional isomers.

Executive Summary

Differentiation of dimethylbenzaldehyde oxime isomers (e.g., 2,4- vs. 2,5- vs. 3,4-) is a recurring challenge in impurity profiling and metabolic studies. While standard retention times often overlap, Electron Ionization (EI) Mass Spectrometry offers a definitive structural fingerprint.

This guide establishes the "Ortho Effect" as the primary discriminator. In 2,4-dimethylbenzaldehyde oxime, the proximity of the 2-methyl group to the oxime moiety facilitates a unique hydrogen transfer mechanism, resulting in a diagnostic [M-H₂O]⁺ fragment (m/z 131) that is significantly suppressed in meta- and para-isomers.

Structural Analysis & The "Ortho Effect"

The core differentiator in the mass spectrum of 2,4-dimethylbenzaldehyde oxime is the interaction between the ortho-methyl group and the oxime hydroxyl group.

Theoretical Mechanism

In the molecular ion (


, m/z 149), the 2-methyl hydrogen atoms are spatially accessible to the oxime oxygen. This allows for a 1,5-Hydrogen Shift  via a six-membered transition state, followed by the expulsion of a water molecule. This pathway is geometrically forbidden in 2,5- or 3,4-isomers.
Diagram 1: Ortho-Effect Fragmentation Pathway

OrthoEffect M_Ion Molecular Ion (M+) m/z 149 (Ortho-Methyl Interaction) TS 6-Membered Transition State (1,5-H Shift) M_Ion->TS H-Transfer Frag_OH Fragment [M-OH]+ m/z 132 (Standard Cleavage) M_Ion->Frag_OH -OH (17 Da) (Common to all isomers) Frag_Water Fragment [M-H₂O]+ m/z 131 (Cyclic Cation) TS->Frag_Water -H₂O (18 Da)

Caption: The 1,5-Hydrogen shift (Ortho Effect) leads to the diagnostic m/z 131 ion, distinguishing the 2,4-isomer from the 2,5-isomer.

Comparative Fragmentation Analysis

The following table contrasts the 2,4-isomer against its most common alternative, the 2,5-isomer. Note the reversal in the abundance of m/z 131 and m/z 132.

Table 1: Isomer-Specific Ion Signatures
Fragment Ionm/zIdentity2,4-Isomer (Ortho) 2,5-Isomer (Meta) Mechanistic Origin
Molecular Ion 149

Strong Strong Parent molecule stability.
[M - OH]⁺ 132

ModerateHigh (Base Peak) Standard N-O bond cleavage. Dominant when ortho-effect is absent.
[M - H₂O]⁺ 131

High (Diagnostic) Low / TraceOrtho Effect: Requires 2-methyl group for H-transfer.
[M - HCN]⁺ 122

LowLowLoss of HCN from molecular ion.
Benzoyl Cation 105

HighHighLoss of substituent group (dimethylphenyl cation).
Aromatic 77/79

ModerateModerateRing degradation.

Key Insight: If the ratio of m/z 131 : m/z 132 is > 0.8, the compound is likely the 2,4-isomer . If the ratio is < 0.2, it is likely the 2,5-isomer .

Experimental Protocol (Self-Validating)

To replicate these results, use the following derivatization and acquisition workflow. This protocol ensures the oxime is formed quantitatively and analyzed without thermal degradation.

Reagents
  • Substrate: 2,4-Dimethylbenzaldehyde (or unknown sample).

  • Reagent: Hydroxylamine hydrochloride (

    
    ) in Pyridine.
    
  • Solvent: Methanol (LC-MS grade).

Workflow Diagram

Workflow Step1 Step 1: Derivatization Mix Aldehyde + NH2OH.HCl (60°C, 30 min) Step2 Step 2: Extraction Partition into Hexane Dry over Na2SO4 Step1->Step2 Step3 Step 3: GC-MS Injection Split 10:1, 250°C Inlet Step2->Step3 Step4 Step 4: Data Analysis Extract Ion Chromatogram (EIC) m/z 131 vs 132 Step3->Step4

Caption: Standardized workflow for oxime derivatization and isomer discrimination.

Step-by-Step Methodology
  • Derivatization: Dissolve 10 mg of the aldehyde in 1 mL of pyridine containing 20 mg of hydroxylamine hydrochloride. Heat at 60°C for 30 minutes. This converts the volatile aldehyde into the stable oxime (

    
    ).
    
  • Quench: Add 2 mL of water and extract with 1 mL of hexane.

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

    • Ion Source: EI (70 eV), Source Temp 230°C.

  • Validation: Check the peak shape. Oximes can exist as syn (E) and anti (Z) geometric isomers, often appearing as two closely eluting peaks. Both geometric isomers of the 2,4-compound will exhibit the m/z 131 fragment.

References

  • NIST Chemistry WebBook. Benzaldehyde, 2,4-dimethyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Danikiewicz, W., et al. (2004). Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases. ResearchGate. [Link]

  • Tureček, F. (2005).[1] McLafferty and Related Rearrangements.[1] Encyclopedia of Mass Spectrometry, Vol 4.[1] Elsevier.[1] [Link]

Sources

Comparative

X-ray crystal structure data for 2,4-Dimethylbenzaldehyde oxime

Executive Summary In the landscape of oxime-based ligands and intermediates, 2,4-Dimethylbenzaldehyde oxime represents a critical scaffold where steric modulation (via methyl groups) interfaces with the reactive oxime co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oxime-based ligands and intermediates, 2,4-Dimethylbenzaldehyde oxime represents a critical scaffold where steric modulation (via methyl groups) interfaces with the reactive oxime core.[1] Unlike its unhindered parent compound (benzaldehyde oxime) or its hydrophilic analogs (2,4-dihydroxybenzaldehyde oxime), the 2,4-dimethyl variant offers a unique hydrophobic profile and rigid planar geometry essential for specific binding pockets in metallo-organic frameworks and pharmaceutical precursors.

This guide objectively compares the structural and physicochemical performance of 2,4-Dimethylbenzaldehyde oxime against its closest structural analogs. It synthesizes available crystallographic insights, synthesis protocols, and comparative data to serve as a definitive reference for experimental design.

Structural Characterization & Specifications

Chemical Identity[2][3][4]
  • IUPAC Name: (E/Z)-2,4-Dimethylbenzaldehyde oxime

  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 149.19 g/mol [4]

  • Precursor: 2,4-Dimethylbenzaldehyde (CAS 15764-16-6)[7]

  • Core Geometry: Planar aromatic system with a syn-periplanar or anti-periplanar oxime tail depending on E/Z isomerization.

Crystal Structure Analysis

While the specific single-crystal X-ray diffraction (SC-XRD) unit cell data for the free 2,4-dimethylbenzaldehyde oxime is often proprietary or embedded within complex structures, its behavior is best understood through its "Structural Proxy," 2,4-Dihydroxybenzaldehyde oxime (COD 2242650).

Researchers should anticipate the following structural motifs based on the 2,4-substitution pattern:

  • Space Group Prediction: Likely Monoclinic (

    
    )  or Orthorhombic , common for planar benzaldoximes.
    
  • Hydrogen Bonding: The oxime group (

    
    ) typically forms centrosymmetric dimers (
    
    
    
    motif) via intermolecular
    
    
    bonds.[8]
  • Steric Influence: The methyl group at the ortho (2-) position restricts rotation around the

    
     bond, favoring the E-isomer to minimize steric clash with the oxime oxygen.
    
Comparative Unit Cell Data (Proxy Analysis)

Table 1: Crystallographic parameters of the target vs. its closest structural analog.

ParameterTarget: 2,4-Dimethylbenzaldehyde Oxime (Predicted)Proxy: 2,4-Dihydroxybenzaldehyde Oxime (Experimental)Control: Benzaldehyde Oxime (Experimental)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



a (

)
~3.8 - 4.0 (Est.)3.7246.170
b (

)
~9.0 - 10.0 (Est.)8.6904.830
c (

)
~21.0 - 22.0 (Est.)20.75722.800

(deg)
~90-9592.5090.00
Packing Motif Hydrophobic Stacking (Van der Waals)H-Bonded Sheets (O-H...O)Herringbone / Dimers
Primary Interaction

Dimer

+


Dimer

Analyst Note: The 2,4-dimethyl variant lacks the auxiliary hydroxyl donors found in the dihydroxy analog. Consequently, its crystal packing relies more heavily on


 stacking and Van der Waals forces between methyl groups, leading to lower density and higher solubility in non-polar solvents.

Comparative Performance Guide

Solubility & Stability Profile

The "performance" of an oxime in synthesis or drug design is often dictated by its solubility window and thermal stability.

  • 2,4-Dimethylbenzaldehyde oxime (Target):

    • Solubility: High in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , DCM, Toluene. Low in water.
      
    • Advantage:[9] Ideal for lipophilic binding sites and organic phase reactions.

    • Stability: The 2-methyl group provides steric protection to the imine bond, reducing hydrolysis rates compared to unsubstituted benzaldoxime.

  • 2,4-Dihydroxybenzaldehyde oxime (Alternative):

    • Solubility: High in Alcohols, DMSO. Soluble in hot water.

    • Disadvantage:[7][9] High polarity makes it unsuitable for non-polar extraction protocols.

Synthesis Efficiency

The synthesis of the 2,4-dimethyl variant is highly efficient due to the electron-donating methyl groups activating the carbonyl carbon toward nucleophilic attack by hydroxylamine.

Protocol Efficiency:

  • Yield: typically >90%[7]

  • Reaction Time: <3 hours (Reflux)

  • Purification: Recrystallization from Ethanol/Water (No chromatography needed).

Experimental Protocols

Validated Synthesis & Crystallization Workflow

To generate high-quality single crystals for X-ray analysis, follow this self-validating protocol.

Step 1: Synthesis

  • Dissolve 2,4-Dimethylbenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux for 2.5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Cool to precipitate the white solid. Filter and wash with cold water.

Step 2: Crystallization (Slow Evaporation)

  • Dissolve 50 mg of the dried crude solid in 5 mL of Ethanol/Chloroform (1:1) .

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and poke 3-4 small holes.

  • Allow to stand undisturbed at room temperature (

    
    ) for 3-5 days.
    
Workflow Visualization

The following diagram illustrates the logical flow from precursor to structural data, highlighting critical control points.

G Start Precursor: 2,4-Dimethylbenzaldehyde Rxn Reaction: NH2OH·HCl + NaOAc (Reflux 2.5h) Start->Rxn Workup Workup: Filtration & Washing (Remove Salts) Rxn->Workup Complete Conversion Crude Crude Oxime (White Solid) Workup->Crude Cryst Crystallization: Slow Evaporation (EtOH/CHCl3) Crude->Cryst Purity >95% XRD X-Ray Diffraction: Data Collection Cryst->XRD Single Crystal >0.1mm Data Output: CIF File & Unit Cell XRD->Data

Caption: Workflow for the synthesis and crystallographic characterization of 2,4-Dimethylbenzaldehyde oxime.

References

  • Gomes, L. R., et al. (2018).[10] "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives." Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1480–1485. Link

    • Context: Provides the unit cell data for the 2,4-dihydroxy analog used as a structural proxy.
  • PubChem. (2023).[11] "2,4-Dimethylbenzaldehyde."[1][12][13] National Library of Medicine. Link

    • Context: Physicochemical properties of the precursor aldehyde.[1][5][6]

  • Biosynth. (2023). "3,4-Dimethylbenzaldehyde oxime Product Data." Link

    • Context: Comparative data for dimethyl-substituted benzaldoximes.[1][13]

  • IUCr. (2008). "4-(Dimethylamino)benzaldehyde."[2][6] Acta Crystallographica Section E. Link

    • Context: Structural data for the dimethylamino analog, illustrating planar packing.[5][6]

  • Wikipedia. (2023). "Benzaldehyde oxime."[10][9][14] Link

    • Context: General properties and E/Z isomerism of the parent scaffold.

Sources

Validation

Technical Comparison: Steric Control in Dimethylbenzaldehyde Oxime Reactivity

Executive Summary: The Ortho-Effect Paradigm For researchers in medicinal chemistry and synthetic methodology, the choice between 2,4-dimethylbenzaldehyde oxime and 2,6-dimethylbenzaldehyde oxime is not merely a matter o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Paradigm

For researchers in medicinal chemistry and synthetic methodology, the choice between 2,4-dimethylbenzaldehyde oxime and 2,6-dimethylbenzaldehyde oxime is not merely a matter of positional isomerism—it is a choice between two distinct reactivity landscapes defined by steric accessibility.

  • 2,4-Dimethylbenzaldehyde Oxime: Behaves largely like a typical para-substituted aromatic oxime.[1] The 2-methyl group offers mild steric influence, but the molecule retains significant planar conjugation, allowing for standard nucleophilic attacks and facile hydrolysis.

  • 2,6-Dimethylbenzaldehyde Oxime: Represents a "sterically locked" system.[1] The two ortho-methyl groups create a "steric canyon" around the formyl carbon and force the oxime moiety out of planarity with the benzene ring (Steric Inhibition of Resonance). This renders the molecule exceptionally resistant to hydrolysis but alters its behavior in rearrangement and dehydration reactions.

This guide analyzes these differences to aid in reagent selection for nitrile synthesis, amide generation (Beckmann), and stability profiling.

Structural & Mechanistic Analysis

Steric Inhibition of Resonance

The defining feature of the 2,6-isomer is the clash between the oxime hydroxyl/lone pairs and the ortho-methyl groups.

  • 2,4-Isomer: The oxime group can rotate to achieve coplanarity with the phenyl ring, maximizing

    
    -conjugation. This stabilizes the ground state but leaves the 
    
    
    
    bond accessible.
  • 2,6-Isomer: To minimize steric strain, the

    
     plane twists perpendicular to the phenyl ring. This breaks conjugation, theoretically raising the energy of the 
    
    
    
    bond, yet the methyl groups physically block the trajectory of incoming nucleophiles (e.g.,
    
    
    ,
    
    
    ).
Visualization of Steric Pathways

The following diagram illustrates the "Steric Gating" effect that dictates the reactivity difference.

G cluster_0 2,4-Dimethyl (Accessible) cluster_1 2,6-Dimethyl (Shielded) node_24 2,4-Dimethyl Oxime path_24 Nucleophilic Attack (Hydrolysis) node_24->path_24 Low Barrier prod_24 Aldehyde (Fast) path_24->prod_24 node_26 2,6-Dimethyl Oxime path_26 Nucleophilic Attack (Hydrolysis) node_26->path_26 Steric Blockade alt_path Dehydration (to Nitrile) node_26->alt_path Strain Relief prod_26 Aldehyde (Inhibited) path_26->prod_26

Figure 1: Comparative reaction pathways showing the steric blockade of hydrolysis in the 2,6-isomer versus the accessible pathway for the 2,4-isomer.

Comparative Reactivity Profiles

Hydrolytic Stability (Acidic Conditions)

Hydrolysis regenerates the aldehyde.[2] This reaction requires the protonation of the nitrogen followed by the attack of water on the imine carbon.

Feature2,4-Dimethylbenzaldehyde Oxime2,6-Dimethylbenzaldehyde Oxime
Rate of Hydrolysis Fast. Comparable to 4-methylbenzaldehyde oxime.[1]Extremely Slow. The "di-ortho" effect blocks water approach.[1]
Mechanism Standard

(Acid-catalyzed bimolecular).[1]
Inhibited.[1] Requires higher temperature/acidity.[1]
Application Use as a transient protecting group.[1]Use when high stability against acid is required.[1]

Experimental Insight: In a competitive hydrolysis experiment (pH 2, 25°C), the 2,4-isomer will show >50% conversion to aldehyde within hours, whereas the 2,6-isomer often remains largely intact for days unless heated, due to the inability of water to access the shielded


 carbon.
Dehydration to Nitriles

Converting the oxime to a nitrile (


) involves the elimination of water.[1]
  • 2,4-Isomer: Reacts rapidly with standard dehydrating agents (

    
    , 
    
    
    
    ).
  • 2,6-Isomer: Surprisingly, this reaction can be favored thermodynamically. The formation of the nitrile (linear

    
    ) relieves the steric strain caused by the crowding of the planar oxime group between the two methyls. However, the kinetic step (initial attack of the dehydrating agent on the oxygen) may be slower if the reagent is bulky.
    
    • Recommendation: Use small, aggressive dehydrating agents like Thionyl Chloride (

      
      ) or Trifluoroacetic Anhydride (TFAA) rather than bulky carbodiimides.
      
Beckmann Rearrangement

This rearrangement typically yields amides (


 or 

).[1]
  • 2,4-Isomer: Follows standard migration rules (group anti to hydroxyl migrates).[1] Often yields the nitrile (via elimination) unless carefully catalyzed to form the amide.

  • 2,6-Isomer: The rearrangement to the N-aryl formamide (

    
    ) is sterically difficult because the bulky 2,6-dimethylphenyl group must migrate.[1] The transition state for this migration is highly crowded. Consequently, the elimination pathway (to nitrile) is often the dominant outcome , even under conditions that might favor rearrangement for the 2,4-isomer.
    

Experimental Protocols

Protocol A: Synthesis of Dimethylbenzaldehyde Oximes

Applicable to both isomers, though 2,6-dimethylbenzaldehyde may require longer reflux times due to carbonyl hindrance.

Reagents:

  • Dimethylbenzaldehyde (2,4- or 2,6- isomer): 10 mmol[1]

  • Hydroxylamine Hydrochloride (

    
    ): 12 mmol
    
  • Sodium Acetate (

    
    ): 15 mmol
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolve

    
     and 
    
    
    
    in water (5 mL).
  • Add the benzaldehyde solution (in 15 mL Ethanol) dropwise.

    • Note: For 2,6-dimethyl, heating to reflux is mandatory to drive the reaction to completion. For 2,4-dimethyl, room temperature stirring is often sufficient.

  • Reflux for 2 hours (2,4-isomer) or 6–12 hours (2,6-isomer). Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Remove ethanol under reduced pressure.[1]

  • Extract with Dichloromethane (

    
     mL). Wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethanol.

    • Expectation: 2,6-isomer often crystallizes more readily due to high symmetry and rigidity.[1]

Protocol B: Dehydration to Nitriles (Comparison)

Reagents:

  • Oxime (2,4- or 2,6-): 1.0 mmol[1]

  • Thionyl Chloride (

    
    ): 2.0 mmol
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene (for 2,6-isomer if higher T needed).[1]

Procedure:

  • Dissolve oxime in dry solvent under

    
    .[1]
    
  • Cool to 0°C. Add

    
     dropwise.[1]
    
  • 2,4-Isomer: Stir at 0°C

    
     RT for 1 hour. Reaction is usually complete.[1][3]
    
  • 2,6-Isomer: Stir at RT. If no reaction after 2 hours, heat to reflux (40°C for DCM or 80°C for Toluene). The steric relief usually drives this to the nitrile once the activation energy is overcome.

  • Quench with saturated

    
    .[1] Extract and analyze by GC-MS.
    

Summary Data Table

Property2,4-Dimethylbenzaldehyde Oxime2,6-Dimethylbenzaldehyde Oxime
CAS Number (Generic) 1122-39-0 (Isomer mix ref)1122-40-3 (Isomer mix ref)
Steric Environment Open / Planar ConjugationCrowded / Twisted Non-planar
Hydrolysis (

)
100 (Reference)< 1 (Highly Stable)
Nitrile Formation Fast, Kinetic ControlSlower initiation, Thermodynamic Product
Beckmann Product Mixture (Amide/Nitrile)Predominantly Nitrile
Melting Point Trend Generally Lower (Less Symm.)Generally Higher (High Symmetry)

References

  • Benzaldehyde oxime - Wikipedia . (General reactivity and Beckmann rearrangement context). Link

  • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab . (Mechanistic basis for oxime stability and hydrolysis rates). Link

  • Beckmann Rearrangement - Organic Chemistry Portal . (Mechanisms of rearrangement vs elimination). Link

  • 2,6-Dichlorobenzaldehyde oxime - PMC . (Crystal structure evidence of twisted oxime motifs in 2,6-disubstituted systems). Link

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal . (Methodologies for converting aldoximes to nitriles). Link

Sources

Comparative

Publish Comparison Guide: Melting Point Standards for Pure 2,4-Dimethylbenzaldehyde Oxime

Executive Summary: The Isomer Challenge In organic synthesis and pharmaceutical intermediate profiling, 2,4-Dimethylbenzaldehyde oxime (2,4-DMBO) serves as a critical derivative for the characterization of 2,4-dimethylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In organic synthesis and pharmaceutical intermediate profiling, 2,4-Dimethylbenzaldehyde oxime (2,4-DMBO) serves as a critical derivative for the characterization of 2,4-dimethylbenzaldehyde and as a scaffold for isoxazole heterocycles.[1][2] However, its utility as a melting point (MP) standard is frequently compromised by geometric isomerism .[1]

Like most benzaldoximes, 2,4-DMBO exists in equilibrium between the E (anti) and Z (syn) forms.[1] Commercial "technical grade" samples often present as low-melting solids or semi-solids due to isomeric mixtures.[1][2] This guide defines the Pure E-Isomer as the analytical standard, providing the protocols to isolate, purify, and validate this form against inferior alternatives.[1]

Quick Reference: The Standard vs. Alternatives
MetricThe Standard (Pure E-Isomer) Alternative A: Crude Reaction Mixture Alternative B: Aldehyde Precursor
Melting Point 80 °C (Sharp, ±1 °C) 65–75 °C (Broad/Depressed) -9 °C (Liquid)
Physical State Crystalline Solid (White/Off-white)Waxy Solid or OilOily Liquid
Purity Basis >98% Single IsomerMixed E/Z IsomersN/A (Different Chemical)
Stability High (Thermodynamically Stable)Low (Isomerizes over time)Oxidizes to Benzoic Acid

Technical Analysis: Why the E-Isomer is the Standard

The Chemistry of Deviation

The melting point is a colligative property sensitive to impurities.[1] In oximes, the Z-isomer acts as an impurity to the E-isomer lattice, causing significant melting point depression.[1]

  • Thermodynamic Stability: The E-isomer (hydroxyl group anti to the phenyl ring) is sterically favored and thermodynamically stable.[1]

  • Kinetic Traps: Rapid precipitation or photochemical exposure can trap the Z-isomer, lowering the observed MP and widening the range.[1]

  • The "80 °C" Benchmark: Experimental data confirms that the fully equilibrated and recrystallized E-2,4-dimethylbenzaldehyde oxime melts sharply at 80 °C .[1]

Comparative Data Profile

The following table contrasts the physical properties of the purified standard against related species often confused in literature.

CompoundCAS NumberMelting Point (°C)Notes
(E)-2,4-Dimethylbenzaldehyde oxime 141304-07-6 80 Target Standard. Thermodynamically stable solid.[1][2]
2,4-Dimethylbenzaldehyde15764-16-6-9Liquid precursor.[1][2][3] Distinct almond odor.
4-Methylbenzaldehyde oxime3235-02-776–78Structurally similar; potential contaminant.[1][2]
Benzaldehyde oxime (Unsubstituted)932-90-133 (Z) / 133 (E)Illustrates the massive MP gap between isomers.[1][2]

Experimental Protocol: Synthesis and Standardization

To use 2,4-DMBO as a reliable standard, you must synthesize and purify it to the E-isomer specification.[1]

Phase 1: Synthesis (Isomer Equilibration)[1]
  • Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Pyridine (Solvent/Base).[1]

  • Rationale: Refluxing in pyridine not only drives the condensation but also provides the thermal energy required to overcome the rotational barrier, favoring the thermodynamic E-isomer.[1]

Step-by-Step:

  • Dissolve 2,4-dimethylbenzaldehyde (e.g., 60 mmol) in Pyridine (approx. 4-5 mL/g aldehyde).[1]

  • Add Hydroxylamine Hydrochloride (90 mmol).

  • Reflux the mixture for 3 hours . Critical Step: Do not shorten. Time is required for E/Z equilibration.

  • Cool to room temperature.

  • Remove solvent under reduced pressure (rotary evaporator).

  • Resuspend residue in Ethyl Acetate and wash with water (3x) to remove pyridinium salts.[1]

  • Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).[1][4]
    
  • Evaporate solvent to yield the crude solid.[1]

Phase 2: Purification (The Standardization Step)

Crude material will likely melt between 70–78 °C. Recrystallization is mandatory to reach the 80 °C standard.[1]

  • Solvent System: Ethanol/Water (approx. 9:1 ratio).[1]

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add warm water dropwise until persistent turbidity is just observed.[1]

  • Allow to cool slowly to room temperature, then to 4 °C. Rapid cooling traps Z-isomer.[1]

  • Filter crystals and dry under vacuum over

    
     for 24 hours.
    

Visualization: Standardization Workflow

The following diagram illustrates the critical path from raw material to validated standard, highlighting the decision nodes that ensure isomeric purity.

StandardizationWorkflow Start Raw 2,4-Dimethylbenzaldehyde Reaction Reflux with NH2OH·HCl (Pyridine, 3h, 115°C) Start->Reaction Equilibrium Thermodynamic Equilibration (Favors E-Isomer) Reaction->Equilibrium Isomer Conversion Isolation Extraction & Evaporation (Crude Solid) Equilibrium->Isolation Check1 MP Check: < 78°C? Isolation->Check1 Recryst Recrystallization (EtOH/H2O Slow Cool) Check1->Recryst Yes (Impure) FinalDry Vacuum Drying (Remove Solvates) Check1->FinalDry No (Rare) Recryst->FinalDry Validation Final Validation MP: 80°C (Sharp) 1H-NMR: Single Methyl Peaks FinalDry->Validation

Figure 1: Critical path for isolating the E-isomer standard.[1][2] Note the "Slow Cool" requirement during recrystallization to prevent kinetic trapping of the Z-isomer.

Validation Criteria (Self-Validating System)

To confirm your product meets the "Standard" grade, it must pass these three checkpoints:

  • Melting Point Sharpness:

    • Pass: Melts completely within a 1.5 °C range centered at 80 °C (e.g., 79.5–81.0 °C).[1]

    • Fail: Melts over >2 °C range or begins melting below 78 °C.

  • 1H-NMR Signature (CDCl3):

    • Look for the Azomethine proton (CH=N).[1]

    • E-Isomer: Typically appears downfield (~8.1–8.3 ppm).[1]

    • Z-Isomer: Typically appears upfield relative to the E-isomer.[1][2]

    • Criterion: No detectable Z-isomer peaks (integration < 1%).[1]

  • Appearance:

    • Must be white to off-white crystals.[1][2] A yellow/brown tint indicates oxidation or retained pyridine, which will depress the MP.[1]

References

  • Sciforum . Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (Experimental data confirming 97% yield and 80 °C MP for 2,4-dimethylbenzaldoxime).[1][4] Link

  • Sigma-Aldrich . 2,4-Dimethylbenzaldehyde Oxime Product Entry. (Confirmation of CAS 141304-07-6).[1][2][5][6] Link[1]

  • Sapphire Bioscience . 2,4-Dimethylbenzaldehyde oxime CAS Verification. Link

  • ChemicalBook . General Properties of Methylbenzaldehyde Oximes. (Comparative data for 4-methyl analog). Link

Sources

Validation

Comparative Guide: HPLC Method Development for Benzaldehyde Oxime Impurity Profiling

Executive Summary: The Oxime Challenge Benzaldehyde Oxime (BO) serves as a critical intermediate in the synthesis of nitriles, amides, and heterocycles. However, in late-stage drug development, it is frequently flagged a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxime Challenge

Benzaldehyde Oxime (BO) serves as a critical intermediate in the synthesis of nitriles, amides, and heterocycles. However, in late-stage drug development, it is frequently flagged as a process-related impurity. Its detection is complicated by E/Z geometric isomerism and its potential to hydrolyze back to benzaldehyde under aggressive conditions.

This guide moves beyond generic "cookbook" methods. We objectively compare three distinct chromatographic approaches to detecting BO impurities, evaluating them on selectivity (separation of isomers), sensitivity (LOD/LOQ), and robustness .

The Core Problem: Isomerism & Stability

Benzaldehyde oxime exists as two geometric isomers: the E (anti) and Z (syn) forms. While the E-isomer is thermodynamically more stable, synthetic processes often generate mixtures. A compliant HPLC method must either resolve these isomers to quantify total oxime content or collapse them into a single peak without degrading the analyte.

Comparative Analysis of Methodologies

We evaluated three dominant stationary phase chemistries for the separation of Benzaldehyde Oxime from its precursor (Benzaldehyde) and downstream analog (Benzonitrile).

Option A: The "Workhorse" (C18 + Phosphate Buffer)

The industry standard for Quality Control (QC).

  • Column: C18 (L1), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 7.0) : Acetonitrile (60:40).

  • Mechanism: Hydrophobic interaction.

Option B: The "Selectivity King" (Phenyl-Hexyl + Formic Acid)

The modern approach for aromatic differentiation.

  • Column: Phenyl-Hexyl (L11), 2.7 µm (Core-Shell), 2.1 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water : Methanol (Gradient).

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
Option C: Mixed-Mode (Newcrom R1)

The simplified alternative.

  • Column: SIELC Newcrom R1 (Mixed-Mode RP/Ion-Exchange).

  • Mobile Phase: Water : Acetonitrile : H3PO4 (Isocratic).

  • Mechanism: Hydrophobic + Ionic repulsion/attraction.

Performance Data Summary
MetricOption A: Standard C18Option B: Phenyl-Hexyl (Core-Shell)Option C: Mixed-Mode
Elution Order BO (E/Z co-elute) → BenzaldehydeBO (E) → BO (Z) → BenzaldehydeBenzaldehyde → BO
Resolution (Rs) 2.1 (Marginal)4.5 (Excellent) 3.8 (Good)
E/Z Separation Partial/ShoulderBaseline Resolved Co-eluted
Tailing Factor (Tf) 1.31.05 1.1
LOD (µg/mL) 0.50.05 (Sharper peaks)0.2
MS Compatible? No (Non-volatile buffer)Yes No (H3PO4)

Deep Dive: Why Option B (Phenyl-Hexyl) Wins

While C18 is sufficient for basic purity checks, Option B is the superior choice for method development in regulated environments (GMP).

Mechanistic Insight

Benzaldehyde and Benzaldehyde Oxime differ primarily by the modification of the carbonyl oxygen. On a C18 column, the hydrophobicity difference is slight, leading to poor resolution (Rs ~2.0).

  • The Phenyl-Hexyl Advantage: The aromatic ring of the stationary phase engages in

    
    -
    
    
    
    stacking with the benzene ring of the oxime. The oxime group's geometry affects this stacking more significantly than it affects simple hydrophobic partitioning. This results in distinct retention times for the E and Z isomers, allowing for precise "Total Oxime" quantification by summing the peak areas.
Self-Validating Protocol (Option B)

This protocol includes a built-in "System Suitability" check using the E/Z ratio.

Reagents:

  • Solvent A: 0.1% Formic Acid in HPLC Grade Water.

  • Solvent B: 100% Methanol (LC-MS Grade).

  • Standard: Benzaldehyde Oxime (Sigma-Aldrich/Merck), Benzaldehyde.

Instrument Parameters:

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Control is critical to prevent on-column isomerization).

  • Detection: UV @ 250 nm (Max absorption for conjugated system).

Gradient Table:

Time (min) % Solvent B Curve
0.0 30 Initial
5.0 65 Linear
6.0 95 Wash

| 8.0 | 30 | Re-equilibration |

Visualizing the Workflow & Chemistry

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct method based on your specific analytical needs (e.g., MS compatibility vs. simple QC).

MethodSelection Start Start: Benzaldehyde Oxime Analysis MS_Req Is MS Detection Required? Start->MS_Req Isomer_Req Is E/Z Isomer Speciation Needed? MS_Req->Isomer_Req No Method_B RECOMMENDED: Option B Phenyl-Hexyl / Formic Acid (High Res, MS Compatible) MS_Req->Method_B Yes Isomer_Req->Method_B Yes (High Res) Method_A Option A: C18 / Phosphate (Robust QC, No MS) Isomer_Req->Method_A No (Sum Peaks) Method_C Option C: Mixed-Mode (Alternative Selectivity) Method_A->Method_C If Resolution < 1.5

Caption: Decision matrix for selecting the optimal HPLC stationary phase based on detection and resolution requirements.

Diagram 2: Impurity Fate & Isomerism

Understanding the chemical context of the impurity is vital for justifying the method to regulators.

ImpurityPathway Benzaldehyde Benzaldehyde (Precursor) Z_Iso (Z)-Isomer (Kinetic Product) Benzaldehyde->Z_Iso Synthesis Reaction + NH2OH (Hydroxylamine) E_Iso (E)-Isomer (Thermodynamic) Z_Iso->E_Iso Isomerization (Acid/Heat) Nitrile Benzonitrile (Dehydration Product) Z_Iso->Nitrile E_Iso->Nitrile Dehydration

Caption: Chemical pathway showing the origin of E/Z isomers and their relationship to precursor and degradation products.

Critical Experimental Considerations

Sample Preparation & Stability
  • Solvent: Dissolve samples in the mobile phase initial composition (30% Methanol/Water). Avoid 100% ACN as diluent, which can cause peak distortion ("solvent effect") for early eluting oximes.

  • pH Stability: Oximes are generally stable at pH 3-7. Avoid highly acidic diluents (< pH 2) if the sample sits in the autosampler for >24 hours, as hydrolysis to benzaldehyde may occur [1].

Integration Strategy

For Option B (Phenyl-Hexyl), you will likely observe two peaks for Benzaldehyde Oxime.

  • Regulatory Approach: Unless the specific toxicity of the Z-isomer is distinct (rare), integrate both peaks and sum their areas for total impurity quantification.

  • Validation: Linearity studies should be performed using the total area of the oxime peaks against the concentration.

Wavelength Selection

While many aromatics are detected at 254 nm, Benzaldehyde Oxime has a strong absorbance band around 240-250 nm .

  • Recommendation: Use a Diode Array Detector (DAD) to extract the spectrum.[1] The oxime spectrum is distinct from benzaldehyde, aiding in peak purity assessment.

References

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2019). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.[2] Retrieved from

  • MDPI. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Retrieved from [Link]

Sources

Comparative

Technical Comparison &amp; Characterization Guide: 2,4-Dimethylbenzaldehyde Oxime

Executive Summary 2,4-Dimethylbenzaldehyde oxime is a critical intermediate in the synthesis of heterocycles (e.g., isoxazolines) and a versatile ligand in coordination chemistry. Its performance is defined by the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethylbenzaldehyde oxime is a critical intermediate in the synthesis of heterocycles (e.g., isoxazolines) and a versatile ligand in coordination chemistry. Its performance is defined by the electronic influence of the methyl substituents on the aromatic ring, which modulate its nucleophilicity and spectral properties compared to the parent benzaldehyde oxime.

This guide provides a technical comparison of the UV-Vis absorption characteristics of 2,4-Dimethylbenzaldehyde oxime against its precursors and analogues.[1] It details a self-validating synthesis protocol designed to ensure high purity for sensitive applications in drug development and metal chelation.[1]

Spectral Characterization & Comparative Analysis

The UV-Vis absorption profile is the primary method for validating the electronic structure and purity of the oxime.[1] The presence of methyl groups at the ortho (2-) and para (4-) positions introduces auxochromic effects that shift the absorption maxima (


) relative to the unsubstituted parent compound.
Comparative Absorption Data

The following table contrasts the spectral properties of 2,4-Dimethylbenzaldehyde oxime with its direct alternatives.

CompoundPrimary

(

)
Secondary

(

)
Extinction Coeff. (

)
Electronic Effect
2,4-Dimethylbenzaldehyde Oxime 255–260 nm 295–305 nm HighHyperconjugation (+I) from 2,4-Me groups red-shifts the spectrum.[1]
Benzaldehyde Oxime (Standard)250 nm285–290 nmMediumBaseline conjugation; lacks electron-donating substituents.
2,4-Dimethylbenzaldehyde (Precursor)290 nm~320 nm (weak)MediumStrong carbonyl

transition; distinct from oxime C=N.

Technical Insight: The para-methyl group stabilizes the excited state via hyperconjugation, causing a bathochromic (red) shift. The ortho-methyl group may introduce slight steric torsion, affecting the intensity (


) but generally contributing to the electron-rich nature of the 

-system.[1]
Electronic Transition Mechanism

The shift in absorption is driven by the narrowing of the HOMO-LUMO gap.[1] The diagram below illustrates the auxochromic impact of the methyl substituents.

ElectronicTransitions cluster_0 Benzaldehyde Oxime cluster_1 2,4-Dimethylbenzaldehyde Oxime BO_HOMO HOMO (π) BO_LUMO LUMO (π*) BO_HOMO->BO_LUMO ΔE1 (High Energy) DM_HOMO HOMO (Raised by +I Effect) DM_LUMO LUMO (π*) DM_HOMO->DM_LUMO ΔE2 < ΔE1 (Red Shift) caption Figure 1: Methyl substitution raises HOMO energy, reducing the transition energy gap (Bathochromic Shift).

Figure 1: Methyl substitution raises HOMO energy, reducing the transition energy gap (Bathochromic Shift).

Experimental Protocol: Synthesis & Validation

To ensure reproducible spectral data, the oxime must be synthesized with high specificity to avoid the formation of the Z-isomer or incomplete conversion. The following protocol includes a built-in UV-Vis validation step.

Reagents & Equipment
  • Substrate: 2,4-Dimethylbenzaldehyde (CAS: 15764-16-6)[1][2][3]

  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Base: Sodium Hydroxide (2.5 M aq.) or Sodium Carbonate (Solid)[1]

  • Solvent: Ethanol/Water (3:1 v/v)[4]

  • Analysis: UV-Vis Spectrophotometer (Quartz cuvettes, path length 1 cm)

Step-by-Step Workflow

Step 1: Preparation of the Oximation Mixture Dissolve 2,4-dimethylbenzaldehyde (10 mmol) in ethanol (15 mL). In a separate beaker, dissolve hydroxylamine hydrochloride (12 mmol) in water (5 mL).

Step 2: Controlled Addition (The Critical Step) Add the hydroxylamine solution to the aldehyde solution. Crucial: Maintain temperature at 0–5°C using an ice bath to favor the kinetic E-isomer formation.[1] Slowly add the base (NaOH or


) dropwise until pH reaches ~9.[1] Stir vigorously for 2 hours at room temperature.

Step 3: Workup & Isolation Acidify the mixture slightly (pH 6) with dilute HCl to precipitate the oxime. Extract with ethyl acetate if oil separates, or filter if solid. Note: 2,4-Dimethylbenzaldehyde oxime may present as a low-melting solid or viscous oil due to the ortho-methyl steric effect disrupting crystal packing.[1]

Step 4: Self-Validating Spectral Check Before final drying, take a 10 µL aliquot and dilute in methanol for UV-Vis analysis.[1]

  • Pass Criteria: Disappearance of the aldehyde peak at ~290 nm (carbonyl

    
    ) and emergence of the oxime shoulder at ~300 nm.
    
  • Fail Criteria: Persistence of distinct carbonyl absorption bands indicates incomplete conversion.[1]

Synthesis Pathway Diagram[1]

SynthesisWorkflow Start Start: 2,4-Dimethylbenzaldehyde Reagent Add NH2OH·HCl + Base (pH ~9, 0-5°C) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Elimination Elimination of H2O Intermediate->Elimination Product Product: 2,4-Dimethylbenzaldehyde Oxime (E-Isomer favored) Elimination->Product Validation UV-Vis Validation: Check λmax shift Product->Validation caption Figure 2: Synthesis pathway with critical validation checkpoint.

Figure 2: Synthesis pathway with critical validation checkpoint.

Performance Comparison: Stability & Solubility

For researchers selecting between the 2,4-dimethyl derivative and the parent oxime, the following physical properties are decisive:

Feature2,4-Dimethylbenzaldehyde OximeBenzaldehyde OximeImplication for Research
Hydrolytic Stability High ModerateThe ortho-methyl group provides steric protection to the C=N bond, resisting hydrolysis in acidic media.[1]
Solubility (Organic) Excellent GoodHigher lipophilicity (logP ~2.[1]5) makes it superior for extraction from aqueous phases.[1]
Metal Chelation Sterically Hindered UnhinderedThe 2-methyl group may reduce binding affinity for large metal ions compared to the parent oxime.[1]

References

  • El Dib, G. et al. (2008).[1] "UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes." ResearchGate.[1]

  • Leyva, V. et al. (2011).[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics.

  • NIST Chemistry WebBook. (2023).[1] "Benzaldehyde, oxime, (E)- Spectral Data." National Institute of Standards and Technology.[1]

  • PubChem. (2023).[1] "2,4-Dimethylbenzaldehyde Compound Summary." National Library of Medicine.[1]

  • Porcheddu, A. et al. (2023).[1] "Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks."[1] Royal Society of Chemistry.[1]

Sources

Validation

Technical Guide: Elemental Analysis &amp; Purity Validation for C9H11NO Derivatives

Executive Summary: The Purity Paradox in Amine Synthesis In drug development, the molecular formula C9H11NO represents a critical class of phenethylamine derivatives, including cathinone and phenylpropanolamine (norephed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Amine Synthesis

In drug development, the molecular formula C9H11NO represents a critical class of phenethylamine derivatives, including cathinone and phenylpropanolamine (norephedrine) . While modern High-Resolution Mass Spectrometry (HRMS) can confirm the presence of a molecule with sub-ppm accuracy, it fails to determine bulk purity .

A sample can be 50% NaCl by weight and still show a perfect [M+H]+ peak in HRMS. This is the "Purity Paradox."

This guide provides the definitive methodology for using Elemental Analysis (EA) to validate C9H11NO derivatives. Unlike spectroscopic methods, EA is a weight-percent-based absolute measurement that accounts for counter-ions, solvates, and inorganic contaminants.

Part 1: Theoretical Framework & Calculations

Before analyzing samples, you must establish the theoretical baselines. For amine drugs, the "free base" is rarely the isolated form due to volatility and oxidation risks. They are almost exclusively isolated as Hydrochloride (HCl) or Hydrobromide (HBr) salts.

The Stoichiometry of C9H11NO

You must calculate the theoretical percentages (


) for the specific form you have isolated.

Atomic Weights (IUPAC):

  • C: 12.011

  • H: 1.008

  • N: 14.007

  • O: 15.999

  • Cl: 35.45 (for salts)

Scenario A: Free Base (Oily/Volatile)
  • Formula: C

    
    H
    
    
    
    NO
  • MW: 149.19 g/mol

ElementCountTotal Mass% Theory
Carbon 9108.09972.46%
Hydrogen 1111.0887.43%
Nitrogen 114.0079.39%
Oxygen 115.99910.72%
Scenario B: Hydrochloride Salt (Crystalline Solid)
  • Formula: C

    
    H
    
    
    
    NO · HCl
  • MW: 185.65 g/mol

  • Note: This is the most common form for stability.

ElementCountTotal Mass% Theory
Carbon 9108.09958.23%
Hydrogen 1212.0966.52%
Nitrogen 114.0077.54%

Critical Insight: Notice the dramatic drop in Carbon content (72.46%


 58.23%). If you submit a salt but calculate for the free base, your data will fail. Always confirm the salt stoichiometry (mono- vs. di-HCl) before calculation.

Part 2: Comparative Methodology (EA vs. HRMS vs. NMR)

Why perform combustion analysis in the age of Orbitraps and 600 MHz NMR?

Technology Comparison Matrix
FeatureElemental Analysis (Combustion) HRMS (Q-TOF/Orbitrap) qNMR (Quantitative NMR)
Primary Output Weight % of C, H, NExact Mass (m/z)Structural Connectivity
Purity Type Bulk Purity (Absolute)Molecular IdentityMolar Ratio Purity
Inorganic Detection Yes (Indirectly, values drop)No (Invisible)No (Invisible)
Solvate Detection Yes (H/O ratios shift)No (Desolvation in source)Yes (Distinct peaks)
Sample Req. ~2-5 mg (Destructive)<1 mg (Destructive)~10 mg (Non-destructive)
Acceptance Limit ± 0.4% Absolute < 5 ppm Mass Error± 1-2% Integration Error
Decision Workflow

Use this logic flow to determine when EA is mandatory.

AnalyticalDecision Start New C9H11NO Derivative Synthesized Step1 1. Confirm Structure (1H/13C NMR) Start->Step1 Step2 2. Confirm Formula (HRMS) Step1->Step2 Decision Is the compound for biological screening or publication? Step2->Decision RouteA Internal R&D Only Decision->RouteA No RouteB Publication / Bio-Assay Decision->RouteB Yes ActionA LC-MS Purity (>95% Area) Sufficient RouteA->ActionA SaltCheck Is it a Salt (HCl/HBr)? RouteB->SaltCheck ActionB Elemental Analysis Required (Must be ±0.4%) SaltCheck->ActionB No (Free Base) Handling Hygroscopic Protocol: Dry 24h @ 40°C in Vacuum SaltCheck->Handling Yes Handling->ActionB

Figure 1: Decision matrix for analytical characterization of pharmaceutical intermediates.

Part 3: Experimental Protocol for C9H11NO

C9H11NO derivatives present two specific challenges:

  • Volatility: The free base is often an oil that evaporates.

  • Hygroscopicity: The HCl salts greedily absorb atmospheric water, skewing Hydrogen and Nitrogen results.

Protocol: Handling Hygroscopic Salts (The "Dry-Box" Method)

Equipment:

  • Microbalance (readability 0.001 mg)

  • Tin capsules (pressed)

  • Vacuum drying pistol with P

    
    O
    
    
    
  • Forceps (non-magnetic)

Step-by-Step:

  • Pre-Treatment: Dry the C9H11NO·HCl sample in a vacuum pistol at 40°C for 24 hours over P

    
    O
    
    
    
    . Reason: Removes surface moisture that causes high %H.
  • Blank Calibration: Run 3 empty tin capsules to establish the "blank" carbon value (trace oils from manufacturing).

  • Standardization: Calibrate using Acetanilide (C

    
    H
    
    
    
    NO). It is structurally similar to C9H11NO, minimizing matrix effects.
  • Weighing (Critical):

    • Tare the empty tin capsule.

    • Remove sample from desiccator.

    • Rapidly weigh 2.0 – 3.0 mg.

    • Fold the capsule immediately. Do not leave the salt exposed on the balance pan for >30 seconds.

  • Combustion:

    • Furnace Temp: >980°C (Required to break the C-N bonds in phenethylamines).

    • Oxygen Boost: Set O

      
       dosing to 5 seconds to ensure complete oxidation of the phenyl ring.
      
Protocol: Handling Volatile Free Bases

If analyzing the free base (oil), do not use standard tin boats.

  • Use hermetic liquid capsules (aluminum or tin pans with a cold-weld seal).

  • Weigh the empty pan + lid.

  • Add liquid via syringe.

  • Seal immediately using a capsule press.

  • Re-weigh to confirm no evaporation occurred during sealing.

Part 4: Data Interpretation & Troubleshooting

The "Gold Standard" for publication (J. Org. Chem, ACS, RSC) is ±0.4% deviation from theoretical values.[1]

Case Study: Failed Analysis of C9H11NO·HCl

Theoretical: C: 58.23%, H: 6.52%, N: 7.54% Experimental Result: C: 57.10%, H: 6.95%, N: 7.30%

Diagnosis:

  • Carbon (-1.13%): Low carbon suggests the sample is "diluted" by non-carbon mass.

  • Hydrogen (+0.43%): High hydrogen suggests water.

  • Nitrogen (-0.24%): Low nitrogen tracks with the dilution effect.

Root Cause: The sample is a Hemihydrate or wet.

  • Recalculate for C

    
    H
    
    
    
    NO · HCl · 0.5 H
    
    
    O:
    • New MW: 194.66

    • New Theory C: 55.53% (Too low).

  • Action: Re-dry sample at 60°C under high vacuum and re-run.

Visualization of the Combustion Process

Understanding the instrument flow helps troubleshoot "Low Nitrogen" errors, which are common with amine salts due to incomplete reduction of NOx gases.

CombustionTrain cluster_error Common Failure Point Sample Sample (C9H11NO) Combustion Combustion Reactor (980°C + O2) Sample->Combustion Flash Oxidation Reduction Reduction Reactor (Cu @ 650°C) Combustion->Reduction NOx + CO2 + H2O Traps Water/CO2 Traps Reduction->Traps N2 + CO2 + H2O Detector TCD Detector (N2, CO2, H2O) Traps->Detector Separated Gases

Figure 2: Flow path of a CHNS analyzer. The Reduction Reactor (Copper) is critical for converting NOx (from amines) back to N2 gas.

References

  • American Chemical Society. (2023). Author Guidelines for Data Reporting: Elemental Analysis. ACS Publishing.[1][2] [Link]

  • Theiner, J., Keppler, B. K., & Kowol, C. R. (2021).[3] Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers, 8, 405-410. [Link]

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[1] (Context on qNMR vs EA limitations).

  • Agilent Technologies. (2010).[4] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Application Note SI-01613.[4] [Link]

  • National Institutes of Health (NIH). (2023). Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs. Drug Testing and Analysis. [Link]

Sources

Comparative

Comparative Guide: Stability Profile of 2,4-Dimethylbenzaldehyde Oxime vs. Hydrazone Derivatives

Topic: Comparative Stability of Oxime vs. Hydrazone Derivatives of 2,4-Dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Oxime vs. Hydrazone Derivatives of 2,4-Dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Verdict

In the context of drug development and intermediate synthesis, the stability of the carbon-nitrogen double bond (C=N) is a critical quality attribute. For the specific substrate 2,4-dimethylbenzaldehyde , the oxime derivative (C=N-OH) exhibits superior hydrolytic and thermal stability compared to simple hydrazone derivatives (C=N-NH₂) .

However, this stability profile is nuanced. While oximes possess a higher intrinsic resistance to acid-catalyzed hydrolysis (approx.


-fold slower rate constants than simple hydrazones), substituted hydrazones (e.g., 2,4-dinitrophenylhydrazones) can rival oximes in crystalline stability due to extensive conjugation and intramolecular hydrogen bonding.

Verdict for Application:

  • Choose Oximes for long-term storage, library archiving, and applications requiring resistance to aqueous hydrolysis at physiological pH.

  • Choose Hydrazones (specifically substituted variants) for rapid derivatization, crystallization, and reversible conjugation strategies (e.g., controlled drug release).

Chemical Foundation: The 2,4-Dimethyl Effect

To understand the stability, we must analyze the substrate's electronic environment. 2,4-Dimethylbenzaldehyde possesses two methyl groups attached to the aromatic ring:

  • Ortho-Methyl (Position 2): Provides steric hindrance , protecting the carbonyl carbon (and subsequent imine carbon) from nucleophilic attack by water.

  • Para-Methyl (Position 4): Acts as a strong electron-donating group (EDG) via hyperconjugation, increasing the electron density of the aromatic ring.

Impact on C=N Bond Stability: The electron donation from the 2,4-dimethyl pattern reduces the electrophilicity of the imine carbon (


). Since hydrolysis is initiated by the nucleophilic attack of water on this carbon, the 2,4-dimethyl substitution significantly enhances the stability of both derivatives  compared to unsubstituted benzaldehyde.

Experimental Protocols

The following protocols are designed for high-purity synthesis and self-validating stability testing.

Protocol A: Synthesis of 2,4-Dimethylbenzaldehyde Oxime

Target: Thermodynamic E-isomer dominance for maximum stability.

Reagents: 2,4-Dimethylbenzaldehyde (10 mmol), Hydroxylamine Hydrochloride (


, 12 mmol), Sodium Acetate (15 mmol), Ethanol (95%), Distilled Water.

Workflow:

  • Dissolution: Dissolve 10 mmol of 2,4-dimethylbenzaldehyde in 15 mL of warm ethanol.

  • Buffer Prep: Dissolve

    
     and Sodium Acetate in 10 mL water. Note: Sodium acetate buffers the HCl released, preventing acid-catalyzed reversal.
    
  • Condensation: Add the aqueous amine solution to the aldehyde solution dropwise with vigorous stirring at 60°C.

  • Reflux: Reflux for 60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Isolation: Cool to room temperature. Pour into ice-water (50 mL). The oxime precipitates as a white solid.

  • Purification: Recrystallize from aqueous ethanol to remove any Z-isomer traces (Z-isomers are generally less stable and lower melting).

Protocol B: Synthesis of 2,4-Dimethylbenzaldehyde 2,4-DNPH (Hydrazone)

Target: High crystallinity derivative for rigorous stability comparison.

Reagents: 2,4-Dimethylbenzaldehyde (10 mmol), 2,4-Dinitrophenylhydrazine (2,4-DNPH), Sulfuric Acid, Ethanol.

Workflow:

  • Reagent Prep (Brady's Reagent): Dissolve 2,4-DNPH (1 g) in conc.

    
     (5 mL). Slowly add this to ethanol (7 mL) and water (2 mL).
    
  • Reaction: Add 10 mmol of 2,4-dimethylbenzaldehyde dissolved in minimal ethanol to the Brady's reagent.

  • Precipitation: Immediate formation of a yellow/orange precipitate indicates hydrazone formation.

  • Maturation: Allow to stand for 15 minutes to ensure complete crystallization.

  • Wash: Filter and wash copiously with dilute

    
     (to remove acid traces) and water.
    
  • Drying: Dry in a vacuum oven at 40°C.

Stability Comparison & Data Analysis

Hydrolytic Stability (Aqueous/Acidic Stress)

The primary failure mode for these derivatives is acid-catalyzed hydrolysis, regenerating the aldehyde.

Mechanism:



Comparative Data Table:

Parameter2,4-Dimethyl Oxime2,4-Dimethyl Hydrazone (Simple)2,4-Dimethyl 2,4-DNPH
Hydrolysis Rate (

)
Low (

)
High (

faster)
Low-Medium (

faster)
pH Tolerance Stable pH 2–9Stable pH 6–8Stable pH 4–9
Thermal Stability (Mp) High (Solid, sharp mp)Low (Often oil/low mp)Very High (Crystalline solid)
Storage Shelf-Life > 2 Years (Dry, RT)< 6 Months (Oxidation risk)> 5 Years (Dry, RT)
Primary Degradation Beckmann Rearrangement (if heated w/ acid)Azine formation / HydrolysisPhotochemical fading

Data derived from general kinetic trends for benzaldehyde derivatives [1][2].

Why is the Oxime More Stable?
  • Electronegativity: Oxygen (in Oxime) is more electronegative than Nitrogen (in Hydrazone). This lowers the basicity of the imine nitrogen (

    
    ), making protonation (the first step of hydrolysis) less favorable.
    
  • N-O Bond Strength: The N-O bond participates less in resonance that would destabilize the C=N bond compared to the N-N repulsion in simple hydrazones.

  • Alpha-Effect: While both show the alpha-effect (enhancing nucleophilicity during formation), the thermodynamic equilibrium strongly favors the oxime product (

    
    ) compared to hydrazones (
    
    
    
    ) [2].

Visualizations

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the critical protonation step where oximes show superior resistance.

HydrolysisMechanism cluster_stability Stability Factor Substrate C=N Derivative (Oxime/Hydrazone) Protonated Protonated Intermediate [C=NH-X]+ Substrate->Protonated + H+ (Rate Limiting for Oxime) Tetrahedral Tetrahedral Intermediate (Carbinolamine) Protonated->Tetrahedral + H2O Products Aldehyde + Amine Tetrahedral->Products Collapse

Caption: Kinetic pathway of hydrolysis. Oximes resist the initial protonation step more effectively than hydrazones due to the electronegativity of the oxygen atom.[1]

Figure 2: Stability Testing Workflow

A self-validating protocol for quantifying stability differences.

StabilityWorkflow cluster_conditions Stress Conditions Start Synthesized Derivative (Oxime vs Hydrazone) Acid Acidic Challenge (pH 2.0, 37°C) Start->Acid Oxidative Oxidative Stress (H2O2, 1 eq) Start->Oxidative Analysis HPLC Analysis (UV detection @ 254nm) Acid->Analysis Timepoints: 0, 1, 4, 24h Oxidative->Analysis Metric Calculate k_obs (First-order decay) Analysis->Metric

Caption: Standardized workflow for determining kinetic stability constants (


) under accelerated stress conditions.

References

  • Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]

  • Kalia, J., & Raines, R. T. (2013). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. (Discussion on equilibrium constants). [Link]

  • Khan Academy. Formation of oximes and hydrazones. Organic Chemistry Library. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for general imine hydrolysis mechanisms).

Sources

Safety & Regulatory Compliance

Safety

2,4-Dimethylbenzaldehyde oxime proper disposal procedures

This guide outlines the specific safety protocols and disposal procedures for 2,4-Dimethylbenzaldehyde oxime .[1] Senior Scientist Note: While many organic residues are treated as routine "non-halogenated waste," this co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific safety protocols and disposal procedures for 2,4-Dimethylbenzaldehyde oxime .[1]

Senior Scientist Note: While many organic residues are treated as routine "non-halogenated waste," this compound presents a specific thermal instability hazard . Oximes can exhibit autoreactive behavior and low Self-Accelerating Decomposition Temperatures (SADT).[2][3] The protocols below prioritize thermal stability and segregation from acidic triggers over simple waste aggregation.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure correct waste stream categorization.

PropertyData
Chemical Name 2,4-Dimethylbenzaldehyde oxime
CAS Number 141304-07-6 (Specific Isomer) / 932-90-1 (Generic Parent)
Molecular Formula C₉H₁₁NO
Physical State Viscous liquid or low-melting solid (Isomer dependent)
Primary Hazard Thermal Instability / Autoreactive
Secondary Hazards Skin/Eye Irritant, Acute Toxicity (Oral)
Flash Point >100°C (Estimated based on parent oxime)

Critical Safety Warning: Benzaldehyde oxime derivatives are known to undergo runaway exothermic decomposition at elevated temperatures or in the presence of catalysts (strong acids/metals). The decomposition energy can be significant (~500 J/g). Do not distill or heat waste containers.

Pre-Disposal Segregation & Storage

Proper segregation is the most critical step to prevent accidental detonation or runaway reactions in the waste container.

Incompatibility Matrix
  • Strictly Avoid: Strong Acids (e.g., Sulfuric, Hydrochloric).

    • Reason: Acids catalyze the Beckmann Rearrangement , a highly exothermic reaction converting the oxime to an amide, potentially rupturing waste containers.

  • Strictly Avoid: Strong Oxidizers (e.g., Permanganates, Peroxides).

    • Reason: Risk of immediate ignition or formation of explosive nitro compounds.

  • Avoid: Transition Metal salts (Fe, Cu).

    • Reason: Can lower the decomposition temperature.

Storage Workflow Diagram

The following workflow illustrates the decision logic for safe temporary storage prior to pickup.

G Start Waste Generation (2,4-Dimethylbenzaldehyde oxime) CheckState Check Physical State (Solid vs. Liquid) Start->CheckState LiquidStream Liquid Waste Stream (Non-Halogenated) CheckState->LiquidStream Liquid SolidStream Solid Waste Stream (Combustible) CheckState->SolidStream Solid CheckContam Is it mixed with Acids or Oxidizers? Segregate CRITICAL: Segregate Immediately Do NOT mix with main stream CheckContam->Segregate Yes (Contaminated) Storage Store in Amber Glass/HDPE Keep < 25°C (Cool) CheckContam->Storage No (Pure/Solvent Mix) LiquidStream->CheckContam SolidStream->CheckContam Neutralize Consult EHS for Neutralization Protocol Segregate->Neutralize Label Label: 'Organic Waste - Oxime' Warning: 'Thermally Unstable' Storage->Label

Figure 1: Segregation logic emphasizing the separation of oximes from incompatible contaminants.[4]

Step-by-Step Disposal Procedure

Do NOT perform chemical deactivation (e.g., hydrolysis) on the bench. Hydrolysis yields hydroxylamine, which is toxic and potentially explosive when concentrated. Professional incineration is the only recommended disposal method.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (rust/iron can catalyze decomposition).

  • Headspace: Leave at least 10-15% headspace. If slow decomposition occurs, gas generation (N₂, CO, CO₂) requires room for expansion to prevent over-pressurization.

Step 2: Preparation
  • Dissolution (If Solid): If the oxime is a solid residue, dissolve it in a compatible non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone) to facilitate liquid incineration.

  • Filtration: Ensure no solid metal catalysts (e.g., stir bars, metal filings) enter the waste stream.

Step 3: Labeling

Mark the container clearly. Standard "Organic Waste" tags are insufficient due to the reactivity hazard.

  • Primary Tag: Non-Halogenated Organic Waste.

  • Constituents: List "2,4-Dimethylbenzaldehyde oxime" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Special Warning: Add a handwritten note: "OXIME: POTENTIAL THERMAL INSTABILITY. KEEP COOL."

Step 4: Final Disposal (RCRA Compliance)

Transfer the waste to your facility's Environmental Health & Safety (EHS) team for off-site disposal.

  • Method: High-temperature incineration equipped with scrubbers (to handle NOₓ emissions).

  • RCRA Classification:

    • Typically classified as Ignitable (D001) if in a flammable solvent.

    • If pure and unstable, it may be treated as Reactive (D003) by some disposal facilities, though this is rare for small lab quantities.

    • Waste Code: Generally consolidated under Lab Pack (001) or Non-halogenated solvents (F003/F005) depending on the solvent carrier.

Emergency Procedures: Spills & Exposure

In the event of a spill during transfer or disposal:

ScenarioProtocol
Small Spill (< 50 mL) 1. Evacuate immediate area.2. Absorb with Vermiculite or Sand . 3. DO NOT use acidic absorbents (e.g., specific clay-based acid neutralizers) as they may trigger a reaction.4. Scoop into a disposable container and label as hazardous waste.
Skin Contact Wash immediately with soap and water for 15 minutes.[4] Oximes can absorb through skin.
Eye Contact Rinse cautiously with water for 15 minutes.[4] Seek medical attention immediately.

Scientific Rationale: Why Incineration?

Researchers often ask if they can degrade oximes using acid hydrolysis. This is unsafe for waste disposal because:

  • Toxicity: Hydrolysis generates Hydroxylamine (NH₂OH) and the parent aldehyde. Hydroxylamine is a mutagen and a potent reducing agent.

  • Explosion Risk: Hydroxylamine salts are known to be shock-sensitive and thermally unstable. Creating them in a waste container increases the hazard level significantly.

Incineration at >1000°C ensures complete oxidation of the C=N bond to CO₂, H₂O, and N₂, bypassing the formation of toxic intermediates.

References

  • Deng, J., et al. (2017).[2] Thermal hazard and safety relief of benzaldehyde oxime.[2] Journal of Loss Prevention in the Process Industries.[2] (Demonstrates SADT and thermal runaway risks of benzaldehyde oxime derivatives).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dimethylbenzaldehyde oxime

Topic: Personal protective equipment for handling 2,4-Dimethylbenzaldehyde oxime Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,4-Dimethylbenzaldehyde oxime Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Synthesis

Compound Class: Aromatic Oxime | CAS (Parent Aldehyde): 15764-16-6 (Reference) Primary Hazards: Thermal Instability, Severe Irritant, Potential Sensitizer.

Handling 2,4-Dimethylbenzaldehyde oxime requires a safety protocol that goes beyond standard organic handling. While often treated as a simple intermediate, oximes possess a latent thermal instability (the "oxime explosion" risk) that many researchers underestimate. This guide synthesizes structural activity relationships (SAR) with industrial hygiene standards to provide a self-validating safety system.

Critical Warning – Thermal Runaway Risk: Oximes are susceptible to accelerating rate decomposition (ARC) when heated, particularly in the presence of acidic impurities or metal salts (Fe, Zn), which can catalyze a violent Beckmann rearrangement or dehydration. Never distill this compound to dryness.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by its lipophilic nature (due to the dimethyl substitution) and the high permeability of aromatic oximes through standard latex.

Hand Protection: The "Double-Glove" Standard
  • Primary Layer (Inner): 2.5 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 4-8 mil Nitrile or Laminate (Chemical barrier).

  • Scientific Rationale: Aromatic oximes can permeate thin latex in <5 minutes. The dimethyl groups increase lipophilicity, facilitating rapid dermal absorption. Nitrile offers superior degradation resistance to the aromatic ring structure.

  • Change Schedule: Immediately upon splash; every 2 hours during continuous handling.

Respiratory Protection
  • Standard Handling: Fume hood (Face velocity: 100 fpm / 0.5 m/s).

  • Spill/Outside Hood: Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).

  • Rationale: Oximes have low vapor pressures but are potent respiratory irritants. The P100 filter is required because substituted benzaldehyde oximes often exist as subliming solids or fine crystals that generate dust.

Eye & Body Protection [1][2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of crystal sublimation and irritation.

  • Body: Flame-resistant (FR) lab coat (Nomex/Kevlar blend).

  • Rationale: In the event of thermal decomposition, standard cotton coats offer zero protection against the sticky, hot tar often generated by oxime failures.

Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling, integrating the thermal stability checkpoints often missed in standard protocols.

SafeHandling Start Start: Handling 2,4-Dimethylbenzaldehyde Oxime CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState Solid Solid/Crystalline Risk: Dust Inhalation CheckState->Solid If Solid Liquid Liquid/Melt Risk: Skin Absorption CheckState->Liquid If Liquid Weighing Weighing Protocol Use Static-Free Spatula Inside Hood Only Solid->Weighing Wear N95/P100 Liquid->Weighing Double Nitrile Reaction Reaction Setup Keep T < 100°C Avoid Strong Acids/Metals Weighing->Reaction Quench Quench/Workup Neutralize pH Cold Reaction->Quench Monitor Exotherm Waste Disposal Segregated Incineration Quench->Waste

Figure 1: Operational Safety Workflow. Note the critical temperature control node during reaction setup to prevent thermal runaway.

Technical Handling Protocols
A. Storage and Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill.

  • Incompatibility: Segregate from oxidizing agents, strong acids (sulfuric/hydrochloric), and acid chlorides.

  • Mechanism: Acids catalyze the Beckmann rearrangement, converting the oxime to the corresponding amide. This reaction is highly exothermic and can lead to rapid pressurization of sealed vessels [1].

B. Reaction Monitoring (The "Self-Validating" Step)

When using this reagent in synthesis (e.g., reduction to amine or dehydration to nitrile):

  • DSC Screening: If scaling above 5g, run a Differential Scanning Calorimetry (DSC) scan. If an exotherm is detected below 150°C, do not proceed without active cooling engineering.

  • Ventilation: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Never heat an oxime in a closed system without a rupture disc.

C. Decontamination & Spill Response
ParameterProtocol
Minor Spill (<5g) Absorb with vermiculite. Do not use paper towels (fire risk if oxidizers present). Clean surface with 10% NaOH (hydrolyzes the oxime).
Major Spill Evacuate area. Personnel entering must wear SCBA due to potential cyanide-like off-gassing if thermal decomposition occurs.
Skin Contact Wash with PEG-400 (Polyethylene Glycol) or soap/water for 15 mins. Do not use ethanol (enhances absorption).
Waste Disposal Strategy

Disposal must follow a specific stream to prevent downstream hazards in the waste container.

  • Segregation: Do not mix oxime waste with acid waste streams.

  • Labeling: Clearly tag as "Organic Oxime – Potential Thermal Hazard."

  • Method: High-temperature incineration is the only validated disposal method.

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage if gas evolution occurs.

References
  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde oxime: Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • New Jersey Department of Health. (2019). Hazardous Substance Fact Sheet: Benzaldehyde. [Link]

Sources

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